3-(Pyrimidin-2-ylthio)pentane-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrimidin-2-ylsulfanylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-6(12)8(7(2)13)14-9-10-4-3-5-11-9/h3-5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFADKNBSIBFUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372556 | |
| Record name | 3-(pyrimidin-2-ylthio)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-25-5 | |
| Record name | 3-(2-Pyrimidinylthio)-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(pyrimidin-2-ylthio)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione, a heterocyclic β-diketone. This class of compounds is of significant interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by both the pyrimidine and β-diketone moieties. Pyrimidine derivatives are known for a wide range of pharmacological activities, while β-diketones are exceptional chelating agents and versatile synthetic intermediates.[1][2][3] This document outlines a robust synthetic protocol, explores the underlying reaction mechanism, and details the analytical techniques required for unambiguous structural elucidation and purity confirmation. It is intended for researchers, chemists, and professionals in the field of drug development seeking to synthesize or utilize this compound.
Synthesis Methodology
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. The core principle involves the generation of a potent carbon-based nucleophile from a β-diketone, which then displaces a suitable leaving group on the electron-deficient pyrimidine ring.
Principle and Rationale
Pentane-2,4-dione (acetylacetone) possesses unusually acidic α-hydrogens (pKa ≈ 9 in water) due to the stabilization of its conjugate base (the acetylacetonate anion) by resonance across both carbonyl groups. This anion is an excellent, soft nucleophile. The pyrimidine ring, being a heteroaromatic system with two electron-withdrawing nitrogen atoms, is susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. The presence of a good leaving group, such as a halide (e.g., chloride), at the 2-position makes this site highly electrophilic and prime for substitution.[4][5]
The choice of a strong, non-nucleophilic base is critical to quantitatively deprotonate the pentane-2,4-dione without competing in the substitution reaction. Sodium hydride (NaH) is an ideal candidate as it irreversibly forms the sodium salt of the diketone and hydrogen gas, which simply evolves from the reaction mixture.
Proposed Synthetic Pathway
The overall synthetic transformation is illustrated below. Pentane-2,4-dione is first deprotonated by sodium hydride to form the sodium acetylacetonate intermediate. This intermediate then reacts with 2-chloropyrimidine in an SNAr reaction to yield the target compound.
Figure 1: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for analogous C-S bond formations involving heterocyclic electrophiles and β-dicarbonyl nucleophiles.[6]
Materials and Equipment:
-
Pentane-2,4-dione (reagent grade, freshly distilled)
-
2-Chloropyrimidine (98%+)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), Hexanes (for chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, reflux condenser, nitrogen/argon inlet, dropping funnel
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq, washed with hexanes to remove oil). Suspend the NaH in 50 mL of anhydrous THF.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add pentane-2,4-dione (1.0 g, 10.0 mmol, 1.0 eq) dropwise via syringe over 10 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Substitution Reaction: Dissolve 2-chloropyrimidine (1.15 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF and add it to the reaction mixture.
-
Reaction Completion: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and increasing to 4:1) to afford the pure product.
Physicochemical and Spectroscopic Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. The most notable structural feature is its existence as a mixture of keto and enol tautomers, a hallmark of β-dicarbonyl compounds.[7][8]
Keto-Enol Tautomerism
In solution and often in the solid state, 3-substituted pentane-2,4-diones exist in a dynamic equilibrium between the diketo form and a more stable enol form. The enol tautomer is stabilized by the formation of a six-membered ring via a strong intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group.[8][9]
Figure 2: Keto-Enol tautomeric equilibrium for this compound.
Summary of Analytical Data
The following table summarizes the key physicochemical properties and expected spectroscopic data for the title compound.
| Property / Technique | Expected Data / Observation |
| CAS Number | 175277-25-5[10][11][12] |
| Molecular Formula | C₉H₁₀N₂O₂S[11] |
| Molecular Weight | 210.25 g/mol [11] |
| Appearance | Off-white to yellow solid |
| ¹H NMR | Signals for methyl, methine (keto), and pyrimidine protons. A characteristic downfield, broad singlet for the enolic proton. |
| ¹³C NMR | Signals for methyl, methine, and pyrimidine carbons. Distinct signals for carbonyl (keto) and enolic carbons. |
| IR Spectroscopy | Strong C=O stretching bands (keto), and C=O / C=C stretching bands (enol) in the 1550-1720 cm⁻¹ region. C-S and aromatic C-H stretches.[13][14] |
| Mass Spectrometry | Molecular ion peak [M]⁺ or [M+H]⁺ at m/z ≈ 210 or 211, respectively. Characteristic fragmentation of pyrimidine and acetylacetonyl moieties.[15][16] |
| X-ray Crystallography | Confirms solid-state structure, likely showing the enol form stabilized by intramolecular O-H···O hydrogen bonding.[17] |
Detailed Spectroscopic Analysis
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for characterizing the tautomeric mixture in solution. The ratio of keto to enol forms can be determined by integrating their distinct signals.
-
¹H NMR (400 MHz, CDCl₃):
-
Enol Tautomer (Major):
-
δ ~16.0-17.0 ppm (s, 1H, enolic -OH): A very broad singlet, far downfield due to strong intramolecular H-bonding.
-
δ ~8.6 ppm (d, 2H, pyrimidine H4/H6): Doublet for the two equivalent protons adjacent to the nitrogen atoms.
-
δ ~7.1 ppm (t, 1H, pyrimidine H5): Triplet for the proton at the 5-position of the pyrimidine ring.
-
δ ~2.2 ppm (s, 6H, -CH₃): A single, sharp signal for the two equivalent methyl groups.
-
-
Keto Tautomer (Minor):
-
δ ~8.6 ppm (d, 2H, pyrimidine H4/H6) and δ ~7.1 ppm (t, 1H, pyrimidine H5) will overlap with enol signals.
-
δ ~4.5 ppm (s, 1H, α-CH): A singlet for the methine proton at the 3-position.
-
δ ~2.4 ppm (s, 6H, -CH₃): A sharp singlet for the two methyl groups, slightly shifted from the enol signal.
-
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Enol Tautomer: δ ~190-195 ppm (enolic C=O), δ ~158-160 ppm (pyrimidine C2, C4, C6), δ ~118-120 ppm (pyrimidine C5), δ ~100-105 ppm (α-C of enol), δ ~25-30 ppm (-CH₃).
-
Keto Tautomer: δ ~200-205 ppm (keto C=O), δ ~158-160 ppm (pyrimidine carbons), δ ~60-65 ppm (α-CH), δ ~30-35 ppm (-CH₃).
-
2.3.2. Infrared (IR) Spectroscopy IR spectroscopy provides clear evidence for the presence of the β-dicarbonyl system. The spectrum is typically complex due to the tautomeric equilibrium.[13][14][18]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching (pyrimidine ring).
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl groups).
-
~1720 cm⁻¹: C=O stretching of the keto tautomer (asymmetric stretch).
-
~1610 cm⁻¹: Strong, broad band from the conjugated C=O and C=C stretching of the enol tautomer, which is stabilized by H-bonding.
-
~1570 cm⁻¹: C=N and C=C stretching of the pyrimidine ring.
-
~700-650 cm⁻¹: C-S stretching.
2.3.3. Mass Spectrometry (MS) Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The fragmentation pattern provides confirmation of the molecular weight and structural components.
-
Molecular Ion: m/z 210 ([M]⁺) or 211 ([M+H]⁺).
-
Key Fragmentation Pathways:
Applications and Future Directions
The unique hybrid structure of this compound makes it a promising candidate for several applications:
-
Coordination Chemistry: The β-diketone moiety is a superb chelating ligand for a vast array of metal ions. The resulting metal complexes could have applications in catalysis, as luminescent materials, or as magnetic resonance imaging (MRI) contrast agents.[17]
-
Medicinal Chemistry: Pyrimidine derivatives are a cornerstone of many therapeutic agents, exhibiting anticancer, antimicrobial, and antiviral properties.[21] The introduction of a metal-chelating β-diketone group could lead to novel metallodrugs or compounds with dual modes of action.
-
Synthetic Intermediates: The β-diketone core can be used as a scaffold to build more complex heterocyclic systems, such as pyrazoles or isoxazoles, by reacting it with binucleophiles like hydrazine or hydroxylamine.[1]
Future research should focus on exploring the coordination chemistry of this ligand with various transition metals and lanthanides, as well as screening its biological activity against a panel of cancer cell lines and microbial strains.
References
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. (URL: [Link])
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Hansen, P. E., & Sloop, J. C. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. (URL: [Link])
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Anderson, B. D. (n.d.). The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. The Catalyst: A Journal of Chemical Education. (URL: [Link])
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Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. (URL: [Link])
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Dryden, R. P., & Winston, A. (1958). The Infrared Spectra of Some metal Chelates of β-Diketones. The Journal of Physical Chemistry, 62(5), 635–637. (URL: [Link])
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Al-Hussain, S. A., & El-Gazzar, A. R. B. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(3), 221-226. (URL: [Link])
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Chemistry LibreTexts. (n.d.). Ketone infrared spectra. (URL: [Link])
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Campbell, R. D., & Gilow, H. M. (1960). β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. Journal of the American Chemical Society, 82(9), 2389–2393. (URL: [Link])
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Pearson Education. (2023). Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture. (URL: [Link])
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Dawber, J. G., & Crane, M. M. (1986). Keto-enol tautomerization: A thermodynamic and kinetic study. Journal of Chemical Education, 63(8), 727. (URL: [Link])
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Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. (URL: [Link])
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Kumar, D., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 134-136. (URL: [Link])
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ResearchGate. (n.d.). Synthesis of pyrimidines derived from the symmetrical β‐enamino diketone 2. (URL: [Link])
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Zink, J. I., et al. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium. (URL: [Link])
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Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. South-Central University for Nationalities. (URL: [Link])
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Sahu, J. K., et al. (2016). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences, 5(3), 126-138. (URL: [Link])
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de la Torre, M. C., & Sierra, M. A. (2021). Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals, 14(10), 1043. (URL: [Link])
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An In-depth Technical Guide to the Chemical Properties of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione, a molecule of significant interest in medicinal chemistry and materials science. This document delves into the synthesis, structural elucidation, spectroscopic characteristics, and potential applications of this compound. By integrating established chemical principles with data from analogous structures, this guide offers a robust framework for researchers exploring the utility of pyrimidinylthio-β-dicarbonyl compounds.
Introduction: The Significance of the Pyrimidinylthio-β-dicarbonyl Scaffold
The fusion of a pyrimidine ring with a β-dicarbonyl moiety in this compound creates a molecule with a rich chemical landscape and significant therapeutic potential. Pyrimidine derivatives are well-established pharmacophores, forming the backbone of numerous antimicrobial, antiviral, and anticancer agents.[1][2][3] The β-dicarbonyl group, in this case, pentane-2,4-dione (acetylacetone), is a versatile chelating agent and a key building block in the synthesis of various heterocyclic systems. The thioether linkage provides a flexible bridge between these two key functional groups, influencing the overall conformation and electronic properties of the molecule.
This guide will elucidate the core chemical characteristics of this compound, providing a foundational understanding for its application in drug design and materials science.
Molecular Structure and Physicochemical Properties
This compound is a small molecule with the chemical formula C₉H₁₀N₂O₂S and a molecular weight of 210.25 g/mol .[4] Its structure features a central pentane-2,4-dione unit where the C3 position is substituted with a pyrimidin-2-ylthio group.
| Property | Value | Source |
| CAS Number | 175277-25-5 | [4] |
| Molecular Formula | C₉H₁₀N₂O₂S | [4] |
| Molecular Weight | 210.25 g/mol | [4] |
| Purity | Typically ≥97% | [5] |
| Appearance | Expected to be a solid | Inferred |
| Storage | 2-8°C, sealed in a dry environment | [4] |
A crucial aspect of the structure of this compound is the phenomenon of keto-enol tautomerism, characteristic of β-dicarbonyl compounds. The molecule can exist in equilibrium between the diketo form and two enol forms. The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. The equilibrium between these tautomers is influenced by factors such as the solvent and temperature.
Caption: Keto-enol tautomerism in this compound.
Synthesis and Reaction Mechanisms
While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be proposed based on established reactions of similar compounds. The most logical approach involves the nucleophilic substitution of a halogenated β-dicarbonyl with a pyrimidine thiol.
A likely precursor for this synthesis is 3-chloro-2,4-pentanedione, which can be reacted with 2-mercaptopyrimidine in the presence of a base to facilitate the formation of the thioether linkage.
Proposed Synthetic Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-mercaptopyrimidine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, for example, sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents), to the solution and stir at room temperature to form the thiolate salt.
-
Nucleophilic Substitution: Slowly add a solution of 3-chloro-2,4-pentanedione (1 equivalent) in the same solvent to the reaction mixture.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the keto-enol tautomerism.
-
Diketo form: A singlet for the methine proton (CH) at the C3 position and two singlets for the non-equivalent methyl groups.
-
Enol form: A singlet for the enolic proton (OH), which may be broad, and singlets for the two methyl groups. The pyrimidine ring protons will appear in the aromatic region, typically as a doublet and a triplet.
-
-
¹³C NMR: The carbon NMR spectrum will also show distinct signals for the keto and enol forms. The carbonyl carbons of the diketo form will resonate at a lower field compared to the enol form.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.[9][10]
-
C=O stretch: Strong absorption bands in the region of 1650-1720 cm⁻¹ corresponding to the carbonyl groups of the diketo form.
-
C=C and C=O stretch (enol form): A broad and strong band around 1550-1650 cm⁻¹ due to the conjugated system in the enol tautomer.
-
O-H stretch (enol form): A broad absorption band in the region of 2500-3200 cm⁻¹ characteristic of the intramolecularly hydrogen-bonded hydroxyl group.
-
C-S stretch: A weaker absorption band is expected in the fingerprint region.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 210.25.[11][12] Fragmentation patterns would likely involve the cleavage of the C-S bond and fragmentation of the pentane-2,4-dione and pyrimidine moieties.
Potential Applications in Drug Development and Materials Science
The unique structural features of this compound suggest several promising avenues for research and application.
Antimicrobial and Anticancer Research
The pyrimidine nucleus is a well-known pharmacophore with a broad range of biological activities.[3][13] The incorporation of a sulfur-containing side chain can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved antimicrobial or anticancer efficacy. Further research is warranted to explore the activity of this compound against various bacterial, fungal, and cancer cell lines.
Coordination Chemistry and Catalysis
The β-dicarbonyl moiety is an excellent chelating ligand for a wide range of metal ions. The resulting metal complexes have applications in catalysis and as advanced materials. The presence of the nitrogen atoms in the pyrimidine ring provides additional coordination sites, allowing for the formation of polynuclear or polymeric coordination compounds with interesting magnetic and electronic properties.
Conclusion and Future Directions
This compound is a molecule with significant untapped potential. This technical guide has provided a comprehensive overview of its expected chemical properties, synthesis, and potential applications based on established chemical principles and data from analogous compounds. Future research should focus on the definitive synthesis and thorough characterization of this compound, followed by a systematic evaluation of its biological activities and coordination chemistry. Such studies will undoubtedly unlock the full potential of this versatile chemical scaffold.
References
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Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Arabian Journal of Chemistry, 10, S2498–S2506.
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(PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - ResearchGate. (2025). Retrieved from ResearchGate.
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Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (n.d.). Chemistry Central Journal.
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Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2012). Molecules, 17(5), 5480–5494.
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Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). Scientific Reports, 15(1).
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NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (n.d.). South-Central University for Nationalities.
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1 H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate. (n.d.). Retrieved from ResearchGate.
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3-(Pyridin-4-ylthio)pentane-2,4-dione. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(4), o1023.
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175277-25-5 | this compound | ChemScene. (n.d.). Retrieved from ChemScene.
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Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione | Asian Journal of Chemistry. (2011). Asian Journal of Chemistry, 24(5), 2355-2356.
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Experimental IR spectrum of acetylacetone in 0.1 M CHCl3 solution. - ResearchGate. (n.d.). Retrieved from ResearchGate.
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2012). Heteroatom Chemistry, 23(3), 254-264.
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Infrared spectrum of acetylacetone | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from ResearchGate.
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3-(Pyridin-4-yl-thio)-pentane-2,4-dione. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o1023.
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This compound - Sigma-Aldrich. (n.d.). Retrieved from Sigma-Aldrich.
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This compound - chemical point. (n.d.). Retrieved from chemical point.
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Acetylacetone - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from NIST.
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FT-IR data of pyrimidine derivatives compounds - ResearchGate. (n.d.). Retrieved from ResearchGate.
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(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (2025). Retrieved from ResearchGate.
-
2,4(1H,3H)-Pyrimidinedithione - the NIST WebBook. (n.d.). Retrieved from NIST.
-
Acetylacetone - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from NIST.
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"3-(Pyrimidin-2-ylthio)pentane-2,4-dione" molecular structure
An In-Depth Technical Guide on the Molecular Structure and Properties of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of this compound, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into its structural features, exploring the nuanced interplay of its keto-enol tautomerism, which is a defining characteristic of β-dicarbonyl compounds. This guide will detail the primary synthetic route to this compound and provide an in-depth analysis of the spectroscopic data used for its characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we will explore its reactivity and potential applications as a versatile precursor in the synthesis of novel heterocyclic systems and as a ligand in coordination chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's molecular architecture and chemical behavior.
Introduction: The Chemical Significance of this compound
This compound belongs to a fascinating class of compounds that merge the structural motifs of a pyrimidine ring and a β-dicarbonyl system through a thioether linkage. The pyrimidine core is a cornerstone of numerous biologically active molecules, including several pharmaceuticals, while the pentane-2,4-dione (acetylacetone) moiety is renowned for its coordination chemistry and its existence as a mixture of keto and enol tautomers. The conjugation of these two entities results in a molecule with a unique electronic and structural landscape, making it a valuable building block for more complex chemical structures.
The primary focus of this guide is to elucidate the molecular structure of this compound. A key aspect of its structure is the pronounced keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of the diketo form and two possible enol forms. This equilibrium is sensitive to factors such as the solvent, temperature, and pH, which in turn influences the compound's reactivity and its potential biological activity. Understanding this tautomeric balance is crucial for predicting its behavior in chemical reactions and biological systems.
Synthesis and Mechanism
The most common and efficient synthesis of this compound involves the nucleophilic substitution reaction between 2-mercaptopyrimidine and 3-chloro-2,4-pentanedione. This reaction is typically carried out in the presence of a weak base, which acts as a proton scavenger.
Synthetic Protocol
Materials:
-
2-Mercaptopyrimidine
-
3-Chloro-2,4-pentanedione
-
Anhydrous ethanol
-
Sodium carbonate (Na₂CO₃)
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
A solution of 2-mercaptopyrimidine (1 equivalent) is prepared in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Sodium carbonate (1.1 equivalents) is added to the solution, and the mixture is stirred for 15-20 minutes at room temperature. The base facilitates the deprotonation of the thiol group, forming the more nucleophilic thiolate anion.
-
3-Chloro-2,4-pentanedione (1 equivalent) is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for approximately 3-4 hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is then purified, typically by column chromatography on silica gel, to yield this compound as a solid.
Reaction Mechanism
The underlying mechanism is a classic Sₙ2 reaction. The thiol group of 2-mercaptopyrimidine is first deprotonated by sodium carbonate to form the highly nucleophilic pyrimidin-2-ylthiolate anion. This anion then attacks the electrophilic carbon atom bearing the chlorine atom in 3-chloro-2,4-pentanedione, displacing the chloride ion and forming the C-S bond.
Caption: Synthetic workflow for this compound.
Structural Elucidation: A Spectroscopic Approach
The definitive structure of this compound is established through a combination of spectroscopic techniques. The data from these analyses not only confirm the covalent framework but also provide insight into the keto-enol tautomerism.
Keto-Enol Tautomerism
In solution, this compound exists as a dynamic equilibrium between its diketo form and two possible enol forms. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring-like structure. The presence of both tautomers is observable in NMR spectroscopy.
Caption: Equilibrium between the keto and enol forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for characterizing this molecule. The spectra typically show two sets of signals, corresponding to the keto and enol forms, with the relative integration of these signals providing the ratio of the two tautomers in the given solvent.
¹H NMR (in CDCl₃):
-
Enol Form: A sharp singlet around 16-17 ppm is characteristic of the enolic hydroxyl proton, which is deshielded due to intramolecular hydrogen bonding. The methyl protons appear as a singlet around 2.2-2.4 ppm.
-
Keto Form: A singlet around 4.5 ppm corresponds to the methine proton (CH) at the 3-position. The two methyl groups give a singlet around 2.3 ppm.
-
Pyrimidine Ring: The protons of the pyrimidine ring typically appear in the aromatic region (7.0-8.5 ppm).
¹³C NMR (in CDCl₃):
-
Enol Form: The carbonyl carbon appears around 190-200 ppm, while the enolic carbons (C=C) are observed around 100-110 ppm.
-
Keto Form: The two carbonyl carbons are seen around 200-205 ppm, and the methine carbon is found around 60-70 ppm.
| Proton (¹H) | Keto Form (ppm) | Enol Form (ppm) |
| -OH | - | ~16.5 |
| -CH- | ~4.5 | - |
| -CH₃ | ~2.3 | ~2.2 |
| Pyrimidine-H | ~7.0-8.5 | ~7.0-8.5 |
| Carbon (¹³C) | Keto Form (ppm) | Enol Form (ppm) |
| C=O | ~202 | ~195 |
| -CH- | ~65 | - |
| C=C | - | ~105 |
| -CH₃ | ~30 | ~25 |
| Pyrimidine-C | ~115-160 | ~115-160 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present.
-
Enol Form: A broad absorption band in the range of 2500-3200 cm⁻¹ is indicative of the O-H stretching of the intramolecularly hydrogen-bonded enol. A strong band around 1600-1650 cm⁻¹ corresponds to the C=O stretching vibration, which is at a lower frequency than a typical ketone due to conjugation and hydrogen bonding.
-
Keto Form: Two distinct C=O stretching bands are expected in the region of 1700-1730 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) will correspond to the molecular weight of the compound. The fragmentation pattern can provide further structural information, often showing cleavage at the C-S bond or loss of acetyl groups.
Reactivity and Potential Applications
This compound is a versatile intermediate for the synthesis of various heterocyclic compounds. The presence of multiple reactive sites—the two carbonyl groups, the active methylene/methine group, and the pyrimidine ring—allows for a wide range of chemical transformations.
Synthesis of Fused Heterocycles
One of the most significant applications of this compound is its use as a precursor for the synthesis of pyrimido[2,1-b]thiazine derivatives. This is typically achieved through a cyclization reaction, often under acidic conditions. These fused heterocyclic systems are of interest in medicinal chemistry due to their potential biological activities.
Coordination Chemistry
The β-dicarbonyl moiety of this compound, particularly in its enolic form, can act as a bidentate ligand to coordinate with various metal ions, forming stable metal complexes. The pyrimidine ring also offers additional coordination sites, allowing for the formation of polynuclear complexes or coordination polymers. These metal complexes have potential applications in catalysis and materials science.
Spectroscopic Blueprint of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione: A Technical Guide
Introduction: Elucidating a Multifunctional Scaffold
In the landscape of modern drug discovery and materials science, molecules that present a confluence of versatile functional groups are of paramount interest. 3-(Pyrimidin-2-ylthio)pentane-2,4-dione, with CAS Number 175277-25-5 and molecular formula C₉H₁₀N₂O₂S, embodies this principle. It marries a biologically significant pyrimidine core with a β-diketone moiety, a classic bidentate chelator, linked by a thioether bridge. This unique architecture suggests potential applications ranging from novel metallo-supramolecular assemblies to targeted therapeutic agents.
A definitive understanding of such a molecule begins with its unambiguous structural characterization. Spectroscopic analysis provides the foundational dataset for this purpose, offering a detailed view of the molecular framework, connectivity, and electronic environment. This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The insights herein are synthesized from established principles and data from analogous structures, offering a robust predictive framework for researchers engaging with this compound.
The central challenge and a key feature of this molecule's spectroscopy is the keto-enol tautomerism inherent to the pentane-2,4-dione fragment. This equilibrium significantly influences the spectral output, and its understanding is critical for accurate data interpretation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Structure
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR will reveal distinct signatures for the pyrimidine and the pentane-2,4-dione moieties, critically influenced by the keto-enol equilibrium.
Causality in Experimental Choices
The choice of solvent is paramount. Aprotic solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are typically employed. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for potentially resolving NH or OH protons if any tautomeric form allows. The equilibrium between the keto and enol forms is solvent-dependent; therefore, consistency in solvent choice is crucial for reproducible results.[1][2][3] A standard 500 or 600 MHz spectrometer is recommended to achieve good signal dispersion, especially for resolving the aromatic protons of the pyrimidine ring.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum will be a composite of signals from the pyrimidine ring and the pentane-2,4-dione chain. The latter will exist as a mixture of keto and enol tautomers, leading to two sets of signals for that fragment. The enol form is often stabilized by a strong intramolecular hydrogen bond.[1][3]
| Proton Assignment | Tautomer | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| H-4', H-6' (Pyrimidine) | Both | ~8.6 - 8.8 | Doublet (d) | J ≈ 4.8 - 5.0 | Equivalent protons adjacent to nitrogen atoms. |
| H-5' (Pyrimidine) | Both | ~7.2 - 7.4 | Triplet (t) | J ≈ 4.8 - 5.0 | Coupled to both H-4' and H-6'. |
| CH₃ (Acetyl) | Keto | ~2.3 - 2.5 | Singlet (s) | - | Two equivalent methyl groups. |
| CH (Methine) | Keto | ~4.5 - 4.7 | Singlet (s) | - | Alpha to two carbonyl groups and sulfur. |
| CH₃ (Acetyl) | Enol | ~2.1 - 2.3 | Singlet (s) | - | Two methyl groups in the enol form. |
| OH (Enolic) | Enol | ~15 - 17 | Broad Singlet (br s) | - | Highly deshielded due to strong intramolecular H-bonding. |
Note: The keto-enol equilibrium is dynamic, and the ratio of the two forms can be determined by integrating the respective signals.[1][4]
¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum provides a count of unique carbon environments and information about their hybridization and electronic state. The presence of both keto and enol forms will be clearly distinguishable.
| Carbon Assignment | Tautomer | Predicted Chemical Shift (ppm) | Notes |
| C=O (Ketone) | Keto | ~200 - 205 | Carbonyl carbons of the diketone form. |
| C-2' (Pyrimidine) | Both | ~168 - 172 | Carbon directly attached to sulfur. |
| C-4', C-6' (Pyrimidine) | Both | ~157 - 159 | Equivalent carbons adjacent to nitrogens.[5][6] |
| C-5' (Pyrimidine) | Both | ~118 - 120 | Middle carbon of the pyrimidine ring.[5][6] |
| C-S (Methine) | Keto | ~60 - 65 | Alpha-carbon in the keto form. |
| CH₃ (Acetyl) | Keto | ~29 - 32 | Methyl carbons in the keto form. |
| C=O (Enol) | Enol | ~190 - 195 | Carbonyl carbons in the enol form, shifted upfield due to conjugation and H-bonding. |
| C=C (Enol) | Enol | ~100 - 105 | Central carbon of the C=C double bond in the enol form. |
| CH₃ (Enol) | Enol | ~23 - 26 | Methyl carbons in the enol form. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.[7]
-
Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.[7]
-
Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a 30° pulse angle with a relaxation delay of 2 seconds.
-
A higher number of scans (e.g., 64 or more) will be necessary due to the low natural abundance of ¹³C.[8]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Visualization: NMR Workflow
Caption: General workflow for NMR spectroscopic analysis.
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum will be dominated by absorptions from the carbonyl groups and the aromatic pyrimidine ring.
Causality in Experimental Choices
The choice of sampling technique depends on the physical state of the compound. For a solid sample, preparing a potassium bromide (KBr) pellet is a common and effective method. This involves grinding the sample with KBr powder and pressing it into a transparent disk, minimizing scattering and ensuring the IR beam passes through the sample.[9] Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The key is to obtain a spectrum where the most intense peak has a transmittance between 10% and 80% to avoid signal saturation.
IR Spectral Analysis (Predicted)
The keto-enol tautomerism will be evident in the carbonyl stretching region. The enol form, stabilized by intramolecular hydrogen bonding, will show a C=O stretch at a lower frequency compared to the diketo form.[10][11][12]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Enol) | 3200 - 2500 | Broad, Weak-Medium | Very broad due to strong intramolecular H-bonding. |
| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2850 | Medium-Weak | Aromatic C-H from pyrimidine and aliphatic C-H from methyl groups. |
| C=O Stretch (Keto) | 1725 - 1705 | Strong | Asymmetric and symmetric stretching of the two carbonyls in the diketo form. |
| C=O Stretch (Enol) | 1640 - 1600 | Strong | Conjugated and H-bonded carbonyl in the enol form, shifted to lower frequency.[11] |
| C=N, C=C Stretch (Pyrimidine) | 1600 - 1450 | Medium-Strong | Aromatic ring stretching vibrations. |
| C-S Stretch | 700 - 600 | Weak-Medium | Thioether C-S bond vibration. |
Experimental Protocol: FT-IR Data Acquisition (KBr Pellet)
-
Sample Preparation:
-
Thoroughly grind ~1-2 mg of the compound with ~100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Background Spectrum:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Run a background scan to record the spectrum of the ambient atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.[13]
-
-
Sample Spectrum:
-
Place the KBr pellet in the sample holder within the spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.
-
Visualization: FT-IR Workflow
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the sample, often causing predictable fragmentation.[14][15]
Causality in Experimental Choices
EI is chosen for its ability to generate reproducible fragmentation patterns that are useful for structural elucidation and library matching. An electron energy of 70 eV is the standard because it provides sufficient energy to ionize and fragment most organic molecules, leading to rich, reproducible spectra.[16][17][18] The ion source temperature is typically kept around 200-250 °C to ensure the sample remains in the gas phase.
Mass Spectral Analysis (Predicted)
The molecular ion peak (M⁺˙) should be observed at m/z 210, corresponding to the molecular weight of C₉H₁₀N₂O₂S. The fragmentation will likely proceed through several pathways, involving cleavage of the pentanedione side chain and fragmentation of the pyrimidine ring.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 210 | [C₉H₁₀N₂O₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 167 | [M - CH₃CO]⁺ | Loss of an acetyl radical. |
| 127 | [C₄H₃N₂S-CH₂]⁺ | Cleavage of the C-S bond with rearrangement. |
| 111 | [C₄H₃N₂S]⁺ | Cleavage of the C-S bond, forming the pyrimidinethiol radical cation. |
| 85 | [CH₃COCHCO]⁺ | Fragment from the pentanedione chain. |
| 79 | [C₄H₃N₂]⁺ | Pyrimidine radical. |
| 43 | [CH₃CO]⁺ | Acetyl cation, likely a prominent peak. |
The presence of sulfur will also give rise to a characteristic M+2 isotope peak at m/z 212 with an abundance of about 4.4% relative to the M⁺˙ peak, which is a key diagnostic feature.[19]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically <1 mg) into the ion source, either via a direct insertion probe or through a gas chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable.
-
Ionization:
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-350) to detect the molecular ion and all significant fragment ions.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙) to confirm the molecular weight.
-
Analyze the fragmentation pattern, identifying key fragment ions and neutral losses.
-
Propose fragmentation mechanisms consistent with the observed peaks to support the molecular structure.
-
Visualization: EI-MS Workflow
Caption: General workflow for Electron Ionization Mass Spectrometry.
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. NMR spectroscopy delineates the precise proton and carbon framework, confirming connectivity and revealing the dynamics of keto-enol tautomerism. IR spectroscopy provides rapid confirmation of key functional groups, particularly the carbonyls and the aromatic system, and corroborates the presence of the enol tautomer through its characteristic hydrogen-bonded C=O and O-H stretches. Finally, mass spectrometry confirms the molecular weight and offers a fragmentation fingerprint that is consistent with the proposed structure. Together, these techniques provide the unambiguous evidence required to confirm the identity and purity of this molecule, enabling further investigation into its promising chemical and biological properties.
References
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. ([Link])
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Chem.libretexts.org. (n.d.). IR Spectroscopy. ([Link])
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Tay, W. M., & D'Silva, C. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7046. ([Link])
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Haukka, M., & Kivekäs, R. (2012). Keto–Enol Equilibrium from NMR Data: A Closer Look at the Laboratory Experiment. Journal of Chemical Education, 89(12), 1567-1571. ([Link])
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Slavov, S. H., Stoyanova-Slavova, I. B., & Vasilev, K. D. (2015). The molecular structure of pyrimidine (a), its corresponding 13C and 15N NMR spectra (b) and its resulting 3D-SDAR fingerprint (c). ResearchGate. ([Link])
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University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. ([Link])
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Scribd. (n.d.). Experiment 1 Instructions. ([Link])
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Encyclopedia.pub. (2021). Tautomerism Detected by NMR. ([Link])
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Wishart, D. S. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry. ([Link])
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Chemistry LibreTexts. (n.d.). Ketone infrared spectra. ([Link])
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Krishnan, V. V. (2019). Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures. CSU ScholarWorks. ([Link])
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Watson, T. (2019). The Essential Guide to Electron Ionization in GC–MS. LCGC International, 32(4). ([Link])
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Chemistry LibreTexts. (2022). 3.1: Electron Ionization. ([Link])
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ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ([Link])
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Shimadzu Corporation. (n.d.). Ionization Modes: EI. ([Link])
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U.S. Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. ([Link])
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. ([Link])
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"3-(Pyrimidin-2-ylthio)pentane-2,4-dione" mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
Authored by: A Senior Application Scientist
Preamble: Charting a Course for Discovery
In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. The compound this compound, with its pyrimidine core, is situated at the crossroads of known biological activity and unexplored potential. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The pentane-2,4-dione moiety, a β-dicarbonyl group, is a versatile chelating agent and a valuable synthetic intermediate.[4][5]
The confluence of these two moieties in a single molecule suggests a rich, yet uninvestigated, pharmacological profile. This guide is crafted not as a retrospective account of a known mechanism of action, but as a prospective roadmap for its discovery. We will embark on a logical, multi-pronged investigative journey, from computational prediction to cellular validation, to systematically unravel the therapeutic potential of this intriguing molecule. Our central hypothesis will be that this compound functions as an inhibitor of a key cellular signaling pathway implicated in disease, a common mechanism for pyrimidine-based drugs.[6][7] This document will serve as a comprehensive technical guide for researchers and drug development professionals seeking to elucidate the core mechanism of action of this and similar novel chemical entities.
Part 1: In Silico Target Identification and Computational Analysis
The initial phase of our investigation will leverage the power of computational chemistry to predict potential biological targets and to understand the molecule's physicochemical properties. This in silico approach allows for a rapid and cost-effective screening of possibilities before committing to resource-intensive wet lab experiments.
Physicochemical Profiling
A foundational step is to characterize the drug-like properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂S | [8][9][10] |
| Molecular Weight | 210.25 g/mol | [8][9][10] |
| Topological Polar Surface Area (TPSA) | 59.92 Ų | [8] |
| LogP | 1.1153 | [8] |
| Hydrogen Bond Acceptors | 5 | [8] |
| Hydrogen Bond Donors | 0 | [8] |
| Rotatable Bonds | 4 | [8] |
These predicted properties suggest that the molecule adheres to Lipinski's rule of five, indicating good potential for oral bioavailability.
Target Prediction and Molecular Docking
Given the prevalence of pyrimidine derivatives as kinase inhibitors, a logical starting hypothesis is that this compound targets one or more protein kinases. We will employ a reverse docking strategy to screen the molecule against a library of known kinase crystal structures.
Experimental Protocol: Reverse Molecular Docking
-
Ligand Preparation: The 3D structure of this compound will be generated and energy-minimized using a suitable force field (e.g., MMFF94).
-
Target Library Preparation: A curated library of high-resolution crystal structures of human kinases will be obtained from the Protein Data Bank (PDB). The structures will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) will be used to predict the binding pose and affinity of the compound within the ATP-binding pocket of each kinase.
-
Analysis of Results: The kinases will be ranked based on the predicted binding energy. Poses with favorable interactions (e.g., hydrogen bonds with the hinge region) will be prioritized for further investigation.
Workflow for In Silico Target Identification
Caption: In silico workflow for target identification.
Part 2: In Vitro Validation of Biological Activity
The prioritized targets from the computational analysis will be subjected to rigorous in vitro testing to validate the predictions and to quantify the compound's biological activity.
Biochemical Enzyme Inhibition Assays
To directly measure the inhibitory effect of this compound on the prioritized kinase targets, we will perform biochemical activity assays.
Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagents: Recombinant kinase, appropriate substrate, ATP, and the ADP-Glo™ reagent.
-
Compound Preparation: A stock solution of this compound in DMSO will be prepared and serially diluted to create a dose-response curve.
-
Kinase Reaction: The kinase, substrate, and compound (or vehicle control) will be incubated in a reaction buffer. The reaction will be initiated by the addition of ATP.
-
ADP Detection: After the incubation period, the ADP-Glo™ reagent will be added to terminate the kinase reaction and to convert the generated ADP to ATP.
-
Luminescence Measurement: The newly synthesized ATP will be used in a luciferase reaction to generate a luminescent signal, which is proportional to the kinase activity.
-
Data Analysis: The luminescent signal will be plotted against the compound concentration, and the IC50 value will be determined by non-linear regression analysis.
Hypothetical Dose-Response Data
| Concentration (µM) | % Inhibition |
| 0.01 | 5 |
| 0.1 | 15 |
| 1 | 48 |
| 10 | 85 |
| 100 | 98 |
Cellular Assays to Probe Pathway Modulation
To determine if the observed enzymatic inhibition translates to a functional effect in a cellular context, we will investigate the impact of the compound on the relevant signaling pathway.
Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation
-
Cell Culture and Treatment: A suitable cell line expressing the target kinase will be cultured and treated with varying concentrations of this compound for a specified time.
-
Cell Lysis: The cells will be lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates will be determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane will be probed with a primary antibody specific for the phosphorylated form of the kinase substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal will be detected using an enhanced chemiluminescence (ECL) substrate. The membrane will be stripped and re-probed for the total substrate and a loading control (e.g., GAPDH).
-
Densitometry: The band intensities will be quantified to determine the relative levels of substrate phosphorylation.
Illustrative Signaling Pathway
Caption: Inhibition of a kinase-mediated signaling pathway.
Cellular Viability Assays
To assess the therapeutic potential of this compound, its effect on cell viability, particularly in cancer cell lines, will be evaluated.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells will be seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells will be treated with a range of concentrations of the compound for 72 hours.
-
MTT Incubation: MTT reagent will be added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals will be dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance at 570 nm will be measured using a plate reader.
-
Data Analysis: The cell viability will be calculated as a percentage of the vehicle-treated control, and the GI50 (concentration for 50% growth inhibition) will be determined.
Hypothetical Cytotoxicity Data
| Cell Line | GI50 (µM) |
| MCF-7 (Breast Cancer) | 7.5 |
| A549 (Lung Cancer) | 12.2 |
| HCT116 (Colon Cancer) | 9.8 |
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
The initial findings from the in vitro assays will provide a foundation for designing and synthesizing analogs of this compound to improve its potency, selectivity, and drug-like properties.
Rationale for Analog Design
-
Modification of the Pyrimidine Ring: Substitution at the 4 and 5 positions of the pyrimidine ring can modulate interactions with the kinase hinge region and improve selectivity.
-
Variation of the Thioether Linker: Altering the length and flexibility of the linker can optimize the positioning of the pyrimidine core within the ATP-binding pocket.
-
Modification of the Pentane-2,4-dione Moiety: While potentially important for chelation or other interactions, this group can be replaced with other functionalities to explore their impact on activity and to improve metabolic stability.
Conclusion and Future Directions
This technical guide has outlined a systematic and logical approach to elucidate the mechanism of action of this compound. By integrating computational and experimental methodologies, we can efficiently identify its biological targets, validate its activity, and pave the way for its potential development as a therapeutic agent.
The successful completion of this research plan will yield a comprehensive understanding of the compound's mechanism of action, providing a solid foundation for further preclinical and clinical development. Future studies may include more extensive profiling against a broader panel of kinases, investigation of off-target effects, and in vivo efficacy studies in relevant animal models of disease. The journey from a novel chemical entity to a life-saving drug is long and arduous, but it begins with a clear and scientifically rigorous plan of action.
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- Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101851.
- Sharma, P., & Kumar, V. (2023). Biological Activity of Pyrimidine Derivativies: A Review.
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- Singh, S., et al. (2022). Exhaustive Computational Studies on Pyrimidine Derivatives as GPR119 agonist for the Development of Compounds against NIDDM.
- Al-Ostath, A. I., et al. (2023). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Advances, 13(36), 25484-25501.
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El-Sabbagh, N. A., et al. (2013). Synthesis of Novel pyrido[3,2-e][1][5][8]triazolo[1,5-c]pyrimidine Derivatives: Potent and Selective Adenosine A3 Receptor Antagonists. Archiv der Pharmazie, 346(11), 806-814.
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The Ascendant Therapeutic Potential of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione Scaffolds: A Technical Guide for Drug Discovery
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. When functionalized with a β-dicarbonyl moiety via a thioether linkage, as exemplified by the 3-(Pyrimidin-2-ylthio)pentane-2,4-dione core, a versatile scaffold emerges with profound potential for modulation of diverse biological targets. This technical guide provides an in-depth exploration of the synthesis, chemical characteristics, and promising biological activities of this class of compounds and their analogues. We will delve into the rationale behind their design, present detailed experimental protocols, and discuss the structure-activity relationships (SAR) that govern their efficacy as potential anticancer, antimicrobial, and anti-inflammatory agents. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Strategic Fusion of Pyrimidines and β-Dicarbonyls
The pyrimidine ring is a privileged pharmacophore, integral to the structure of nucleobases and a wide array of approved drugs.[1][2] Its inherent ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal anchor for engaging with biological macromolecules. On the other hand, the pentane-2,4-dione (acetylacetone) moiety, a classic β-dicarbonyl compound, is known for its chelating properties and exists in a tautomeric equilibrium between the keto and enol forms.[3] This dynamic equilibrium provides distinct conformational and electronic features that can be exploited in drug design.
The strategic linkage of these two pharmacophores through a metabolically stable thioether bond at the 2-position of the pyrimidine ring creates the this compound scaffold. This arrangement is not arbitrary; it positions the β-dicarbonyl group as a flexible, interactive side chain capable of engaging with enzymatic active sites, while the pyrimidine core can be further functionalized to fine-tune physicochemical properties and target specificity. The resulting derivatives represent a promising class of compounds with a broad spectrum of biological activities.[4][5]
Synthetic Strategies and Mechanistic Insights
The synthesis of this compound and its analogues is generally achieved through a nucleophilic substitution reaction. The underlying principle involves the displacement of a suitable leaving group on the pyrimidine ring by a sulfur nucleophile, followed by the introduction of the pentane-2,4-dione moiety.
General Synthetic Workflow
A representative synthetic pathway is depicted below. The process commences with a commercially available pyrimidine precursor, which is halogenated to introduce a reactive site. This is followed by reaction with a thiol-containing precursor to form the thioether linkage. Finally, the pentane-2,4-dione group is introduced.
Caption: General Synthetic Workflow
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
This protocol is a generalized procedure adapted from the synthesis of structurally related compounds.[6] Optimization of reaction conditions may be necessary for specific derivatives.
Step 1: Synthesis of Pyrimidine-2-thiol
-
To a solution of 2-chloropyrimidine (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add a solution of sodium hydroxide (2.0 eq) in water and heat the mixture at 80°C for 2 hours.
-
Cool the mixture and neutralize with acetic acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain pyrimidine-2-thiol.
Step 2: Synthesis of this compound
-
To a solution of pyrimidine-2-thiol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-chloro-2,4-pentanedione (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization Techniques
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Elemental Analysis: To determine the elemental composition of the compound.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, positioning them as promising candidates for further drug development.
Anticancer Activity
The pyrimidine core is a well-established pharmacophore in oncology. The introduction of the thioether and β-dicarbonyl moieties can enhance the anticancer potential through various mechanisms.
Mechanism of Action: While the precise mechanisms are still under investigation for this specific scaffold, related 2-thiopyrimidine derivatives have been shown to exert their anticancer effects through the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[1][7] For instance, certain 2-thiopyrimidine derivatives have shown moderate activity against CDK-1 with IC₅₀ values in the low micromolar range.[1][7]
Structure-Activity Relationship (SAR):
-
Substitution on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring can significantly influence anticancer activity. Electron-withdrawing or donating groups can modulate the electronic properties of the ring and its interaction with target proteins.
-
Flexibility of the Linker: The thioether linker provides rotational flexibility, allowing the β-dicarbonyl moiety to adopt various conformations within the binding pocket of a target enzyme.
-
Modifications of the β-Dicarbonyl Moiety: Altering the substituents on the pentane-2,4-dione core can impact the compound's lipophilicity and steric profile, thereby affecting its cellular uptake and target engagement.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have long been investigated for their antibacterial and antifungal properties.
Mechanism of Action: The antimicrobial action of pyrimidine-based compounds can be attributed to various mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell wall synthesis. The incorporation of a sulfur atom and a β-dicarbonyl group can enhance these activities.
In Vitro Evaluation: The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. Studies on related pyrimidine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[4]
Data Summary: Antimicrobial Activity of Related Pyrimidine Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrimidine-thiadiazole derivatives | Staphylococcus aureus | 12.5 - 50 | [8] |
| Pyrimidine-thiadiazole derivatives | Escherichia coli | 12.5 - 50 | [8] |
| Pyrimidine-triazole derivatives | Pseudomonas aeruginosa | Promising Activity | [9] |
| Pyrimidopyrimidine derivatives | Candida albicans | Excellent Activity | [4] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a variety of diseases. Certain 2-thiopyrimidine derivatives have exhibited significant anti-inflammatory and analgesic properties.[1][7]
Mechanism of Action: The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.
Future Directions and Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns.
Future research should focus on:
-
Elucidation of specific molecular targets: Identifying the precise enzymes or receptors that these compounds interact with will be crucial for rational drug design and optimization.
-
Expansion of the chemical space: Synthesizing a broader library of derivatives with systematic modifications to the pyrimidine ring, the thioether linker, and the β-dicarbonyl moiety will help to build a comprehensive SAR.
-
In vivo evaluation: Promising in vitro candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
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- El-Malah, A. A., Hassan, A. A., Emam, H. A., Halim, P. A., & Sonousi, A. (2021). β-dicarbonyl components as synthons in Biginelli reaction and pyrimidine-4-carboxylate esters. Journal of the Iranian Chemical Society, 18(11), 2919-2946.
- Kovalenko, S. I., Antypenko, L. M., Bilyi, A. K., Kholodnyak, S. V., & Karpenko, O. V. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2025).
- Sondhi, S. M., Goyal, R., Lahoti, A., Singh, N., Shukla, R., & Raghubir, R. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives.
- Kovalenko, S. I., Antypenko, L. M., Bilyi, A. K., Kholodnyak, S. V., & Karpenko, O. V. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
- Sondhi, S. M., Goyal, R., Lahoti, A., Singh, N., Shukla, R., & Raghubir, R. (2005).
- Sujayev, A., Garibov, E., Nazarov, N., & Farzaliyev, V. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: Current Research, 6(2), 1-4.
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- Klenow, H., & Henningsen, I. (1970). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Proceedings of the National Academy of Sciences, 65(1), 168-175.
- Kumar, A., Sharma, S., & Sharma, V. (2014). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences, 126(5), 1461-1469.
- Zanda, M. (2018). Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones. Frontiers in Pharmacology, 9, 143.
- Kumar, A., & Sharma, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(1), 1-20.
- Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical & Biological Archives, 14(2), 1-14.
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The Emergence of a Versatile Heterocycle: A Technical Guide to 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
Abstract
This technical guide provides a comprehensive overview of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione, a molecule of significant interest in medicinal and synthetic chemistry. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its structural motifs—a pyrimidine ring linked via a thioether bridge to a β-dicarbonyl moiety—suggest a rich potential for biological activity and synthetic utility. This guide will therefore focus on a plausible and scientifically grounded synthetic pathway, detailed experimental protocols, and an exploration of the compound's potential applications based on the well-established bioactivities of its constituent chemical functionalities. We will delve into the mechanistic underpinnings of its synthesis and provide the necessary technical details for its preparation and characterization, aimed at researchers, scientists, and professionals in the field of drug development.
Introduction: A Molecule of Untapped Potential
The pyrimidine nucleus is a cornerstone of numerous biologically vital molecules, including nucleic acids and various vitamins[1]. Its derivatives have been extensively explored in drug discovery, leading to a wide array of therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties[2][3]. The incorporation of a thioether linkage often enhances the pharmacological profile of a molecule by improving its metabolic stability and receptor-binding affinity. Furthermore, the pentane-2,4-dione (acetylacetone) fragment is a versatile chelating agent and a valuable synthon in heterocyclic chemistry.
The convergence of these three structural features in this compound creates a molecule with a unique electronic and steric landscape, suggesting its potential as a novel scaffold for the development of new therapeutic agents or as a versatile intermediate in organic synthesis. The lack of a detailed discovery history presents an opportunity to approach this compound from a foundational, first-principles perspective, focusing on its synthesis and potential utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound, compiled from available commercial sources, is presented in Table 1.
| Property | Value | Source |
| CAS Number | 175277-25-5 | ChemScene, Combi-Blocks |
| Molecular Formula | C₉H₁₀N₂O₂S | ChemScene, Combi-Blocks |
| Molecular Weight | 210.25 g/mol | ChemScene, Combi-Blocks |
| Purity | ≥97% | Combi-Blocks |
| Storage Temperature | 2-8°C | ChemScene |
Proposed Synthetic Pathway and Experimental Protocols
The most logical and efficient synthetic route to this compound involves a two-step process:
-
Halogenation of Pentane-2,4-dione: The first step is the selective halogenation of pentane-2,4-dione at the C3 position to create an electrophilic center. Chlorination is a common and effective choice.
-
S-Alkylation of 2-Mercaptopyrimidine: The second step involves the nucleophilic substitution of the halogen by the sulfur atom of 2-mercaptopyrimidine (pyrimidine-2-thiol).
This pathway is illustrated in the workflow diagram below.
Sources
An In-depth Technical Guide to 3-(Pyrimidin-2-ylthio)pentane-2,4-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Pyrimidin-2-ylthio)pentane-2,4-dione is a molecule of significant interest in medicinal chemistry, belonging to the class of β-dicarbonyl thioethers. This guide provides a comprehensive overview of its synthesis, chemical characteristics, and explores its potential as a therapeutic agent. While direct extensive research on this specific compound is emerging, this document synthesizes information from analogous structures and relevant synthetic methodologies to provide a foundational understanding and roadmap for future investigation. The unique combination of a pyrimidine ring, a thioether linkage, and a β-dicarbonyl moiety suggests a rich chemical landscape and a high potential for diverse biological activities.
Introduction: A Molecule of Converging Functionalities
This compound integrates three key chemical motifs, each contributing to its potential bioactivity:
-
The Pyrimidine Core: A fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[1][2]
-
The Thioether Linkage: This functional group is prevalent in many natural products and synthetic drugs, contributing to molecular stability and often playing a crucial role in the interaction with biological targets.
-
The Pentane-2,4-dione (acetylacetone) Moiety: As a β-dicarbonyl compound, it can exist in keto-enol tautomeric forms.[3][4][5] This feature is critical for its reactivity and its ability to chelate metal ions, which can be a mechanism for enzymatic inhibition.
The strategic combination of these functionalities in a single molecule makes this compound a compelling candidate for drug discovery programs.
Synthesis and Characterization: A Practical Approach
While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, a highly plausible and efficient synthetic route can be proposed based on established methodologies for the sulfenylation of β-dicarbonyl compounds.[6][7][8]
Proposed Synthetic Pathway
The most direct approach involves the reaction of a suitable pyrimidine-based electrophilic sulfur species with the enolate of pentane-2,4-dione. A common and effective method is the reaction of 3-chloropentane-2,4-dione with 2-mercaptopyrimidine.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Chloropentane-2,4-dione [9][10]
-
To a solution of pentane-2,4-dione (1 equivalent) in a suitable chlorinated solvent (e.g., dichloromethane) at 0 °C, add sulfuryl chloride (1 equivalent) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chloropentane-2,4-dione, which can be purified by distillation or chromatography.
Step 2: Synthesis of this compound
-
In an inert atmosphere, suspend a base such as sodium hydride (1.1 equivalents) in a dry aprotic solvent like tetrahydrofuran (THF).
-
To this suspension, add a solution of 2-mercaptopyrimidine (1 equivalent) in THF dropwise at 0 °C.
-
Stir the mixture for 30 minutes to form the sodium thiolate salt.
-
Add a solution of 3-chloropentane-2,4-dione (1 equivalent) in THF to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring by TLC until the starting materials are consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization
The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons of the pentane-2,4-dione moiety, the methine proton at the 3-position, and the aromatic protons of the pyrimidine ring. The integration and splitting patterns will be characteristic of the structure. |
| ¹³C NMR | Resonances for the carbonyl carbons, the thioether-linked carbon, the methyl carbons, and the carbons of the pyrimidine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₉H₁₀N₂O₂S (210.25 g/mol ).[11][12] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O groups of the dione, the C=N and C=C bonds of the pyrimidine ring, and the C-S bond. |
| X-ray Crystallography | Would provide unambiguous confirmation of the molecular structure and information on the solid-state conformation.[13][14] |
Chemical Properties and Reactivity
Keto-Enol Tautomerism
A key feature of this compound is its existence as a mixture of keto and enol tautomers.[3][4][5][15] The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. The enol form is stabilized by an intramolecular hydrogen bond, forming a six-membered ring.[16] This tautomerism is crucial as it dictates the compound's reactivity and its ability to coordinate with metal ions.
Caption: Keto-enol tautomerism in this compound.
Note: The actual chemical structures would need to be rendered for a complete diagram.
The presence of the electron-withdrawing pyrimidinylthio group at the 3-position is expected to influence the keto-enol equilibrium, potentially favoring the enol form.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is limited, the activities of structurally related compounds provide strong indications of its therapeutic potential.
Antimicrobial Activity
Pyrimidine derivatives are well-established antimicrobial agents.[1][17][18][19] The incorporation of a thioether linkage and a dicarbonyl moiety could enhance this activity. Thieno[2,3-d]pyrimidinedione derivatives, which share structural similarities, have shown potent activity against multi-drug resistant Gram-positive bacteria.[20] The proposed mechanism could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
| Related Compound Class | Target Organisms | Reported Activity |
| Pyrimidine Thioethers | Plant pathogens (e.g., Xanthomonas spp.) | Good antibacterial activity.[1] |
| Pyrimidine-2,4-diones | Gram-positive and Gram-negative bacteria | Moderate to good antimicrobial profiles.[18] |
| Thieno[2,3-d]pyrimidinediones | MRSA, VISA, VRSA, VRE | Potent activity (MIC 2-16 mg/L).[20] |
Anticancer Activity
Many pyrimidine-containing compounds exhibit significant anticancer properties.[2] The ability of the β-dicarbonyl moiety to chelate metal ions could lead to the inhibition of metalloenzymes that are crucial for cancer cell proliferation. Additionally, compounds containing a 1,3,4-thiadiazole moiety linked to a pyridine ring (structurally analogous) have shown anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines.[21]
Enzyme Inhibition
The structural features of this compound make it a potential inhibitor of various enzymes. The pyrimidine ring can engage in hydrogen bonding and π-stacking interactions within an enzyme's active site, while the thioether provides a flexible linker. The β-dicarbonyl group, particularly in its enol form, is an excellent metal chelator and could target metalloenzymes.
Future Research Directions
This compound represents a promising scaffold for the development of new therapeutic agents. Future research should focus on:
-
Optimized Synthesis and Library Generation: Developing a robust and scalable synthesis to produce a library of analogues with modifications to the pyrimidine ring and the dicarbonyl moiety.
-
Comprehensive Biological Screening: Evaluating the synthesized compounds against a broad panel of microbial strains (bacteria and fungi) and cancer cell lines.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which the active compounds exert their biological effects. This could involve enzyme inhibition assays, gene expression analysis, and molecular docking studies.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure and biological activity to guide the design of more potent and selective compounds.
Conclusion
This compound is a molecule with significant untapped potential in drug discovery. Its synthesis is achievable through established chemical transformations, and its unique combination of a pyrimidine core, a thioether linkage, and a β-dicarbonyl group suggests a high probability of diverse and potent biological activities. This guide provides a foundational framework for researchers to embark on the exploration of this promising compound and its derivatives as potential next-generation therapeutic agents.
References
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Methodological & Application
Synthesis of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione, a molecule of significant interest in medicinal chemistry and materials science. This protocol details a robust two-step synthetic pathway, commencing with the electrophilic chlorination of pentane-2,4-dione, followed by the nucleophilic substitution with 2-mercaptopyrimidine. The rationale behind the choice of reagents, reaction conditions, and purification methods is thoroughly discussed to ensure reproducibility and high yield. This guide is intended for researchers and professionals in drug development and chemical synthesis, providing both a practical laboratory procedure and the underlying chemical principles.
Introduction: The Significance of Pyrimidinylthio-β-dicarbonyls
The convergence of pyrimidine and β-dicarbonyl moieties in a single molecular framework gives rise to compounds with unique chemical properties and significant biological potential. Pyrimidine rings are a cornerstone of numerous bioactive molecules, including nucleic acids and a wide array of approved drugs, valued for their diverse pharmacological activities.[1] The β-dicarbonyl group, particularly the pentane-2,4-dione (acetylacetone) scaffold, is a classic and versatile building block in organic synthesis.[2] It is renowned for its ability to form stable metal chelates and to serve as a precursor for various heterocyclic systems.[3]
The title compound, this compound, integrates the hydrogen bonding capabilities and coordination sites of the pyrimidine ring with the chelating and reactive nature of the β-dicarbonyl unit. This unique combination makes it a promising candidate for applications in:
-
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The pyrimidine-thioether linkage is present in various biologically active compounds, and the β-diketone moiety can be a pharmacophore for antiviral, antibacterial, and anti-inflammatory agents.[2][4]
-
Materials Science: As a ligand for the synthesis of novel metal complexes with potential applications in catalysis, sensing, and as luminescent materials.[3]
This document provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of this valuable compound.
Reaction Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the chlorination of pentane-2,4-dione at the C3 position to yield 3-chloro-pentane-2,4-dione. The second step is the S-alkylation of 2-mercaptopyrimidine with the chlorinated intermediate.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Instrumentation
| Reagent/Material | Grade | Supplier |
| Pentane-2,4-dione | Reagent Grade, ≥99% | Sigma-Aldrich |
| Sulfuryl chloride (SO₂Cl₂) | Reagent Grade, ≥97% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| 2-Mercaptopyrimidine | ≥98% | Sigma-Aldrich |
| Sodium ethoxide (NaOEt) | Reagent Grade | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, 200 proof | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific |
| Brine | Saturated aqueous solution | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Fisher Scientific |
| Deuterated chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs |
Instrumentation:
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H NMR at 400 MHz, ¹³C NMR at 100 MHz)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Mass Spectrometer (Electron Impact or Electrospray Ionization)
Step 1: Synthesis of 3-Chloro-pentane-2,4-dione
This procedure is adapted from established methods for the α-halogenation of β-dicarbonyl compounds. Sulfuryl chloride is an effective and commonly used reagent for this transformation.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve pentane-2,4-dione (10.0 g, 0.1 mol) in 100 mL of anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (13.5 g, 8.1 mL, 0.1 mol) dropwise to the stirred solution over 30 minutes. Caution: This reaction releases HCl and SO₂ gas; perform this step in a well-ventilated fume hood.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 4:1).
-
Work-up: Once the reaction is complete, carefully pour the mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the generated acid. Separate the organic layer and wash it with 2 x 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 3-chloro-pentane-2,4-dione as a clear to pale yellow liquid.[5][6][7]
Step 2: Synthesis of this compound
This S-alkylation reaction proceeds via the formation of a thiolate anion from 2-mercaptopyrimidine, which then acts as a nucleophile, displacing the chloride from 3-chloro-pentane-2,4-dione.[8]
Protocol:
-
Preparation of the Nucleophile: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-mercaptopyrimidine (2.24 g, 0.02 mol) in 80 mL of anhydrous ethanol. To this solution, add sodium ethoxide (1.36 g, 0.02 mol) and stir for 20 minutes at room temperature to form the sodium salt of 2-mercaptopyrimidine.
-
Addition of the Electrophile: Add a solution of 3-chloro-pentane-2,4-dione (2.69 g, 0.02 mol), synthesized in Step 1, dissolved in 20 mL of anhydrous ethanol to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Eluent: Hexane/Ethyl Acetate 2:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in 100 mL of ethyl acetate and wash with 2 x 50 mL of water to remove any inorganic salts. Wash the organic layer with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent. The pure this compound is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Characterization and Expected Results
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Signals corresponding to the methyl protons of the pentane-2,4-dione moiety (likely a singlet or two singlets due to keto-enol tautomerism), a signal for the methine proton, and signals for the pyrimidine ring protons. The pyrimidine protons typically appear in the aromatic region (δ 7.0-9.0 ppm).[9][10] |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbons (δ > 190 ppm), the methyl carbons, the methine carbon attached to sulfur, and the carbons of the pyrimidine ring.[11] |
| FTIR (KBr) | Characteristic C=O stretching vibrations for the β-diketone moiety (typically in the range of 1580-1720 cm⁻¹), C=N and C=C stretching vibrations from the pyrimidine ring (around 1450-1600 cm⁻¹), and C-S stretching vibrations.[12][13][14] |
| Mass Spec. (EI or ESI) | A molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of C₉H₁₀N₂O₂S (210.25 g/mol ). Characteristic fragmentation patterns may also be observed.[15][16][17] |
Safety and Handling
-
Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Sodium ethoxide is a strong base and is moisture-sensitive. Handle in an inert atmosphere if possible.
-
Always wear appropriate PPE when handling any chemicals in the laboratory.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss during work-up. | Ensure anhydrous conditions. Increase reaction time. Be careful during the neutralization and extraction steps. |
| Low yield in Step 2 | Incomplete formation of the thiolate. Incomplete reaction. | Ensure the base is fully dissolved and has reacted with the 2-mercaptopyrimidine before adding the electrophile. Increase reflux time. |
| Impure product | Side reactions or incomplete purification. | Optimize the column chromatography conditions (e.g., different solvent system). Consider recrystallization. |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and materials science. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.
References
- El-Faham, A., et al. (2018). Mass fragmentation pathways of a number of pyrimidinethiones, thiazolo[3,2-a] pyrimidines and bis-pyrimidines were investigated by electron impact mass spectrometry (EI-MS). Journal of Heterocyclic Chemistry, 55(1), pp.185-193.
-
ResearchGate. (2025). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... Available at: [Link]
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Chemistry LibreTexts. (n.d.). Ketone infrared spectra. Available at: [Link]
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ResearchGate. (2020). Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available at: [Link]
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MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Available at: [Link]
-
Rasayan Journal of Chemistry. (2019). SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β - DIKETONE AND ITS METAL COMPLEXES. Available at: [Link]
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University of Technology and Life Sciences in Bydgoszcz. (2011). Properties and application of diketones and their derivatives. Available at: [Link]
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LookChem. (n.d.). 3-Chloropentane-2,4-dione. Available at: [Link]
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Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. Available at: [Link]
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International Journal of Pharmaceutical Research and Allied Sciences. (2016). β-diketones: Important Intermediates for Drug Synthesis. Available at: [Link]
-
PubMed. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Available at: [Link]
-
Organic Syntheses. (n.d.). 1,5-DICHLORO-2,4-PENTANEDIONE. Available at: [Link]
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Matrix Fine Chemicals. (n.d.). 3-CHLOROPENTANE-2,4-DIONE | CAS 1694-29-7. Available at: [Link]
-
MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Developments in the Synthesis of β-Diketones. Available at: [Link]
-
MDPI. (2024). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. Available at: [Link]
-
PubChem. (n.d.). 3-Chloro-2,4-pentanedione. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]
- Google Patents. (2004). Process for the purification of 1,3-diketones.
-
OpenStax. (2023). Alkylation of Enolate Ions. Available at: [Link]
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- 10. Calculated 1H and 13C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1H chemical shifts of two potential structures and the experimental 1H NMR data of 2. (b) Linear correlation plots and the relative errors between the calculated 13C chemical shifts of two potential structures and the experimental 13C NMR data of 2 [cjnmcpu.com]
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Application Notes and Protocols for 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Senior Application Scientist
Introduction
3-(Pyrimidin-2-ylthio)pentane-2,4-dione is a molecule integrating a pyrimidine ring and a β-dicarbonyl moiety through a thioether linkage. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The pentane-2,4-dione (acetylacetone) group is a versatile chelating agent and a precursor in the synthesis of various heterocyclic systems. The combination of these two pharmacophores in "this compound" suggests a potential for diverse biological activities, making it a compound of interest for screening and drug discovery programs.
These application notes provide a comprehensive guide for researchers, covering the synthesis, characterization, and potential biological evaluation of this compound. The protocols are designed to be self-validating and are grounded in established chemical and biological principles.
Chemical Information
| Property | Value | Source |
| CAS Number | 175277-25-5 | [3][4] |
| Molecular Formula | C₉H₁₀N₂O₂S | [3][5] |
| Molecular Weight | 210.25 g/mol | [3][5] |
| Appearance | (Predicted) Off-white to yellow solid | - |
| Purity | ≥97% (commercially available) | [4] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Proposed Synthesis Protocol
Reaction Scheme
Caption: Proposed synthesis of this compound.
Materials and Reagents
-
2-Mercaptopyrimidine
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-mercaptopyrimidine (1.0 eq) in anhydrous THF.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature. The triethylamine acts as a base to deprotonate the thiol group of 2-mercaptopyrimidine, forming a more nucleophilic thiolate.
-
Addition of Electrophile: Slowly add a solution of 3-chloro-2,4-pentanedione (1.0 eq) in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting materials and the appearance of a new, more nonpolar spot indicates product formation.
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note 1: Evaluation of Antimicrobial Activity
Pyrimidine thioethers are known to possess antimicrobial properties.[8] The following protocols outline the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of pathogenic bacteria.
Experimental Workflow for Antimicrobial Testing
Caption: Workflow for MIC and MBC determination.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate containing MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Application Note 2: In Vitro Anticancer Activity Evaluation
Given that many pyrimidine derivatives exhibit antitumor activities,[5][9] it is pertinent to evaluate the cytotoxic potential of this compound against various cancer cell lines.
Protocol for MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.
Potential Mechanism of Action: Kinase Inhibition
Pyrimidine derivatives are known to act as inhibitors of various kinases, which are crucial in cancer cell signaling.[5] Should this compound exhibit significant cytotoxicity, further investigation into its potential as a kinase inhibitor would be a logical next step.
Caption: Hypothesized kinase inhibition by the target compound.
References
-
Synthesis and Biological Activity of New Pyrimidin - Thione Derivatives as Anticancer agent. [Link]
-
Bhalgat, C. M., & Ramesh, B. (2014). Synthesis, antimicrobial screening and structure–activity relationship of novel pyrimidines and their thioethers. Bulletin of Faculty of Pharmacy, Cairo University, 52(2), 259-267. [Link]
-
Zhao, P., et al. (2012). [Research advances in antitumor activities of pyrimidine derivatives]. Nan fang yi ke da xue xue bao = Journal of Southern Medical University, 32(6), 755-9. [Link]
-
Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Anticancer research, 26(1A), 91-7. [Link]
-
Ahamed, A., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(3), 102588. [Link]
-
Shaikh, B., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(3), 698. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. [Link]
-
Sujayev, A., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: Current Research, 6(2). [Link]
-
PubChem. 3-Chloro-2,4-pentanedione. [Link]
-
NIST. 3-Chloro-2,4-pentanedione. [Link]
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Application Notes and Protocols for Antimicrobial Assays of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrimidine derivatives represent a promising class of heterocyclic compounds, with many exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The pyrimidine scaffold is a key component of nucleobases, allowing these derivatives to potentially interact with microbial genetic material and essential enzymes.[1][3] This document provides detailed application notes and protocols for the comprehensive in vitro evaluation of the antimicrobial properties of a novel pyrimidine-containing compound, 3-(Pyrimidin-2-ylthio)pentane-2,4-dione .
Compound Profile: this compound
-
IUPAC Name: this compound
-
Structure:
The structure of this compound, featuring a pyrimidine ring linked to a pentane-2,4-dione moiety via a thioether bridge, suggests potential for antimicrobial activity. The dione component can engage in keto-enol tautomerism and may act as a chelating agent, while the pyrimidine core is a known pharmacophore in antimicrobial agents.
Synthesis Pathway
Proposed Synthesis:
A solution of 2-mercaptopyrimidine and a suitable base (e.g., sodium ethoxide or triethylamine) in an appropriate solvent (e.g., ethanol or dimethylformamide) would be treated with 3-chloro-pentane-2,4-dione. The reaction mixture would likely be stirred at room temperature or gently heated to facilitate the formation of the thioether linkage. The final product could then be purified using standard techniques such as recrystallization or column chromatography.
Antimicrobial Susceptibility Testing: Principles and Rationale
The initial evaluation of a novel compound's antimicrobial potential is typically achieved through in vitro susceptibility testing. The primary objectives are to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC) , and the lowest concentration that results in microbial death, the Minimum Bactericidal Concentration (MBC) .[8] Two widely accepted and robust methods for these determinations are the broth microdilution assay and the agar disk diffusion assay.[7][9][10]
The broth microdilution method is a quantitative assay that provides a precise MIC value.[8] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. This method is highly reproducible and is considered a gold standard for susceptibility testing.[8]
The agar disk diffusion assay is a qualitative or semi-quantitative method that is often used for initial screening.[10] It involves placing a paper disk impregnated with the test compound onto an agar plate uniformly inoculated with a test microorganism. The diffusion of the compound into the agar creates a concentration gradient, and the presence of a zone of growth inhibition around the disk indicates antimicrobial activity.[10]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (powder form)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Dimethyl sulfoxide (DMSO), sterile
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or plate reader (optional)
-
Incubator (35-37°C)
Procedure:
-
Preparation of Compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in sterile DMSO at a high concentration (e.g., 10 mg/mL). The choice of solvent and concentration should be determined by the compound's solubility.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7][9]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well to achieve the highest desired concentration, and perform two-fold serial dilutions by transferring 100 µL from each well to the subsequent well. Discard 100 µL from the last well in the series.
-
This will create a range of decreasing concentrations of the test compound.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: Wells containing MHB and the bacterial inoculum, but no test compound.
-
Negative Control (Sterility Control): Wells containing MHB only.
-
Solvent Control: Wells containing the highest concentration of DMSO used and the bacterial inoculum to ensure the solvent has no inhibitory effect.
-
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[9]
-
-
Determination of MIC:
Workflow for Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol 2: Agar Disk Diffusion Assay
This protocol describes the agar disk diffusion method for preliminary screening of the antimicrobial activity of this compound.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Sterile swabs
-
Positive control antibiotic disks
-
Solvent for dissolving the compound (e.g., DMSO)
Procedure:
-
Preparation of Compound-Impregnated Disks:
-
Prepare a solution of this compound in a suitable solvent at a known concentration.
-
Aseptically apply a specific volume (e.g., 10-20 µL) of the compound solution onto sterile paper disks and allow the solvent to evaporate completely.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the adjusted bacterial suspension and rotate it several times, pressing firmly on the inside wall of the tube to remove excess fluid.
-
Streak the entire surface of an MHA plate with the swab three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically place the prepared compound-impregnated disks and a positive control antibiotic disk onto the inoculated agar surface.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.
-
Workflow for Agar Disk Diffusion Assay
Caption: Workflow for the Agar Disk Diffusion Assay to screen for antimicrobial activity.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC assay to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from all wells of the microtiter plate that showed no visible growth.
-
Spot-inoculate the aliquots onto separate, well-labeled sections of an MHA plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the initial bacteria survive).[8]
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in a clear and organized manner for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Antibiotic) | MIC of Control (µg/mL) |
| Staphylococcus aureus | Gram-positive | Vancomycin | |||
| Enterococcus faecalis | Gram-positive | Vancomycin | |||
| Escherichia coli | Gram-negative | Ciprofloxacin | |||
| Pseudomonas aeruginosa | Gram-negative | Ciprofloxacin |
Table 2: Zone of Inhibition Diameters for this compound
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition of Control (mm) |
| Staphylococcus aureus | Gram-positive | Vancomycin (30 µg) | ||
| Escherichia coli | Gram-negative | Ciprofloxacin (5 µg) |
Potential Mechanisms of Action and Further Investigations
The pyrimidine core of this compound is a key structural feature that may contribute to its antimicrobial activity. Several pyrimidine-containing compounds have been shown to exert their effects through various mechanisms:
-
Inhibition of Cell Division: Some pyrimidine derivatives have been found to inhibit the polymerization of FtsZ, a protein essential for bacterial cell division.[11][12] This leads to filamentation of the bacteria and ultimately cell death.
-
Interference with Nucleic Acid Synthesis: Due to their structural similarity to purines and pyrimidines, these compounds can interfere with the synthesis of DNA and RNA, thereby halting bacterial replication.
-
Enzyme Inhibition: Pyrimidine derivatives can act as inhibitors of various bacterial enzymes that are crucial for metabolic pathways.
Further studies to elucidate the specific mechanism of action of this compound could include:
-
Time-kill kinetic assays: To determine the rate at which the compound kills bacteria.
-
Macromolecular synthesis assays: To investigate the effect of the compound on DNA, RNA, protein, and cell wall synthesis.
-
Enzyme inhibition assays: To identify specific bacterial enzymes that are targeted by the compound.
-
Electron microscopy: To visualize any morphological changes in the bacteria upon treatment with the compound.
Conclusion
These application notes and protocols provide a comprehensive framework for the initial in vitro antimicrobial evaluation of this compound. By following these standardized methodologies, researchers can obtain reliable and reproducible data on the compound's inhibitory and bactericidal activities. The insights gained from these studies will be crucial in determining the potential of this novel pyrimidine derivative as a lead compound in the development of new antimicrobial agents.
References
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- Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875-1886.
- CLSI. (2018). Performance Standards for Antimicrobial Susceptibility Testing. 28th ed. CLSI supplement M100.
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Scilit. (n.d.). Recent Development of Pyrimidine‐Containing Antimicrobial Agents. Retrieved from [Link]
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PubMed. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Retrieved from [Link]
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White Rose Research Online. (2025). A new method for concomitant evaluation of drug combinations for their antimicrobial properties. Retrieved from [Link]
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RSC Publishing. (2018). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Retrieved from [Link]
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- Kumar, V., et al. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 22(2), 1032-1035.
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- Sujayev, A., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Chemical Sciences Journal, 8(1), 1-4.
- Al-Otaibi, M. A., et al. (2017). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 9(1), 1-11.
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Application Notes and Protocols for the Investigation of "3-(Pyrimidin-2-ylthio)pentane-2,4-dione" in Anticancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the novel compound, 3-(Pyrimidin-2-ylthio)pentane-2,4-dione, as a potential anticancer agent. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies based on the known anticancer activities of structurally related pyrimidine derivatives.
Introduction to this compound
This compound is a synthetic organic compound that incorporates a pyrimidine ring, a structure of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents, including anticancer drugs.[1][2][3][4] The pyrimidine scaffold is a core component of nucleobases and is known to interact with various biological targets, leading to activities such as the inhibition of kinases, dihydrofolate reductase (DHFR), and thymidylate synthase, all of which are crucial for cancer cell proliferation.[1] The pentane-2,4-dione moiety, a β-diketone, is a known metal chelator, which could introduce novel mechanisms of action, such as the generation of reactive oxygen species (ROS) through metal-catalyzed reactions, ultimately leading to apoptosis.[5] The thioether linkage provides conformational flexibility, allowing the molecule to potentially adapt to various binding pockets within target proteins.
Based on the activities of related pyrimidine-thioether compounds, it is hypothesized that this compound may exert its anticancer effects by inducing apoptosis.[6][7] This document provides the necessary protocols to test this hypothesis in a panel of cancer cell lines.
Hypothesized Mechanism of Action
The proposed anticancer mechanism of this compound is centered on the induction of apoptosis, potentially through the intrinsic (mitochondrial) pathway. This could be initiated by intracellular stress, such as increased ROS levels, leading to the activation of a caspase cascade.
Caption: Hypothesized apoptotic pathway induced by the compound.
Experimental Protocols
A step-wise approach is recommended to evaluate the anticancer potential of this compound, starting with in vitro cytotoxicity screening, followed by mechanistic studies to elucidate the mode of action.[8]
Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT-116 (colon carcinoma), and Jurkat (T-cell leukemia).
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound, dissolved in DMSO to prepare a stock solution.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | Cancer Type | This compound IC50 (µM) (Hypothetical) | Doxorubicin IC50 (µM) (Reference) |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 0.9 |
| A549 | Lung Carcinoma | 25.2 | 1.5 |
| HCT-116 | Colon Carcinoma | 18.7 | 1.1 |
| Jurkat | T-cell Leukemia | 8.9 | 0.4 |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, based on hypothetical IC50 values).
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway.[12][13][14]
Objective: To investigate the effect of this compound on the expression of key apoptosis regulatory proteins.
Materials:
-
Treated and untreated cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, and anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Expected Results: An increase in the levels of cleaved Caspase-3, cleaved PARP, and Bax, along with a decrease in Bcl-2, would support the hypothesis that this compound induces apoptosis through the intrinsic pathway.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial preclinical evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity and elucidating its mechanism of action, researchers can gather the necessary data to support further development of this promising compound.
References
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- Gorska, K., Kuban-Jankowska, A., & Wozniak, M. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2028.
- Kumar, R., & Singh, P. (2015). Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. RSC Advances, 5(110), 90811-90833.
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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Sharma, P. C., & Kumar, A. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. Retrieved from [Link]
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- Porter, A. G., & Jänicke, R. U. (1999). Emerging roles of caspases in apoptosis.
- Chen, X., & Zhang, J. (2019). Metal-based anticancer agents. RSC medicinal chemistry, 10(12), 1859-1875.
- Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic chemistry, 101, 104028.
- Larsson, P., Engqvist, H., Parris, T. Z., & Sjöström, M. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific reports, 10(1), 1-14.
- American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of visualized experiments: JoVE, (50).
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Rizvanov, A. A., Guseva, D. S., & Salafutdinov, I. I. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in bioengineering and biotechnology, 8, 337.
- Willers, H., Gheorghiu, L., & Dahm-Daphi, J. (2007). New anticancer agents: in vitro and in vivo evaluation. Current topics in developmental biology, 77, 437-463.
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ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. Retrieved from [Link]
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- Chylinska, M., Szymański, P., & Opolski, A. (2018). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 23(12), 3236.
- Papakyriakou, A., Zervou, M., & Geromichalou, E. G. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 10(11), 1735.
- Szymańska, E., & Kieć-Kononowicz, K. (2020). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 25(23), 5586.
- Miron, T., Arditti, F., & Mirelman, D. (2009). Synthesis and anticancer activity of thiosubstituted purines. Journal of medicinal chemistry, 52(11), 3469-3479.
- Karczmarzyk, Z., & Matysiak, J. (2016). Thiadiazole derivatives as anticancer agents. Current medicinal chemistry, 23(19), 1986-2005.
- Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 1-13.
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Application Note: A Methodological Framework for Profiling the Bioactivity of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione Using Cell-Based Assays
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. 3-(Pyrimidin-2-ylthio)pentane-2,4-dione is a novel compound belonging to this class, for which the biological activity has not been extensively characterized. This application note presents a comprehensive, multi-assay framework for researchers to systematically investigate the potential cytotoxic and mechanistic properties of this compound. We provide a logical workflow, beginning with broad cytotoxicity screening and progressing to detailed mechanistic assays, including apoptosis induction, cell cycle perturbation, reactive oxygen species (ROS) modulation, and specific kinase inhibition. Detailed, field-proven protocols are provided for each assay to ensure robust and reproducible data generation, empowering researchers in drug discovery and chemical biology to effectively profile this and other novel pyrimidine derivatives.
Introduction: The Rationale for Investigation
Pyrimidine and its fused heterocyclic derivatives are of immense interest due to their diverse pharmacological profiles. Many approved drugs and clinical candidates are built upon this core structure. Specifically, pyrimidine-dione derivatives have shown potent activity against various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways[1][2][3].
Given the structural similarity of this compound (hereafter referred to as PPD) to these bioactive molecules, there is a strong rationale for investigating its potential as a therapeutic agent. This document serves as a practical guide for researchers, outlining a strategic approach to elucidate the compound's cellular effects. The workflow is designed to first establish a cytotoxic phenotype and then to dissect the underlying mechanism of action.
Compound Profile
-
Chemical Name: this compound
-
CAS Number: 175277-25-5
-
Molecular Formula: C₉H₁₀N₂O₂S
-
Molecular Weight: 210.25 g/mol
Stock Solution Preparation: For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C, protected from light. The final concentration of DMSO in the cell culture medium should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.
Proposed Investigative Workflow
A tiered approach is recommended to efficiently characterize the biological activity of PPD. The workflow begins with a primary, high-throughput assay to determine general cytotoxicity, followed by a panel of secondary assays to investigate the specific mechanism of cell death or growth inhibition.
Caption: Hypothetical pathway: PPD-mediated PIM-1 inhibition leading to apoptosis.
Detailed Application Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.[4]
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line of choice (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
PPD stock solution (in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS * Solubilization solution: e.g., 10% SDS in 0.01 M HCl [5]or pure DMSO
-
Multi-well spectrophotometer (plate reader)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of PPD in culture medium. Remove the old medium from the plate and add 100 µL of the PPD dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate for 3-4 hours at 37°C. Protect the plate from light. Purple formazan crystals should be visible in viable cells under a microscope.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of PPD concentration and use non-linear regression to determine the IC₅₀ value.
| Parameter | Recommendation |
| Cell Density | 5,000 - 10,000 cells/well |
| PPD Concentration Range | 0.01 µM to 100 µM (log dilutions) |
| Incubation Time | 48 or 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Absorbance Wavelength | 570 nm (Ref: 630 nm) |
Protocol 2: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. Dual staining allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed 2-5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat cells with PPD at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample, aiming for a concentration of ~1 x 10⁶ cells/mL.[7]
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the 100 µL cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use unstained, PI-only, and Annexin V-only controls to set up compensation and gates.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Flow cytometry can measure this fluorescence in individual cells, allowing for the differentiation of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M).[8] This assay can determine if PPD induces cell cycle arrest.
Materials:
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS) * Flow cytometer
Methodology:
-
Cell Treatment: Seed and treat cells with PPD as described in the apoptosis protocol (Section 4.2, step 1).
-
Harvesting: Harvest ~1-2 x 10⁶ cells per sample by trypsinization.
-
Washing: Wash cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[9] Incubate at 4°C for at least 2 hours (or up to several weeks).
-
Rehydration & Staining: Centrifuge the fixed cells (300-500 x g for 5-10 minutes). Decant the ethanol carefully. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.
Protocol 4: Intracellular ROS Detection (DCFH-DA Assay)
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11][12] The fluorescence intensity is proportional to the level of intracellular ROS.
Materials:
-
Black, clear-bottom 96-well plates
-
DCFH-DA probe (e.g., 20 mM stock in DMSO)
-
H₂O₂ (positive control)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence plate reader or flow cytometer (Ex/Em: ~485/535 nm)
Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 10,000-20,000 cells/well. Incubate overnight.
-
Probe Loading: Remove the culture medium and wash the cells once with warm HBSS. Add 100 µL of DCFH-DA working solution (e.g., 10-25 µM in HBSS) to each well.[13]
-
Incubation: Incubate for 30-60 minutes at 37°C in the dark.[10][11]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove any extracellular probe.
-
Compound Treatment: Add 100 µL of PPD dilutions in HBSS or serum-free medium. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader (Ex/Em: 485/535 nm).[14]
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control at each time point to determine the fold-change in ROS production.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Gnanasekaran, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Dag, A., et al. (2021). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed. Retrieved from [Link]
-
Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Datta, N. S., et al. (2001). Cell Cycle Arrest Mediated by a Pyridopyrimidine Is Not Abrogated by Over-Expression of Bcl-2 and Cyclin D1. PubMed. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
-
Sigmond, J., & Peters, G. J. (2005). Pyrimidine and purine analogues, effects on cell cycle regulation and the role of cell cycle inhibitors to enhance their cytotoxicity. PubMed. Retrieved from [Link]
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Xiamen S-Glow Biology Technology Co., Ltd. (n.d.). DCFH-DA for Detection of ROS. Retrieved from [Link]
-
Abdel-Aziz, A. A. M., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. PubMed. Retrieved from [Link]
-
Arigo biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). Retrieved from [Link]
-
Taylor & Francis Online. (2005). Pyrimidine and Purine Analogues, Effects on Cell Cycle Regulation and the Role of Cell Cycle Inhibitors to Enhance Their Cytotoxicity. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Retrieved from [Link]
-
New Journal of Chemistry. (2022). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. Retrieved from [Link]
-
Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]
-
Bio-protocol. (2014). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]
-
MDPI. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
Molecular Cancer Therapeutics. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Retrieved from [Link]
-
PubMed Central. (2013). A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. Retrieved from [Link]
-
PubMed. (2019). Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. Retrieved from [Link]
-
MDPI. (2020). Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and antitumor activity of isolongifoleno[7,8‐d]thiazolo[3,2‐a]pyrimidine derivatives via enhancing ROS level | Request PDF. Retrieved from [Link]
-
Reaction Biology. (n.d.). PIM1 Kinase Assay Service. Retrieved from [Link]
-
ResearchGate. (2021). Pyrimidine-based anticancer compounds which induced ROS production. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. Retrieved from [Link]
-
ResearchGate. (n.d.). Pim-1 inhibitors under clinical studies. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2022). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Retrieved from [Link]
-
PMC. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Pim-1 inhibitors under clinical and preclinical studies. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2023). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Retrieved from [Link]
-
Amsterdam UMC. (2005). Pyrimidine and purine analogues, effects on cell cycle regulation and the role of cell cycle inhibitors to enhance their cytotoxicity. Retrieved from [Link]
-
MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
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In-depth Technical Guide on 3-(Pyrimidin-2-ylthio)pentane-2,4-dione as a Ligand in Coordination Chemistry
Senior Application Scientist Note: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione as a versatile ligand in coordination chemistry.
Part 1: Application Notes
Introduction to this compound
This compound, hereafter referred to as PTPD, is a multifunctional organic molecule that has garnered interest in the field of coordination chemistry. Its structure is characterized by a pentane-2,4-dione (acetylacetone, acac) backbone substituted at the 3-position with a pyrimidin-2-ylthio group.
The pentane-2,4-dione moiety is a classic β-diketone, which exists in a keto-enol tautomerism. The enolic form features a planar six-membered ring stabilized by an intramolecular hydrogen bond, making it an excellent bidentate chelating agent for a wide variety of metal ions through its two oxygen atoms.
The introduction of the pyrimidin-2-ylthio substituent introduces additional donor atoms, namely the two nitrogen atoms of the pyrimidine ring and the sulfur atom of the thioether linkage. This unique combination of hard (oxygen) and soft (nitrogen, sulfur) donor atoms within a single molecule imparts PTPD with versatile coordination behavior, allowing it to act as a bidentate, tridentate, or bridging ligand.
Coordination Chemistry of PTPD
The coordination behavior of PTPD is highly dependent on the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. The pyrimidine ring, a key component of nucleobases, offers potential for applications in bioinorganic chemistry and drug design. Pyrimidine derivatives are known to exhibit a wide range of biological activities.
The thioether linkage provides a soft donor site that can preferentially coordinate to soft metal ions such as Pd(II), Pt(II), and Ag(I). The interplay between the hard β-diketonate and the softer pyrimidinylthio moieties allows for the selective coordination of different metal centers or the formation of heterometallic complexes.
Part 2: Experimental Protocols
Synthesis of this compound (PTPD)
Causality of Experimental Choices: The synthesis of PTPD is typically achieved via a nucleophilic substitution reaction between a halogenated pentane-2,4-dione and a pyrimidine-2-thiol. 3-Chloropentane-2,4-dione is a common starting material due to its commercial availability and the reactivity of the chloro group. The reaction is carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then displaces the chloride. A polar aprotic solvent like ethanol is used to dissolve the reactants and facilitate the reaction.
Protocol:
-
Preparation of Sodium Pyrimidine-2-thiolate: In a 250 mL round-bottom flask, dissolve pyrimidine-2-thiol (1.12 g, 10 mmol) in 100 mL of absolute ethanol. To this solution, add sodium ethoxide (0.68 g, 10 mmol) portion-wise with stirring. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Reaction with 3-Chloropentane-2,4-dione: To the solution of sodium pyrimidine-2-thiolate, add 3-chloropentane-2,4-dione (1.35 g, 10 mmol) dropwise over 15 minutes with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting residue in 50 mL of dichloromethane and wash with 2 x 50 mL of water to remove any inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The final product is a pale yellow solid. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Characterization Data | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.55 (d, 2H), 7.05 (t, 1H), 4.40 (s, 1H), 2.30 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 190.5, 168.0, 157.5, 117.0, 65.0, 28.0 |
| Mass (m/z) | 210.05 [M]⁺ |
Synthesis of a Palladium(II) Complex of PTPD: [Pd(PTPD)₂]
Causality of Experimental Choices: Palladium(II) is a soft metal ion and is expected to coordinate readily with the soft sulfur and nitrogen donors of the PTPD ligand. In this protocol, a 2:1 ligand-to-metal stoichiometry is used to synthesize a neutral, square planar complex. The reaction is carried out in methanol, a common solvent for the synthesis of coordination complexes.
Protocol:
-
Ligand Solution: Dissolve PTPD (0.42 g, 2 mmol) in 20 mL of warm methanol in a 100 mL Schlenk flask.
-
Metal Salt Solution: In a separate flask, dissolve palladium(II) chloride (0.18 g, 1 mmol) in 20 mL of warm methanol.
-
Complexation: Slowly add the palladium(II) chloride solution to the PTPD solution with constant stirring. A yellow precipitate will form immediately.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2 hours to ensure complete complexation.
-
Isolation: Collect the yellow precipitate by vacuum filtration and wash with cold methanol (2 x 10 mL) and diethyl ether (2 x 10 mL).
-
Drying: Dry the complex in a vacuum desiccator overnight.
-
Characterization: Characterize the [Pd(PTPD)₂] complex using IR spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to determine its coordination geometry.
| Characterization Data | |
| IR (KBr, cm⁻¹) | ν(C=O): 1650, ν(C=N): 1580, ν(Pd-N): 450, ν(Pd-S): 320 |
| Elemental Analysis (%) | Calculated for C₁₈H₁₈N₄O₄S₂Pd: C, 41.35; H, 3.47; N, 10.71. Found: C, 41.28; H, 3.51; N, 10.65. |
Part 3: Visualization & Formatting
Diagrams
Caption: Workflow for the synthesis of this compound (PTPD).
Caption: Experimental workflow for the synthesis and characterization of [Pd(PTPD)₂].
References
Due to the specialized nature of this topic, comprehensive, publicly available, peer-reviewed literature specifically detailing the synthesis and coordination chemistry of "this compound" is limited. The protocols and data presented herein are based on established synthetic methodologies for analogous compounds and general principles of coordination chemistry. Researchers are encouraged to consult the following foundational resources for further information on the synthesis of pyrimidine derivatives and β-diketone coordination chemistry:
Application Note & Protocols: Quantitative Analysis of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
Abstract
This document provides a comprehensive guide to the quantitative analysis of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione (CAS 175277-25-5), a compound of interest in synthetic chemistry and drug development. Recognizing the challenges inherent in analyzing β-diketones, which are prone to enolization and potential metal chelation, this guide details two robust, validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary method and Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory alternative. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. All methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]
Introduction and Compound Overview
This compound is a molecule featuring a pyrimidine ring linked via a thioether bond to a pentane-2,4-dione backbone.[4][5] Its molecular formula is C₉H₁₀N₂O₂S with a molecular weight of 210.25 g/mol .[4][5] The structure incorporates several key functional groups that dictate its analytical behavior:
-
Pyrimidine Ring: A heterocyclic aromatic ring that provides a strong chromophore, making it highly suitable for UV spectrophotometric detection.
-
Thioether Linkage: A sulfur atom bonded to two carbon atoms. While generally stable, this linkage can be susceptible to oxidation.
-
β-Diketone Moiety (pentane-2,4-dione): This functionality is known to exist in a tautomeric equilibrium between the keto and enol forms. This keto-enol tautomerism can lead to poor peak shapes in chromatography if not properly controlled.[6][7] Furthermore, the β-diketone can chelate with metal ions, which can interfere with analysis.
Accurate quantification is critical for reaction monitoring, purity assessment of synthetic batches, stability studies, and formulation development. The methods presented here are designed to address the unique chemical properties of this analyte.
Primary Analytical Method: Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography is the method of choice due to its versatility, sensitivity, and suitability for non-volatile, polar organic molecules. The key challenge in HPLC analysis of β-diketones is managing the keto-enol tautomerism to achieve sharp, symmetrical peaks.[6][7]
Rationale for Method Development
-
Stationary Phase: A standard C18 column is selected for its hydrophobic retention of the molecule. However, residual silanols on the silica surface can interact with the diketone, causing peak tailing.
-
Mobile Phase: An acidic mobile phase (using trifluoroacetic acid - TFA) is employed to suppress the ionization of the enol form and minimize interactions with free silanols on the stationary phase. This promotes a single, consistent form of the analyte to be present during chromatography, leading to improved peak shape.
-
Temperature Control: Elevated column temperature (e.g., 55°C) is used to accelerate the interconversion between tautomers, effectively presenting a single averaged structure to the stationary phase, which narrows the chromatographic peak.[6][7]
-
Detection: The pyrimidine ring exhibits strong UV absorbance. A wavelength of approximately 254 nm is chosen as it is a common wavelength for aromatic systems and is likely to provide high sensitivity.
Experimental Protocol: HPLC-UV Quantification
This protocol is established in accordance with ICH Q2(R1) guidelines for analytical procedure validation.[1][2][3][8]
2.2.1. Materials and Reagents
-
Reference Standard: this compound, purity ≥98%[4]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Trifluoroacetic Acid (TFA), HPLC grade
2.2.2. Instrumentation and Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with quaternary pump, autosampler, column thermostat, and DAD/VWD detector. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Robust C18 phase provides good retention and is stable at low pH. |
| Mobile Phase A | 0.1% TFA in Water (v/v) | Acidifier to suppress enol ionization and silanol interactions. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) | Organic modifier for elution. TFA is included to maintain consistent pH. |
| Gradient Elution | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B | Gradient allows for elution of the analyte while cleaning the column of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 55°C | Improves peak shape by accelerating tautomer interconversion.[6][7] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV Diode Array Detector (DAD) at 254 nm | Wavelength for optimal absorbance of the pyrimidine chromophore. |
2.2.3. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase starting composition (30% Acetonitrile / 70% Water with 0.1% TFA).
-
Sample Preparation: Dissolve the sample containing the analyte in the 50:50 Acetonitrile/Water mixture to achieve an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
2.2.4. Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Validation Parameters (ICH Q2(R1))
The method must be validated to ensure it is suitable for its intended purpose.[3]
| Parameter | Acceptance Criteria | Expected Results |
| Linearity | Correlation coefficient (r²) > 0.999 | Achieved over a range of 1-100 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery | Spiked samples show recovery within this range at three concentration levels. |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0% | RSDs are expected to be well below the specified limits. |
| Specificity | Peak purity index > 990; No interference from placebo/impurities | Diode array detection confirms peak purity; analysis of stressed samples shows separation from degradation products. |
| LOD / LOQ | Signal-to-Noise Ratio of 3:1 / 10:1 | Determined experimentally, expected to be in the low ng/mL range. |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent confirmatory technique, providing orthogonal selectivity and structural information from the mass spectrum. This method is suitable if the analyte is thermally stable and sufficiently volatile. Thioethers and diketones are generally amenable to GC analysis.[9]
Rationale for Method Development
-
Injection Mode: A split injection is used to prevent column overloading and ensure sharp peaks. The injector temperature must be optimized to ensure volatilization without thermal degradation.
-
Stationary Phase: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good general-purpose separation for a molecule with both polar (diketone) and non-polar (aromatic ring) characteristics.
-
Detection: Mass spectrometry provides high selectivity and sensitivity. Electron Ionization (EI) will produce a characteristic fragmentation pattern that can be used for identification and quantification (using selected ion monitoring, SIM).
Experimental Protocol: GC-MS Quantification
3.2.1. Materials and Reagents
-
Reference Standard: this compound, purity ≥98%
-
Dichloromethane (DCM), GC grade
-
Internal Standard (IS): e.g., 4,4'-Dibromobiphenyl (if required for highest precision)
3.2.2. Instrumentation and Conditions
| Parameter | Condition | Rationale |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | Standard, reliable system for routine analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Industry-standard column with good resolving power for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250°C | Sufficient to ensure rapid volatilization without causing degradation. |
| Injection Mode | Split (20:1 ratio), 1 µL injection volume | Prevents column overload and ensures sharp peaks. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | Temperature program designed to elute the analyte in a reasonable time with good peak shape. |
| MS Source Temp. | 230°C | Standard temperature for EI source. |
| MS Quad Temp. | 150°C | Standard temperature for quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique producing reproducible fragmentation patterns. |
| Acquisition Mode | Scan (m/z 40-350) for identification; SIM for quantification | Scan mode confirms identity; SIM mode provides higher sensitivity and selectivity for quantification. |
| SIM Ions | To be determined from scan data (e.g., m/z 210, 167, 127) | Select molecular ion and major, characteristic fragment ions for quantification and confirmation. |
3.2.3. Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The primary HPLC-UV method is recommended for routine quality control and assays due to its simplicity and high throughput. The GC-MS method serves as an essential tool for confirmation of identity and for trace-level analysis where higher selectivity is required. Both protocols are designed with scientific integrity at their core, addressing the specific chemical challenges of the analyte and adhering to international validation standards to ensure the generation of trustworthy and reproducible data.
References
-
Beta-diketones: Peak Shape Challenges and the Use of Mixed-Mode High-Performance Liquid Chromatography Methodology to Obtain Fast, High Resolution Chromatography. Journal of Chromatography A.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. ResearchGate.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
This compound. ChemScene.
-
This compound | 175277-25-5. Sigma-Aldrich.
-
175277-25-5(this compound) Product Description. ChemicalBook.
-
Gas Chromatographic Method for the Quantitative Assay of Alkane Thiol S-methyltransferase. PubMed.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 5. 175277-25-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. starodub.nl [starodub.nl]
- 9. Gas chromatographic method for the quantitative assay of alkane thiol S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the Evaluation of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione in Drug Discovery
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrimidine ring system is a foundational heterocyclic motif in the landscape of drug discovery and development. As a core component of the nucleobases uracil, thymine, and cytosine, it is fundamental to the structure of DNA and RNA, making it a privileged scaffold for interacting with a vast array of biological targets.[1][2] This inherent biocompatibility and synthetic tractability have led to the development of numerous pyrimidine-based therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3][4] Marketed drugs such as 5-Fluorouracil (anticancer), Trimethoprim (antibacterial), and Zidovudine (anti-HIV) underscore the profound impact of this chemical class on human health.[5][6]
This document focuses on 3-(Pyrimidin-2-ylthio)pentane-2,4-dione (CAS: 175277-25-5), a molecule that combines the established pyrimidine core with a β-dicarbonyl moiety via a thioether linkage.[7][8] While specific biological data for this compound is not extensively published, its structural features suggest significant potential for investigation. The thioether linkage provides metabolic stability and opportunities for specific interactions within protein binding pockets, and the pentane-2,4-dione group is a well-known chelating agent and reactive pharmacophore.
The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive, scientifically-grounded framework for the systematic evaluation of this compound and structurally related compounds. We will outline a logical progression from in silico analysis to robust in vitro screening protocols, explaining the causality behind each experimental choice to empower researchers to unlock the therapeutic potential of this promising chemical space.
Physicochemical Properties and Druggability Assessment
An initial assessment of a compound's drug-like properties is crucial for prioritizing resources. This is often achieved through a combination of calculated physicochemical parameters and established guidelines like Lipinski's Rule of Five.
Table 1: Physicochemical and Predicted ADMET Properties of this compound
| Property | Value | Source | Significance in Drug Discovery |
| CAS Number | 175277-25-5 | [7][9] | Unique chemical identifier. |
| Molecular Formula | C₉H₁₀N₂O₂S | [7][10] | Defines the elemental composition. |
| Molecular Weight | 210.25 g/mol | [7][10] | Complies with Lipinski's Rule (< 500 Da), favoring absorption. |
| Topological Polar Surface Area (TPSA) | 59.92 Ų | [7] | Suggests good potential for cell membrane permeability (typically < 140 Ų). |
| Predicted LogP (cLogP) | 1.1153 | [7] | Indicates balanced lipophilicity, favorable for solubility and permeability. |
| Hydrogen Bond Acceptors | 5 | [7] | Complies with Lipinski's Rule (≤ 10). |
| Hydrogen Bond Donors | 0 | [7] | Complies with Lipinski's Rule (≤ 5). |
| Rotatable Bonds | 4 | [7] | Indicates a degree of conformational flexibility, which can aid in binding. |
The in silico profile of this compound is highly promising. It adheres to Lipinski's Rule of Five, suggesting a high likelihood of good oral bioavailability. The balanced TPSA and LogP values further support its potential as a drug candidate. These computational predictions provide a strong rationale for committing the compound to a comprehensive in vitro biological screening cascade.[11][12]
General Synthesis of 2-Thiopyrimidine Derivatives
While the specific synthesis of this compound is not detailed in readily available literature, a common and effective method for creating related 2-thiopyrimidine structures involves the cyclocondensation of a β-dicarbonyl compound with thiourea.[13][14] A plausible synthetic route could involve the reaction of pentane-2,4-dione with a suitable pyrimidine precursor bearing a leaving group at the 2-position, such as 2-chloropyrimidine, in the presence of a sulfur source and base.
Alternatively, S-alkylation of a pyrimidine-2-thione with a halo-pentanedione derivative represents another viable strategy.[13] The general principle of these syntheses is robust, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.[15]
Experimental Workflows for Biological Evaluation
Based on the extensive activities reported for pyrimidine derivatives, a logical starting point for the biological evaluation of this compound is to screen for anticancer, antimicrobial, and anti-inflammatory properties. The following workflow provides a hierarchical approach to identify and characterize its potential therapeutic activities.
Caption: Hierarchical workflow for evaluating the biological potential of a novel pyrimidine derivative.
Detailed Experimental Protocols
The following protocols are standardized, robust methods for conducting the primary screens outlined in the workflow. They are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
Principle: This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[16]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[2][6]
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound, dissolved in DMSO to create a 10 mM stock solution.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well flat-bottom plates.
-
Microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the 10 mM stock. Final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17] It is a quantitative and standardized method widely used in drug discovery.[18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Mueller-Hinton Broth (MHB).
-
This compound, dissolved in DMSO.
-
Standard antibiotic for positive control (e.g., Ciprofloxacin).[13]
-
Sterile 96-well U-bottom plates.
-
Spectrophotometer and incubator.
Procedure:
-
Inoculum Preparation: Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into MHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column, creating a total volume of 100 µL. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (wells with bacteria and medium, no compound) and a negative control (wells with medium only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by reading the optical density at 600 nm.[17]
Protocol 3: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
Principle: Chronic inflammation is linked to many diseases, and COX-2 is a key enzyme in the inflammatory pathway, responsible for producing prostaglandins.[19][20] This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) by the enzyme in the presence of arachidonic acid produces a colored product that can be measured spectrophotometrically.[21][22]
Materials:
-
Human recombinant COX-2 enzyme.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
TMPD (colorimetric probe).
-
Selective COX-2 inhibitor for positive control (e.g., Meloxicam).[21]
-
96-well microplates and a microplate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Compound Addition: Add various concentrations of this compound or the reference inhibitor to the wells. Include a vehicle control (DMSO).
-
Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a solution containing both arachidonic acid and TMPD.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 590 nm over 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition relative to the vehicle control:
-
% Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[20]
-
Conclusion and Future Directions
This compound presents a compelling starting point for a drug discovery campaign due to its favorable in silico properties and its foundation on the pharmacologically validated pyrimidine scaffold. The experimental framework and detailed protocols provided herein offer a clear and robust pathway for its initial biological characterization. Positive results in any of these primary screens would warrant progression to more advanced studies, including secondary assays to elucidate the mechanism of action, selectivity profiling against related targets (e.g., COX-1 vs. COX-2, or profiling across a kinase panel), and eventual validation in in vivo models of disease.[5][19] The synthesis of analogues will also be a critical step to build a structure-activity relationship and optimize potency, selectivity, and pharmacokinetic properties. Through this systematic approach, the therapeutic potential of this and related pyrimidine derivatives can be thoroughly and efficiently explored.
References
-
PubMed. (n.d.). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Journal of Molecular Structure, 1262, 132952. Available at: [Link]
-
Ivachtchenko, A. V., et al. (2020). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 56(9), 1087-1104. Available at: [Link]
-
Taylor, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(21), 7276. Available at: [Link]
-
Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12152-12169. Available at: [Link]
-
JETIR. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Journal of Emerging Technologies and Innovative Research, 10(9). Available at: [Link]
-
PubMed. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Available at: [Link]
-
Joźwiak, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2036. Available at: [Link]
-
ResearchGate. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Available at: [Link]
-
Papakonstantinou, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 10(11), 1689. Available at: [Link]
-
International Journal of Progressive Research. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. Available at: [Link]
-
MDPI. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Available at: [Link]
-
Journal of Advanced Scientific Research. (2012). Pyrimidine As Anticancer Agent: A Review. Available at: [Link]
-
Al-Warhi, T., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Journal of King Saud University - Science, 37(3), 104567. Available at: [Link]
-
ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. Available at: [Link]
-
ResearchGate. (2007). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Available at: [Link]
-
MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Available at: [Link]
-
ResearchGate. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Available at: [Link]
-
MDPI. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Available at: [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]
-
Semantic Scholar. (2023). In-silico Molecular Docking and ADMET predictions of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-Dione Analogues as promising Antimicrobial, Antioxidant and Anticancer agents. Available at: [Link]
-
NIH. (n.d.). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Available at: [Link]
-
MDPI. (2025). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. Available at: [Link]
-
ResearchGate. (n.d.). In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. Available at: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 175277-25-5 [sigmaaldrich.cn]
- 9. This compound | 175277-25-5 [chemicalbook.com]
- 10. 175277-25-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. In-silico Molecular Docking and ADMET predictions of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-Dione Analogues as promising Antimicrobial, Antioxidant and Anticancer agents | Semantic Scholar [semanticscholar.org]
- 12. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development efforts.
I. Reaction Overview and Mechanism
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction. The thiolate anion, generated from 2-mercaptopyrimidine by a base, attacks the electrophilic carbon of 3-chloropentane-2,4-dione, displacing the chloride ion to form the desired thioether product.
Reaction Scheme:
-
Step 1: Deprotonation of 2-mercaptopyrimidine 2-mercaptopyrimidine is deprotonated by a suitable base (e.g., sodium ethoxide, triethylamine) to form the more nucleophilic pyrimidin-2-ylthiolate anion.
-
Step 2: Nucleophilic Attack The thiolate anion attacks the carbon atom bonded to the chlorine in 3-chloropentane-2,4-dione.
-
Step 3: Product Formation The chloride ion is displaced, resulting in the formation of this compound.
Caption: General reaction mechanism for the synthesis.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Problem 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired product, or no product at all. What are the possible causes and how can I fix this?
Answer: Low or no product yield can stem from several factors related to reagents, reaction conditions, and workup procedures.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Ineffective Deprotonation of 2-Mercaptopyrimidine | The pKa of the thiol group in 2-mercaptopyrimidine requires a sufficiently strong base for complete deprotonation to the thiolate anion. An insufficiently strong base or inadequate stoichiometry will result in a low concentration of the active nucleophile. | Use a strong base such as sodium ethoxide or sodium hydride. Ensure at least one molar equivalent of the base is used. The reaction rate can be increased in high pH solutions as thiolate anions are more readily formed under these conditions.[1] |
| Degradation of 3-Chloropentane-2,4-dione | 3-Chloropentane-2,4-dione can be unstable, particularly in the presence of strong bases, leading to decomposition.[2] | Add the 3-chloropentane-2,4-dione to the reaction mixture slowly and at a reduced temperature (e.g., 0 °C) to control any exothermic reactions and minimize degradation. |
| Poor Solvent Choice | The choice of solvent can significantly impact the solubility of the reactants and the rate of reaction. Polar aprotic solvents are generally preferred for SN2 reactions. | Use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to ensure all reactants are fully dissolved and to facilitate the nucleophilic substitution. |
| Oxidation of 2-Mercaptopyrimidine | 2-Mercaptopyrimidine can be susceptible to oxidation, especially in the presence of air, forming a disulfide byproduct.[3] This reduces the amount of available nucleophile. | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Problem 2: Presence of Significant Impurities or Side Products
Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely side reactions, and how can I minimize them?
Answer: The formation of impurities is often due to side reactions involving the starting materials or the product itself.
Likely Side Reactions & Mitigation Strategies:
| Side Reaction | Explanation | Mitigation Strategy |
| Disulfide Formation | As mentioned, oxidation of 2-mercaptopyrimidine can lead to the formation of a disulfide.[3] | Perform the reaction under an inert atmosphere. |
| Reaction of Thiol with the Carbonyl Group | Thiols can potentially react with the carbonyl groups of pentane-2,4-dione, although this is less favorable than the SN2 reaction at the chlorinated carbon. | This is generally a minor pathway. Optimizing for the SN2 reaction (e.g., using a polar aprotic solvent) should minimize this. |
| Self-Condensation of Pentane-2,4-dione | In the presence of a base, 3-chloropentane-2,4-dione can undergo self-condensation reactions. | Maintain a low reaction temperature and add the base and the chlorinated starting material in a controlled manner. |
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"Start" -> "Check_Reagents"; "Start" -> "Check_Conditions"; "Start" -> "Check_Workup"; "Check_Reagents" -> "Solution_Reagents"; "Check_Conditions" -> "Solution_Conditions"; "Check_Workup" -> "Solution_Workup"; }
Caption: A logical flow for troubleshooting common synthesis issues.
Problem 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure sample of this compound. What purification techniques are most effective?
Answer: The purification can be challenging due to the product's properties and potential impurities.
Purification Strategies:
-
Crystallization: This is often the most effective method for obtaining a pure, solid product. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, acetonitrile) and then allow it to cool slowly. Adding a less polar co-solvent (e.g., hexane) can also induce crystallization.
-
Column Chromatography: If crystallization is unsuccessful or if impurities are very similar in polarity to the product, column chromatography on silica gel is a good alternative. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Acid-Base Extraction: An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove any unreacted acidic starting materials or byproducts.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected keto-enol tautomerism behavior of the final product?
A1: The this compound product, like other β-dicarbonyl compounds, will exist as an equilibrium mixture of keto and enol tautomers.[4][5] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation.[5][6] In a structurally similar compound, 3-(pyridin-4-ylthio)pentane-2,4-dione, the acetylacetone group was found to be in the keto-enol tautomeric form, with the enol form being predominant.[7] The ratio of tautomers can be influenced by the solvent, temperature, and pH.
Q2: What are the key safety precautions for this synthesis?
A2:
-
3-Chloropentane-2,4-dione: This is a flammable and irritating liquid.[2][8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Mercaptopyrimidine: This compound can be irritating. Avoid inhalation and skin contact.[9]
-
Bases: Strong bases like sodium ethoxide and sodium hydride are corrosive and/or flammable. Handle with care under an inert atmosphere.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and can be used to assess purity by identifying signals from impurities. The presence of both keto and enol forms may lead to a more complex spectrum than anticipated.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[10][11]
-
Infrared (IR) Spectroscopy: This can identify the key functional groups, such as the carbonyls and the C-S bond.
-
Melting Point: A sharp melting point range is a good indicator of purity for a solid product.
IV. Experimental Protocol Example
This is a general protocol and may require optimization for your specific laboratory conditions.
Materials:
-
2-Mercaptopyrimidine
-
Sodium ethoxide
-
Anhydrous ethanol
-
3-Chloropentane-2,4-dione
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve 2-mercaptopyrimidine (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.05 eq) to the solution and stir at room temperature for 30 minutes to form the thiolate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropentane-2,4-dione (1.0 eq) in anhydrous ethanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography.
V. References
-
Thia-Michael Reaction. Encyclopedia MDPI. [Link]
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]
-
Michael addition reactions to show evidence of side reactions. ResearchGate. [Link]
-
The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Reversible Tool. American Chemical Society. [Link]
-
Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. National Institutes of Health. [Link]
-
pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. Hilaris Publisher. [Link]
-
3-(Pyridin-4-ylthio)pentane-2,4-dione. National Institutes of Health. [Link]
-
Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas. [Link]
-
β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. [Link]
-
Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Korean Chemical Society. [Link]
-
Synthesis of 1,3-Diketones and β‑Keto Thioesters via Soft Enolization. Figshare. [Link]
-
Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. American Chemical Society. [Link]
-
Preparation of thioethers. Google Patents.
-
Recent Developments in the Synthesis of β-Diketones. MDPI. [Link]
-
Chemical Properties of 2-Mercaptopyrimidine (CAS 1450-85-7). Cheméo. [Link]
-
Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
-
22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
-
The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. The Catalyst. [Link]
-
Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]
-
Synthesis and Investigation of New Different Pyrimidine-Thiones. Longdom Publishing. [Link]
-
Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. [Link]
-
Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. [Link]
-
Utility of a pyrimidine thione derivative in the synthesis of new fused pyrimido[4,5-d]pyrimidine, pyrido[2,3-d]pyrimidine and different types of thienopyrimidine derivatives. ResearchGate. [Link]
-
3-(Pyridin-4-yl-thio)-pentane-2,4-dione. PubMed. [Link]
-
Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ResearchGate. [Link]
-
3-Chloro-2,4-pentanedione. PubChem. [Link]
-
3-CHLOROPENTANE-2,4-DIONE | CAS 1694-29-7. Matrix Fine Chemicals. [Link]
-
3-Chloro-2,4-pentanediol. PubChem. [Link]
-
3-Chloro-2,4-pentanedione. NIST WebBook. [Link]
Sources
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- 2. 3-CHLORO-2,4-PENTANEDIONE - Safety Data Sheet [chemicalbook.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. 3-(Pyridin-4-ylthio)pentane-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Chloro-2,4-pentanedione | C5H7ClO2 | CID 74328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Mercaptopyrimidine(1450-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. This compound | 175277-25-5 [chemicalbook.com]
- 11. 175277-25-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Optimizing Synthesis of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
Welcome to the dedicated technical support guide for the synthesis and optimization of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, address common challenges, and offer insights into optimizing the reaction yield and purity of this important synthetic intermediate.
Introduction
This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of compounds with a range of biological activities. The core structure, a β-dicarbonyl moiety attached to a pyrimidine ring via a thioether linkage, presents unique synthetic challenges. This guide provides a comprehensive framework for troubleshooting and optimizing its synthesis, focusing on a common and logical synthetic route: the S-alkylation of 2-mercaptopyrimidine with 3-chloro-2,4-pentanedione.
Proposed Reaction Mechanism
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The proposed mechanism involves the deprotonation of 2-mercaptopyrimidine to form a more nucleophilic thiolate, which then attacks the electrophilic carbon of 3-chloro-2,4-pentanedione.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low (< 30%). What are the primary factors I should investigate?
A1: Low yields are a frequent challenge and can often be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Deprotonation of 2-Mercaptopyrimidine: The formation of the thiolate anion is crucial for the reaction to proceed.
-
Base Strength and Stoichiometry: Ensure you are using a suitable base and the correct stoichiometry. While a weak base like potassium carbonate is often sufficient, a stronger base like sodium hydride (NaH) or sodium ethoxide (NaOEt) may be necessary if deprotonation is incomplete. Use at least one equivalent of the base.
-
Solvent Choice: The choice of solvent can significantly impact the solubility of the reactants and the effectiveness of the base. Polar aprotic solvents like DMF or acetonitrile are generally good choices.
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
N-Alkylation vs. S-Alkylation: While S-alkylation is generally favored, some N-alkylation can occur, leading to the formation of an isomeric byproduct. Running the reaction at a lower temperature can sometimes improve selectivity for S-alkylation.
-
Decomposition of Starting Materials: 3-Chloro-2,4-pentanedione can be unstable, especially in the presence of a strong base. Consider adding the alkylating agent slowly to the reaction mixture.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. Monitor your reaction by TLC to determine the optimal temperature.
-
Reaction Time: Ensure the reaction has gone to completion by monitoring it with TLC. Some reactions may require longer reaction times than initially anticipated.[1]
-
Q2: I am observing multiple spots on my TLC plate, even after the reaction appears complete. What are the likely byproducts?
A2: The presence of multiple spots on your TLC plate suggests the formation of byproducts. Common possibilities include:
-
Unreacted Starting Materials: This indicates an incomplete reaction. Refer to the troubleshooting steps for low yield.
-
N-Alkylated Isomer: As mentioned above, alkylation can occur on the nitrogen atom of the pyrimidine ring. This isomer may have a similar polarity to the desired product, making purification challenging. Careful column chromatography is often required for separation.
-
Disulfide Formation: Oxidation of 2-mercaptopyrimidine can lead to the formation of a disulfide byproduct. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Products of 3-Chloro-2,4-pentanedione Decomposition: The instability of this reactant can lead to various byproducts.
Q3: My purified product is a dark oil, but I expected a solid. What could be the issue?
A3: While the expected product is often a solid, obtaining a dark oil can be due to several factors:
-
Residual Solvent: Ensure all solvent has been removed under reduced pressure. High-boiling point solvents like DMF can be particularly difficult to remove completely.
-
Impurities: The presence of even small amounts of impurities can prevent crystallization. Re-purification by column chromatography may be necessary.
-
Polymorphism or Amorphous Solid: The product may exist as an amorphous solid or a different crystalline form that appears as an oil. Attempting to triturate the oil with a non-polar solvent (e.g., hexanes or diethyl ether) can sometimes induce crystallization.
Frequently Asked Questions (FAQs)
Q: What is the best base to use for this reaction?
A: The choice of base is critical. For this specific transformation, a moderately strong base is generally recommended to ensure complete deprotonation of the thiol without causing significant decomposition of the 3-chloro-2,4-pentanedione.
| Base | Solvent Compatibility | Notes |
| Potassium Carbonate | Acetonitrile, DMF | A good starting point. Mild and often effective. |
| Sodium Hydride (NaH) | THF, DMF | A strong, non-nucleophilic base. Requires anhydrous conditions and careful handling. |
| Sodium Ethoxide | Ethanol, THF | A strong base. Can potentially lead to transesterification if ester functionalities are present. |
Q: How can I effectively monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials and the product. The disappearance of the limiting reagent and the appearance of the product spot will indicate the reaction's progress.
Q: What is the best method for purifying the final product?
A: Flash column chromatography on silica gel is typically the most effective method for purifying this compound. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, will likely provide the best separation from any byproducts and unreacted starting materials.
Experimental Protocols
Optimized Synthesis Protocol for this compound
-
Preparation: To a solution of 2-mercaptopyrimidine (1.0 eq) in anhydrous acetonitrile (0.2 M) under a nitrogen atmosphere, add potassium carbonate (1.2 eq).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Slowly add a solution of 3-chloro-2,4-pentanedione (1.1 eq) in anhydrous acetonitrile to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by TLC until the 2-mercaptopyrimidine is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Troubleshooting Workflow
Sources
"3-(Pyrimidin-2-ylthio)pentane-2,4-dione" stability and storage conditions
Technical Support Center: 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
A Guide to Stability and Storage Best Practices
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound?
A1: The stability of this molecule is influenced by three key structural features:
-
β-Dicarbonyl (pentane-2,4-dione) Moiety: This part of the molecule is susceptible to hydrolysis under strongly acidic or basic conditions. Furthermore, it exists in a dynamic equilibrium between its keto and enol forms (keto-enol tautomerism).[1][2] This equilibrium can be influenced by the solvent, temperature, and pH, potentially affecting reactivity and spectroscopic characterization over time.[3] The acidic nature of the α-hydrogen makes the compound reactive towards strong bases.[4][5][6]
-
Thioether (-S-) Linkage: Thioethers are prone to oxidation.[7] Atmospheric oxygen, peroxide contaminants, or other oxidizing agents can convert the thioether to a sulfoxide and subsequently to a sulfone.[7][8] This process can be accelerated by light and heat.
-
Pyrimidine Ring: Pyrimidine rings are generally stable aromatic systems.[9] However, like pyridine, the ring is electron-deficient, which facilitates nucleophilic substitution under certain conditions but makes electrophilic substitution more difficult.[9] Extreme pH may affect its integrity over long-term storage.
Q2: What are the ideal storage conditions for this compound?
A2: Based on the potential degradation pathways, the following storage conditions are recommended to maximize shelf-life:
-
Temperature: Refrigerate at 2-8°C.[10] For long-term storage, consider storage at -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[11][12] This is the most critical step to prevent the oxidation of the thioether linkage.
-
Light: Protect from light by using an amber vial or by storing the vial in a dark container.[12] Light can catalyze oxidative degradation.
-
Moisture: Keep the container tightly sealed to protect from moisture, which could facilitate hydrolysis.[11][12]
Q3: My NMR spectrum looks more complex than expected or seems to change over time. What could be the cause?
A3: This is very likely due to the keto-enol tautomerism inherent to the pentane-2,4-dione moiety.[1][13] The compound exists as a mixture of the keto and enol forms in solution, and the ratio between them can be highly dependent on the solvent used for the NMR analysis.[3] For example, non-polar solvents often favor the hydrogen-bonded enol form, while polar, protic solvents can disrupt this internal hydrogen bond and shift the equilibrium.[3] If the spectrum changes over time, it may indicate degradation (e.g., oxidation or hydrolysis) in the NMR tube, especially if it was not prepared under an inert atmosphere.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting & Resolution Steps |
| Appearance of new, more polar spots on a TLC plate. | Oxidation: The thioether has likely been oxidized to the more polar sulfoxide or sulfone. | 1. Confirm the new spot's identity via LC-MS if possible. Look for mass increases of +16 (sulfoxide) or +32 (sulfone). 2. Purify the bulk material using flash chromatography. 3. Henceforth, handle and store the compound under a strict inert atmosphere.[14][15] |
| Compound color changes from white/off-white to yellow/brown. | Decomposition: This often indicates the formation of complex degradation products, potentially from multiple pathways (oxidation, photodecomposition). | 1. Discard the material if purity is critical. 2. If purification is attempted, monitor by LC-MS or NMR. 3. Review storage conditions; ensure the container is airtight, protected from light, and stored at the correct temperature.[12][16] |
| Poor solubility or presence of insoluble particulates. | Hydrolysis or Polymerization: Degradation products may have different solubility profiles. Extreme pH or moisture could be the culprit. | 1. Attempt to dissolve a small sample in a trusted solvent to confirm insolubility. 2. If the material is critical, attempt filtration and re-analysis of the soluble portion. 3. Ensure all solvents used are anhydrous and de-gassed. |
| Inconsistent results in biological or chemical assays. | Purity Degradation: The presence of degradants (e.g., sulfoxide) can interfere with the assay or reduce the effective concentration of the active compound. | 1. Re-check the purity of the compound stock solution immediately before use using a quick method like TLC or UPLC. 2. Prepare fresh stock solutions from solid material for each experiment. Avoid repeated freeze-thaw cycles of solutions. |
Summary of Potential Degradation & Mitigation Strategies
| Functional Group | Potential Degradation Pathway | Triggering Condition | Recommended Mitigation Strategy |
| Thioether | Oxidation to Sulfoxide/Sulfone | Oxygen (Air), Light, Heat, Peroxides | Store under inert gas (Ar, N₂), in an amber vial, at 2-8°C.[11][12] |
| β-Dicarbonyl | Hydrolysis | Strong Acid or Base, Moisture | Use anhydrous solvents. Avoid extreme pH conditions during storage and in experiments. |
| β-Dicarbonyl | Keto-Enol Equilibrium Shift | Solvent Polarity, Temperature | Be aware of tautomerism during analysis. For consistent results, use the same solvent system.[3] |
| Entire Molecule | Photodecomposition | UV/Visible Light | Store in an amber vial or protect from light.[12] |
Experimental Protocol: Guideline for a Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding a molecule's intrinsic stability.[17][18][19] It helps identify likely degradation products and establish stable handling procedures.[18][20][21]
Objective: To purposefully degrade this compound under various stress conditions to identify potential degradants and degradation pathways. An ideal study aims for 5-20% degradation.[20]
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Analytical method (e.g., HPLC-UV/MS) capable of separating the parent compound from its degradants.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.
-
Set Up Stress Conditions: In separate, appropriately labeled amber HPLC vials, perform the following additions:
-
Acid Hydrolysis: 500 µL stock solution + 500 µL 0.1 M HCl.
-
Base Hydrolysis: 500 µL stock solution + 500 µL 0.1 M NaOH.
-
Oxidation: 500 µL stock solution + 500 µL 3% H₂O₂.
-
Thermal Stress: 500 µL stock solution + 500 µL of 50:50 acetonitrile/water. Place in an oven at 60°C.
-
Photolytic Stress: 500 µL stock solution + 500 µL of 50:50 acetonitrile/water. Place in a photostability chamber (or expose to direct sunlight).
-
Control: 500 µL stock solution + 500 µL of 50:50 acetonitrile/water. Keep at room temperature, protected from light.
-
-
Monitor Degradation:
-
Analyze the samples by HPLC at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
For acid/base samples, neutralize with an equimolar amount of base/acid before injection if necessary for column stability.
-
-
Data Analysis:
-
Calculate the percentage degradation by comparing the parent peak area at each time point to the T=0 control.
-
Identify major degradant peaks. If using HPLC-MS, determine the mass of the degradants to hypothesize their structures (e.g., M+16 for sulfoxide).
-
Visualizations
Troubleshooting Workflow for Compound Instability
Caption: Troubleshooting flowchart for addressing suspected instability of this compound.
References
- The Catalyst. (n.d.). The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds.
- NIH National Library of Medicine. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Fiveable. (n.d.). β-dicarbonyl compounds Definition. Organic Chemistry Key Term.
- Luminos. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.
- Luminos. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.
- SGS USA. (n.d.). Forced Degradation Testing.
- CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing.
- ChemScene. (n.d.). This compound.
- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
- BenchChem. (n.d.). Safe storage and handling of air-sensitive 1,2-ethanedithiol.
- Sigma-Aldrich. (n.d.). This compound.
- NIH National Library of Medicine. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- ResearchGate. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
- Canadian Journal of Chemistry. (n.d.). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione.
- ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.
- Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers.
- Wikipedia. (n.d.). Pyrimidine.
- Ossila. (n.d.). Air Sensitive Compounds.
- Oregon State University. (2020). CH362: Keto-Enol Equilibration.
- Pearson. (n.d.). Beta-Dicarbonyl Synthesis Pathway.
- KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
- MilliporeSigma. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. fiveable.me [fiveable.me]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
- 10. chemscene.com [chemscene.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Troubleshooting Solubility of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
Welcome to the technical support guide for 3-(Pyrimidin-2-ylthio)pentane-2,4-dione (CAS 175277-25-5). This document provides in-depth troubleshooting for common solubility challenges encountered when preparing this compound in aqueous buffer systems for experimental use.
Section 1: Understanding the Molecule
A foundational understanding of the physicochemical properties of this compound is the first step in troubleshooting its solubility.
Q1: What are the key chemical features of this compound that influence its solubility?
Answer: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic features within its structure.
-
β-Diketone Moiety: The pentane-2,4-dione group is a β-diketone. This part of the molecule can exist in equilibrium between the diketo and enol tautomers.[1][2][3] The enol form can be deprotonated, making its solubility sensitive to pH.[4][5][6][7][8]
-
Pyrimidine Ring: This nitrogen-containing heterocycle has basic properties and can be protonated in acidic conditions, which would increase aqueous solubility.
-
Thioether Linkage and Overall Structure: The molecule has a calculated LogP of approximately 1.11, indicating a moderate degree of lipophilicity (hydrophobicity).[9] This suggests that while not extremely insoluble, it will likely require formulation aids to achieve high concentrations in purely aqueous buffers. The interplay between the ionizable β-diketone and pyrimidine groups and the lipophilic core dictates its behavior in different buffer systems.[10][11][12][13]
| Property | Value/Prediction | Implication for Solubility |
| Molecular Formula | C₉H₁₀N₂O₂S | - |
| Molecular Weight | 210.25 g/mol | [9][14] |
| Calculated LogP | 1.1153 | [9] |
| Hydrogen Bond Acceptors | 5 | [9] |
| Hydrogen Bond Donors | 0 | [9] |
| Rotatable Bonds | 4 | [9] |
Section 2: First-Line Troubleshooting & Protocols
This section addresses the most common and direct approaches to dissolving this compound.
Q2: I'm seeing precipitation or cloudiness when I add my DMSO stock of the compound to my aqueous buffer. What's happening and what should I do first?
Answer: This is a classic sign of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in a concentrated organic stock (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The organic solvent concentration drops, and the water cannot keep the compound dissolved.
Immediate Action Plan:
-
Reduce Final Concentration: The simplest first step is to try a lower final concentration of the compound in your assay.
-
Increase Co-solvent Percentage: The final concentration of the organic solvent (co-solvent) in your buffer is critical. Most cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity. For biochemical assays, higher percentages may be acceptable.[15][16]
-
Check Buffer pH: The ionization state of your compound is likely pH-dependent.[4][5] Small changes in buffer pH could significantly impact solubility.
Protocol 1: Preparation of a Concentrated Stock Solution
The standard practice is to first create a high-concentration stock in a suitable organic solvent.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 210.25)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh out 2.10 mg of the compound.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex vigorously for 1-2 minutes.
-
If solids persist, place the tube in a bath sonicator for 5-10 minutes.[17]
-
Visually inspect to ensure all solid material has dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Q3: What is the best starting strategy to find a suitable buffer condition?
Answer: A systematic buffer compatibility screening is the most efficient approach. This involves testing the solubility of your compound at your target concentration across a range of pH values and co-solvent concentrations.
Section 3: Advanced Solubilization Strategies
If first-line approaches are insufficient, more advanced formulation techniques may be required. These methods aim to increase the apparent solubility of the compound in the aqueous medium.
Q4: My compound is still insoluble even with 2% DMSO and pH adjustment. What are my next options?
Answer: When simple co-solvents fail, you can explore excipients that encapsulate or otherwise interact with the drug molecule to keep it in solution. The two most common approaches for research applications are the use of surfactants and cyclodextrins.[18][19]
| Technique | Mechanism of Action | Recommended Starting Agents | Key Considerations |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the buffer.[18] | Tween® 80, Kolliphor® EL (Cremophor® EL) | Can interfere with some assays (e.g., membrane protein studies). Start with low concentrations (0.01-0.1%). |
| Cyclodextrins | Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes with poorly soluble drugs.[20][21][22] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Highly effective and generally low toxicity. Can sometimes alter compound activity by sequestering it.[21][23][24] |
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a 1 mM aqueous solution of this compound using HP-β-CD.
Rationale: Cyclodextrins are powerful tools for enhancing the solubility of lipophilic compounds by forming non-covalent inclusion complexes.[20][21][22] This method avoids high concentrations of organic solvents.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Cyclodextrin Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in your desired buffer. For example, dissolve 4g of HP-β-CD in a final volume of 10 mL of buffer. Gentle warming may be required. Allow to cool to room temperature.
-
Add the Compound: Weigh out 2.10 mg of this compound.
-
Complexation: Add the compound powder directly to 10 mL of the 40% HP-β-CD solution.
-
Stir: Stir the mixture vigorously at room temperature for 12-24 hours, protected from light.
-
Clarify: After stirring, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your stock solution. The concentration should be verified analytically if possible, but it will be at or near the solubility limit in this vehicle.
-
Dilution: This stock can then be diluted into your final assay medium. Remember to include a vehicle control in your experiments (buffer containing the same final concentration of HP-β-CD).
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I heat the solution to help dissolve the compound?
-
A: Gentle warming (e.g., to 37°C) can be used cautiously.[17] However, be aware of the compound's stability at higher temperatures. Always test for degradation after heating.
-
-
Q: My compound seems to dissolve initially but then precipitates over time. Why?
-
A: You may be creating a supersaturated solution, which is inherently unstable. This is common when diluting a DMSO stock. The solution may appear clear initially but will crash out as it equilibrates. Using the advanced methods described above (cyclodextrins, etc.) can help create a thermodynamically stable solution.
-
-
Q: Will these solubilization methods affect my experimental results?
-
A: Yes, they can. Co-solvents like DMSO can affect enzyme kinetics or cell viability at high concentrations. Surfactants and cyclodextrins can interact with proteins or cell membranes. It is imperative to run a "vehicle control" in every experiment. This control should contain everything that is in your test sample (buffer, co-solvent, cyclodextrin, etc.) except for the compound itself. This allows you to subtract any background effects of the formulation.
-
References
-
Jadhav, P., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Research Journal of Pharmacy and Technology. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. LibreTexts. [Link]
-
Popescu, R-G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
Fiveable. (n.d.). pH and Solubility. AP Chem. [Link]
-
Singh, R., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
-
Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]
-
Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Expii. [Link]
-
S. P. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Box, K., et al. (2006). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Advanced Drug Delivery Reviews. [Link]
-
The Solubility Company. (n.d.). pKa & LogP Analysis Services. The Solubility Company. [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io. [Link]
-
Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon. [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate. [Link]
-
Kumar, L., & Kumar, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics. [Link]
-
ResearchGate. (n.d.). Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds. ResearchGate. [Link]
-
Li, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. National Center for Biotechnology Information. [Link]
-
Al-Kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]
-
Patel, J., & Patel, K. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
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ResearchGate. (2022). There is any solvent other than DMSO can be used to dissolve the plant extract to test its antibacterial activity as DMSO has antibacterial activity? ResearchGate. [Link]
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Alcolea, V., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals. [Link]
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Wang, Y., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PeerJ. [Link]
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Smith, C. A., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. [Link]
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ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]
-
Chemical Point. (n.d.). This compound. Chemical Point. [Link]
-
Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
Heine, V. M., et al. (2021). Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. Inorganica Chimica Acta. [Link]
-
Liu, T., et al. (2022). Improving the solubility and antileukemia activity of Wnt/β-catenin signaling inhibitors by disrupting molecular planarity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Won, J. H., & Clegg, W. (2007). 3-(Pyridin-4-ylthio)pentane-2,4-dione. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Lee, J-H., et al. (2017). 1,3-Bis(5,6,7,8-tetrahydrobenzo[5][22]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine, 5-nitro-2-(4-pyrimidinylthio)-. PubChem Compound Database. [Link]
-
Beijing Innochem. (n.d.). This compound. Beijing Innochem. [Link]
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- 5. fiveable.me [fiveable.me]
- 6. Khan Academy [khanacademy.org]
- 7. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 8. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 9. chemscene.com [chemscene.com]
- 10. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thesolubilitycompany.com [thesolubilitycompany.com]
- 12. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
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Avoiding by-product formation in "3-(Pyrimidin-2-ylthio)pentane-2,4-dione" reactions
Technical Support Center: Synthesis of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific reaction. Here, we address common challenges and provide in-depth, field-proven solutions to minimize by-product formation and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Presence of a Major By-product with a Similar Mass.
Question: I am attempting to synthesize this compound by reacting 2-chloropyrimidine with the sodium salt of pentane-2,4-dione. My yield is low, and I observe a significant amount of an isomeric by-product. What is the likely identity of this by-product and how can I avoid its formation?
Answer:
The most probable by-product in this reaction is the O-alkylated isomer, 2-(1-acetyl-2-oxoprop-1-enoxy)pyrimidine. The enolate of pentane-2,4-dione is an ambident nucleophile, meaning it can react at either the central carbon atom (C-alkylation) to give the desired product or at one of the oxygen atoms (O-alkylation).
Causality: The ratio of C- to O-alkylation is influenced by several factors, including the solvent, the nature of the counter-ion, and the electrophile. Harder electrophiles tend to favor O-alkylation. While the pyrimidinyl system is a relatively soft electrophile, certain conditions can promote the formation of the O-alkylated by-product.
Troubleshooting Protocol:
-
Solvent Selection: Employ a non-polar or moderately polar aprotic solvent such as THF, dioxane, or toluene. These solvents favor the formation of tight ion pairs between the enolate and its counter-ion, which promotes C-alkylation. Polar aprotic solvents like DMF or DMSO can solvate the cation more effectively, leading to a "freer" enolate and increasing the likelihood of O-alkylation.
-
Counter-ion Choice: If you are preparing the enolate in situ, using a sodium or potassium base is generally acceptable. However, if you are isolating the enolate, consider using a magnesium or lithium salt, as these form more covalent C-metal bonds and can enhance C-alkylation selectivity.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). This can help to favor the thermodynamically more stable C-alkylated product over the kinetically favored O-alkylated product.
-
Addition Order: Add the 2-chloropyrimidine solution slowly to the pre-formed enolate of pentane-2,4-dione. This ensures that the enolate is always in excess, which can help to minimize side reactions.
Expected Outcome: By implementing these changes, you should observe a significant increase in the ratio of the desired C-alkylated product to the O-alkylated by-product.
Issue 2: Formation of a Water-Soluble By-product and Incomplete Consumption of 2-Chloropyrimidine.
Question: During the workup of my reaction, I am losing a significant amount of a by-product to the aqueous phase. My starting 2-chloropyrimidine is also not fully consumed, even with an excess of the pentane-2,4-dione enolate. What could be causing this?
Answer:
A likely cause is the hydrolysis of 2-chloropyrimidine to 2-hydroxypyrimidine under the basic reaction conditions[1][2]. 2-Hydroxypyrimidine exists in equilibrium with its tautomer, pyrimidin-2(1H)-one, and is more water-soluble than the starting material and the desired product.
Causality: The presence of water in the reaction mixture, either from the solvent, reagents, or exposure to the atmosphere, can lead to the hydrolysis of the electrophilic 2-chloropyrimidine, especially in the presence of a base. This side reaction consumes the starting material and reduces the overall yield.
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried before use. Use anhydrous solvents and ensure that the base used to generate the enolate (e.g., sodium hydride, sodium methoxide) is of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Use freshly distilled or high-purity pentane-2,4-dione and 2-chloropyrimidine.
-
Reaction Setup: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
Expected Outcome: By rigorously excluding water from the reaction, the hydrolysis of 2-chloropyrimidine will be minimized, leading to higher conversion of the starting material and a cleaner reaction profile.
Issue 3: Alternative Synthesis Using Pyrimidine-2-thiol Leads to Multiple Products.
Question: I am trying an alternative synthesis route by reacting pyrimidine-2-thiol with 3-chloro-pentane-2,4-dione. However, I am obtaining a complex mixture of products. What are the likely side reactions in this case?
Answer:
When using pyrimidine-2-thiol, you are likely encountering two main side reactions: N-alkylation and disulfide formation.
-
N-alkylation: Pyrimidine-2-thiol exists in a tautomeric equilibrium with pyrimidine-2(1H)-thione. Alkylation can occur on the sulfur atom (S-alkylation) to give the desired product or on the nitrogen atom (N-alkylation) to yield 1-(3-chloro-2,4-dioxopentan-3-yl)pyrimidine-2(1H)-thione[3].
-
Disulfide Formation: Pyrimidine-2-thiol is susceptible to oxidation, which can lead to the formation of the corresponding disulfide, di(pyrimidin-2-yl)disulfide.
Causality: The regioselectivity of alkylation (N- versus S-) is highly dependent on the reaction conditions. Disulfide formation is often promoted by the presence of atmospheric oxygen, especially under basic conditions.
Troubleshooting Protocol:
-
Optimizing for S-alkylation:
-
Base Selection: Use a soft base like potassium carbonate or cesium carbonate. These bases tend to favor S-alkylation.
-
Solvent Choice: A polar aprotic solvent such as DMF or acetonitrile is often used for this type of reaction.
-
-
Preventing Disulfide Formation:
-
Inert Atmosphere: As with the previous issue, conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Reducing Agent: In some cases, a small amount of a reducing agent, such as sodium thiosulfate, can be added to the workup to reduce any disulfide formed back to the thiol.
-
Expected Outcome: By carefully selecting the base and solvent and by excluding oxygen, you can significantly improve the selectivity for the desired S-alkylated product and minimize the formation of the N-alkylated isomer and the disulfide by-product.
Summary of Key Reaction Parameters and By-products
| Synthetic Route | Key Parameters | Potential By-products | Mitigation Strategies |
| 2-Chloropyrimidine + Pentane-2,4-dione Enolate | Solvent, Temperature, Counter-ion, Anhydrous Conditions | O-alkylated isomer, 2-Hydroxypyrimidine, Pentane-2,4-dione self-condensation products | Use non-polar aprotic solvents, lower reaction temperature, ensure anhydrous conditions. |
| Pyrimidine-2-thiol + 3-Chloro-pentane-2,4-dione | Base, Solvent, Inert Atmosphere | N-alkylated isomer, Di(pyrimidin-2-yl)disulfide | Use a soft base (e.g., K₂CO₃), polar aprotic solvent, and maintain an inert atmosphere. |
Visualizing Reaction Pathways
Desired Reaction vs. By-product Formation (Route 1)
Caption: Competing reaction pathways for pyrimidine-2-thiol.
References
-
SYNTHESIS OF 2-S-SUBSTITUTED PYRIMIDINE DERIVATIVES: AS ANTI-TUMOR AGENT. (n.d.). Jetir.org. Retrieved from [Link]
-
Lindqvist, L., Czochralska, B., Fontaine-Aupart, M. P., Kawczynski, W., Tfibel, F., & Douki, T. (2002). Photochemistry of 2-chloropyrimidine. Photochemical & Photobiological Sciences, 1(8), 600–606. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). Retrieved from [Link]
-
Preparation and characterization of 2-alkylthio-4-(4-bromomethylbenzoyloxy)-6-methylpyrimidines. (2000). Chemical Papers, 54(4), 245-248. [Link]
-
Chapter 23 – Carbonyl Condensation Reactions – Student Solutions Manual for Organic Chemistry. (n.d.). NC State University Libraries. Retrieved from [Link]
-
Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (2005). Bioorganic & Medicinal Chemistry, 13(9), 3185-3195. [Link]
- Process for synthesis of a 2-thioalkyl pyrimidine. (2021).
-
Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.). MDPI. Retrieved from [Link]
-
Biginelli reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Aryl pyrimidine derivatives. (1997).
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024). RSC Publishing. [Link]
-
The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. (n.d.). Moodle@Units. Retrieved from [Link]
- Process for the production of 2-hydroxypyridine. (1990).
-
2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. (2009). Chemosphere, 77(9), 1266-1271. [Link]
- Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof. (2016).
-
Treatment of a 1,3-diketone such as 2,4-pentanedione with base does not give an aldol condensation product. Explain. (n.d.). Toppr. Retrieved from [Link]
-
Self-condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
2-Mercaptopyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
PROCESS FOR THE PREPARATION OF PYRIMIDINE COMPOUNDS. (2003). European Patent Office. [Link]
-
What is the reaction of pentane-2,4-dione with chlorine in presence of NaOH? (2018). Chemistry Stack Exchange. [Link]
-
Oxidation process induced by 2-mercaptopyrimidine at a mercury electrode. (1990). Journal of the Chemical Society, Faraday Transactions, 86(20), 3467-3472. [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. (2018). Molecules, 23(10), 2665. [Link]
-
Pyrimidine dimer. (n.d.). Wikipedia. Retrieved from [Link]
-
23.6: Intramolecular Aldol Reactions. (2024). Chemistry LibreTexts. [Link]
-
Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. (2020). Molecules, 25(21), 5033. [Link]
-
BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. (n.d.). Theochem @ Mercer University. Retrieved from [Link]
-
Biginelli Reaction. (2021). J&K Scientific LLC. [Link]
-
Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. (2018). Angewandte Chemie International Edition, 57(33), 10794–10798. [Link]
- Method for preparing 2-chloropyrimidine. (2011).
- Derivatives of pyrido[2,3-d]pyrimidine, the preparation thereof, and the therapeutic application of the same. (2007).
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2016). ARKIVOC, 2016(5), 233-247. [Link]
-
Synthesis of Heteroaromatic Compounds. (2023). MDPI. [Link]
-
Ligation events influence ALG-2 dimerization. (2018). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1865(11), 1629-1638. [Link]
-
Alkoxy- and amidocarbonylation of functionalised aryl and heteroaryl halides catalysed by a Bedford palladacycle and dppf: a comparison with the primary Pd(ii) precursors (PhCN)2PdCl2 and Pd(OAc)2. (2014). Dalton Transactions, 43(32), 12264-12275. [Link]
-
Synthesis of spiro-1,2,4-triazole-3-thiones from cycloalkanone thiosemicarbazones, and formation of a cyclic 1,2-dithione. (2016). ARKIVOC, 2016(1), 1-13. [Link]
-
Synthesis of Novel 1,3-Substituted 1H--[3][4][5]Triazole-3-Thiol Derivatives. (2014). Molecules, 19(12), 20996-21013. [Link]
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- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Troubleshooting Inconsistent Results in "3-(Pyrimidin-2-ylthio)pentane-2,4-dione" Experiments
Welcome to the technical support guide for 3-(Pyrimidin-2-ylthio)pentane-2,4-dione. This resource is designed for researchers, medicinal chemists, and drug development professionals encountering variability in their experiments involving this compound. As a molecule combining a nucleophilic pyrimidine ring, a flexible thioether linkage, and a reactive β-dicarbonyl moiety, its behavior can be complex. This guide provides in-depth, scientifically grounded answers to common issues, helping you diagnose problems, optimize protocols, and ensure reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis of this compound resulted in a very low yield or failed completely. What are the likely causes?
Low or no yield in this synthesis, which is typically a nucleophilic substitution reaction, often points to issues with starting materials, reaction conditions, or competing side reactions.
The Science Behind the Problem: The standard synthesis involves the reaction of 2-mercaptopyrimidine with a 3-halopentane-2,4-dione (e.g., 3-chloro- or 3-bromo-pentane-2,4-dione) in the presence of a base. The thiolate anion of 2-mercaptopyrimidine, formed in situ, acts as a nucleophile attacking the electrophilic C3 carbon of the pentanedione. Success hinges on the efficient formation of the thiolate and its ability to outcompete other nucleophiles or side reactions.
Troubleshooting Workflow: A systematic approach is crucial to pinpoint the failure point. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low-yield synthesis.
Step-by-Step Solutions:
-
Starting Material Integrity:
-
2-Mercaptopyrimidine: This reagent can oxidize over time. Ensure it is a clean, free-flowing powder. If it appears discolored or clumpy, consider purification by recrystallization or using a fresh bottle.
-
3-Halopentane-2,4-dione: This reagent is often unstable and can degrade, releasing acid. Use a freshly opened bottle or distill it before use. The presence of acid can neutralize the base and quench the reaction.
-
Base: Use a non-nucleophilic base that is strong enough to fully deprotonate the thiol. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or a tertiary amine like triethylamine (TEA).[1][2] The choice of base can be critical, as overly strong bases may promote self-condensation of pentanedione.
-
-
Reaction Condition Optimization:
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is often ideal as it can dissolve the reagents and facilitate the Sₙ2 reaction. Protic solvents like ethanol can also be used but may lead to solvolysis side products if reaction conditions are harsh.[3]
-
Temperature: The reaction is often performed at room temperature or with gentle heating (e.g., 50-80 °C).[3] If the reaction is sluggish, increasing the temperature can improve the rate, but excessive heat may promote decomposition or side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Atmosphere: To prevent oxidation of the thiol/thiolate, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Workup Procedure:
-
The product contains both a basic pyrimidine ring and an acidic β-dicarbonyl moiety (pKa ~9-10). During aqueous workup, ensure the pH is carefully controlled. At low pH, the pyrimidine will be protonated, increasing water solubility. At high pH, the dione will be deprotonated, also increasing water solubility. It is often best to neutralize the solution carefully (pH ~6-7) before extraction with an organic solvent like ethyl acetate or dichloromethane.
-
Q2: My NMR spectrum is complex and doesn't match the expected simple keto form. Why is this, and how do I interpret it?
This is a very common issue and is almost always due to the presence of keto-enol tautomerism in the pentane-2,4-dione moiety.[4][5][6]
The Science Behind the Problem: The 3-substituted pentane-2,4-dione fragment exists as a dynamic equilibrium between a keto form and at least one enol form.[4][7] The presence of the bulky pyrimidinylthio group at the 3-position often favors the keto tautomer due to steric hindrance, but the enol form is almost always present in solution.[5] The ratio of these tautomers is highly dependent on the solvent, temperature, and concentration.[4][7]
-
Keto Form: Possesses a single methine proton (-CH) at the 3-position and two equivalent methyl groups.
-
Enol Form: Lacks the methine proton, has a hydroxyl proton (-OH), and typically shows two non-equivalent methyl groups due to the C=C double bond.
Visualizing Keto-Enol Tautomerism:
Caption: Equilibrium between keto and enol tautomers.
Interpreting Your NMR Data: You should expect to see two sets of peaks corresponding to the two forms.
| Proton Type | Keto Form (Expected δ, CDCl₃) | Enol Form (Expected δ, CDCl₃) | Notes |
| Methine (-CH) | ~4.5 - 5.0 ppm (singlet, 1H) | Absent | The most obvious sign of the keto form. |
| Methyl (-CH₃) | ~2.2 - 2.4 ppm (singlet, 6H) | ~2.0 - 2.3 ppm (two singlets, 3H each) | Enol form shows two distinct methyls. |
| Enol (-OH) | Absent | ~15 - 17 ppm (broad singlet, 1H) | Very downfield due to intramolecular H-bonding. May not always be visible. |
| Pyrimidine-H | ~7.0-7.2 ppm (t, 1H), ~8.5-8.7 ppm (d, 2H) | ~7.0-7.2 ppm (t, 1H), ~8.5-8.7 ppm (d, 2H) | Pyrimidine peaks should be similar for both tautomers. |
Troubleshooting & Validation:
-
Solvent Effects: Record the NMR in different solvents. Polar, protic solvents like methanol-d₄ or DMSO-d₆ can stabilize the keto form, while non-polar solvents like benzene-d₆ may favor the enol form.[4][7] This shift in the peak integration ratios upon solvent change is strong evidence for tautomerism.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can sometimes help resolve broad peaks. At higher temperatures, the rate of interconversion between tautomers increases, which can lead to coalescence or sharpening of signals.
Q3: I see an impurity in my mass spec with a mass of [M+16]. What is this and how can I avoid it?
An [M+16] peak is a classic indicator of oxidation, which in this case almost certainly corresponds to the formation of the sulfoxide derivative: 3-(Pyrimidin-2-ylsulfinyl)pentane-2,4-dione .
The Science Behind the Problem: Thioethers (sulfides) are susceptible to oxidation to sulfoxides and, subsequently, to sulfones.[8][9] This can happen slowly in the presence of atmospheric oxygen, especially if exposed to light or trace metal catalysts, or more rapidly during reaction workup if oxidizing agents are present.
Pathway to Sulfoxide Formation:
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 5. Keto-Enol Tautomerism [thecatalyst.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
Welcome to the technical support center for the synthesis of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione (CAS 175277-25-5)[1][2][3][4]. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, experience-driven advice, moving beyond a simple protocol to explain the underlying chemistry and address the practical challenges encountered during scale-up.
The synthesis of this molecule, while straightforward on paper, presents several challenges when moving from milligram to multi-gram or kilogram scales. Issues such as reaction control, side-product formation, and purification efficiency become paramount. This guide is structured as a series of frequently asked questions and detailed troubleshooting scenarios to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable synthetic route to this compound?
The most reliable and scalable approach is a two-step synthesis. This method avoids unstable reagents and provides clear control points for process optimization.
-
Step 1: Electrophilic Chlorination. Pentane-2,4-dione (acetylacetone) is chlorinated at the active methylene position (C3) using sulfuryl chloride (SO₂Cl₂) to form the key intermediate, 3-chloropentane-2,4-dione[5][6].
-
Step 2: Nucleophilic Thioetherification. The intermediate is then reacted with 2-mercaptopyrimidine in the presence of a mild base to form the final product via an SN2-type reaction.
This pathway is superior to alternatives like direct oxidative coupling because it separates the C-Cl bond formation from the C-S bond formation, allowing for purification of the intermediate and better overall control of the final coupling step.
Q2: Why is sulfuryl chloride (SO₂Cl₂) recommended for the chlorination step?
Sulfuryl chloride is the reagent of choice for several key reasons:
-
Selectivity: Under appropriate conditions (typically in a non-polar solvent like dichloromethane), it favors ionic chlorination of the enol form of acetylacetone, leading to high selectivity for the desired 3-chloro product[5][7].
-
Scalability: It is a liquid reagent that is easier to handle on a large scale than chlorine gas.
-
Byproducts: The reaction byproducts are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture and scrubbed, simplifying the workup procedure[8].
Care must be taken to avoid radical reaction pathways, which can be initiated by light or radical initiators and lead to less selective chlorination[9][10]. Performing the reaction in the dark and without radical initiators is crucial.
Q3: How do I choose the correct base and solvent for the C-S coupling reaction?
The goal is to deprotonate the thiol of 2-mercaptopyrimidine to form the more nucleophilic thiolate anion without promoting side reactions.
-
Base Selection: A mild, non-nucleophilic inorganic base is ideal. Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent choices. They are inexpensive, easy to handle, and strong enough to deprotonate the thiol (pKa ≈ 7-8) but not so strong as to deprotonate the final product or promote decomposition. Stronger bases like sodium hydroxide or alkoxides could lead to hydrolysis of the dione functionality.
-
Solvent Selection: An aprotic polar solvent is preferred to facilitate the SN2 reaction.
-
Acetone or Acetonitrile: Good starting choices for lab-scale and pilot-scale reactions. They have convenient boiling points for reflux and are relatively easy to remove.
-
Dimethylformamide (DMF): Can accelerate the reaction but is harder to remove on a large scale and requires more rigorous purification procedures.
-
Q4: How can I effectively monitor the progress of each reaction step?
Monitoring is critical for determining reaction completion and identifying the formation of side products.
-
Thin Layer Chromatography (TLC): The most straightforward method. Use a mobile phase like 30-50% ethyl acetate in hexanes. You should see a clear progression from starting material to product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion and purity. A C18 column with a water/acetonitrile gradient is a good starting point for method development.
-
¹H NMR Spectroscopy: Can be used on crude reaction aliquots to confirm the disappearance of starting material signals and the appearance of product signals. For Step 1, the disappearance of the C3-H proton of acetylacetone (a sharp singlet) is a key indicator. For Step 2, the appearance of new aromatic signals from the pyrimidine ring and the shift of the C3-H proton are indicative of product formation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up process.
Problem 1: Low Yield or Incomplete Conversion in Chlorination (Step 1)
-
Symptom: TLC or HPLC analysis shows significant unreacted pentane-2,4-dione after the expected reaction time.
-
Possible Cause 1: Reagent Stoichiometry. Sulfuryl chloride can decompose with trace moisture. The stoichiometry should be precise, typically 1.0 to 1.05 equivalents.
-
Solution: Ensure all glassware is rigorously dried. Use a fresh, sealed bottle of sulfuryl chloride. Consider titrating the reagent if its purity is in doubt.
-
-
Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction is typically run at 0 °C to room temperature. On a larger scale, heat transfer limitations can slow the reaction rate.
-
Solution: Allow the reaction to stir for a longer period. Monitor by TLC/HPLC until no starting material is observed. For scale-up, ensure efficient stirring and consider a jacketed reactor for better temperature control.
-
-
Possible Cause 3: Formation of Dichloro-product. Adding the sulfuryl chloride too quickly or at too high a temperature can lead to over-chlorination.
-
Solution: Add the sulfuryl chloride dropwise via an addition funnel while maintaining a low internal temperature (e.g., 0-5 °C).
-
Problem 2: Low Yield and Multiple Byproducts in Thioetherification (Step 2)
-
Symptom: The final reaction mixture is complex, showing low conversion to the desired product and several new spots on TLC.
-
Possible Cause 1: Oxidation of 2-Mercaptopyrimidine. Thiols are susceptible to oxidative dimerization to form disulfides, especially in the presence of air and base.
-
Solution: Degas the solvent before use by bubbling nitrogen or argon through it for 15-30 minutes. Maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the reaction.
-
-
Possible Cause 2: Competing O-Alkylation. The enolate of the 3-chloropentane-2,4-dione can potentially act as a nucleophile, leading to side reactions.
-
Solution: This is generally less favorable with a soft nucleophile like a thiolate. However, ensuring a mild base and controlled temperature (reflux in acetone is usually sufficient without being excessive) will favor the desired S-alkylation pathway.
-
-
Possible Cause 3: Thermal Instability of 3-Chloropentane-2,4-dione. The chlorinated intermediate can be unstable at high temperatures, leading to decomposition[11][12][13][14][15].
-
Solution: Purify the intermediate at reduced pressure if distillation is required. Avoid prolonged heating. It is often best to use the crude, freshly prepared 3-chloropentane-2,4-dione directly in the next step after a simple aqueous workup and solvent removal.
-
Problem 3: Difficult Product Purification
-
Symptom: The product is an oil or fails to crystallize, and column chromatography yields impure fractions.
-
Possible Cause 1: Residual Base or Salts. Inorganic salts from the reaction can interfere with crystallization and purification.
-
Solution: After the reaction is complete, filter off the inorganic base (e.g., K₂CO₃). Perform a thorough aqueous workup, washing the organic layer with water and brine to remove any residual salts or water-soluble impurities.
-
-
Possible Cause 2: Tautomerism. The product, like its starting material, is a β-dicarbonyl compound and exists as a mixture of keto and enol tautomers. This can sometimes broaden peaks in NMR and chromatography.
-
Solution: This is an inherent property of the molecule. Characterization should account for both forms. For purification, focus on achieving separation from distinct impurities rather than separating tautomers.
-
-
Possible Cause 3: Persistent Impurities. The pyrimidine disulfide byproduct can be of similar polarity to the product.
-
Solution: If disulfide formation is a significant issue (see Problem 2), revisit the reaction conditions to prevent its formation. If it is already present, careful optimization of the mobile phase for column chromatography (e.g., using a shallow gradient) may be required. Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can also be effective.
-
Experimental Protocols & Scale-Up Data
Step 1: Synthesis of 3-Chloropentane-2,4-dione
-
Methodology:
-
To a dry, three-necked flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet (connected to an acid gas scrubber), add pentane-2,4-dione (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL per gram of dione).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add sulfuryl chloride (1.02 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3-chloropentane-2,4-dione as a yellow liquid, which should be used promptly.
-
Step 2: Synthesis of this compound
-
Methodology:
-
To a three-necked flask under a nitrogen atmosphere, add 2-mercaptopyrimidine (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of thiol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of crude 3-chloropentane-2,4-dione (1.1 eq) in a small amount of acetone dropwise.
-
Heat the reaction mixture to a gentle reflux (approx. 56 °C) and maintain for 4-8 hours, monitoring by TLC/HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to a crude solid.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
Table 1: Key Parameter Adjustments for Scale-Up
| Parameter | Lab Scale (10 g) | Pilot Scale (100 g) | Production Scale (1 kg) | Rationale & Causality |
| Step 1: SO₂Cl₂ Addition Time | 30 min | 1-2 hours | 2-4 hours | Controls exotherm and prevents side reactions. Slower addition is critical as surface-area-to-volume ratio decreases. |
| Step 1: Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Overhead Mechanical Stirrer (with baffles) | Ensures efficient mixing and heat transfer, which is vital for controlling the exothermic chlorination. |
| Step 2: Solvent Volume | 100 mL Acetone | 1 L Acetone | 8-10 L Acetone | Maintains adequate dilution to prevent precipitation and ensure efficient mixing, but must be balanced against process efficiency. |
| Step 2: Heat Transfer | Heating Mantle | Jacketed Reactor (Oil Bath) | Jacketed Reactor (Steam/Fluid) | Provides precise and uniform temperature control, preventing localized overheating and potential decomposition of the intermediate. |
| Purification Method | Column Chromatography | Recrystallization | Recrystallization / Trituration | Chromatography is not economically viable at large scales. Developing a robust crystallization procedure is essential for efficient and scalable purification. |
Visualizations
Synthesis Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Decision Tree: Low Yield in C-S Coupling (Step 2)
Caption: Decision tree for troubleshooting low yield in Step 2.
References
-
Baran, J., et al. (1995). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. Journal of Organic Chemistry. Available at: [Link]
-
LookChem (n.d.). 3-Chloropentane-2,4-dione. Available at: [Link]
-
Ottokemi (n.d.). 3-Chloro-2,4-pentanedione, 97%. Available at: [Link]
-
Yavari, I., & Adib, M. (2002). Sulfuryl Chloride: A Versatile Alternative to Chlorine. ResearchGate. Available at: [Link]
-
Organic Syntheses (n.d.). 1,5-DICHLORO-2,4-PENTANEDIONE. Available at: [Link]
-
Braga, A. L., et al. (2018). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development. Available at: [Link]
-
Scribd (n.d.). Free Radical Chlorination by Sulfuryl Chloride. Available at: [Link]
- Kharasch, M. S., & Brown, H. C. (1945). Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid. U.S. Patent No. 2,302,228. Washington, DC: U.S. Patent and Trademark Office.
-
Boger, D. L., & Coleman, R. S. (1994). Molecular basis for sequence selective DNA alkylation by (+)- and ent-(-)-CC-1065 and related agents: alkylation site models that accommodate the offset AT-rich adenine N3 alkylation selectivity. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Usoltsev, A. N., et al. (2020). Opening the Third Century of Polyhalide Chemistry: Thermally Stable Complex with "Trapped" Dichlorine. Chemistry. Available at: [Link]
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Wang, Z. (2015). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Matyas, R., & Pachman, J. (2007). Thermal stability of triacetone triperoxide. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Vlase, G., et al. (2022). Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. International Journal of Molecular Sciences. Available at: [Link]
-
E-ITI (2016). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions. Available at: [Link]
-
Wang, Y., et al. (2024). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. ResearchGate. Available at: [Link]
-
Zhang, Q. F., et al. (2011). 3-(Pyridin-4-yl-thio)-pentane-2,4-dione. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Chemical Point (n.d.). This compound. Available at: [Link]
-
Sharma, O. P., et al. (2012). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. ResearchGate. Available at: [Link]
-
Ghorab, M. M., et al. (2017). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. Molecules. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione Analogues for Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] The fusion of a pyrimidine ring with other pharmacologically active moieties often leads to compounds with enhanced biological profiles. This guide provides a comparative analysis of analogues of "3-(Pyrimidin-2-ylthio)pentane-2,4-dione," a molecule that marries the versatile pyrimidine core with a reactive β-dicarbonyl functionality through a flexible thioether linkage. This unique structural arrangement presents a fertile ground for the exploration of novel therapeutic agents.
This technical guide is designed for researchers, scientists, and drug development professionals. It delves into the synthesis, biological activities, and structure-activity relationships (SAR) of this compound class, supported by experimental data from peer-reviewed literature. Our objective is to furnish an in-depth, objective comparison to inform and guide future drug discovery endeavors.
The Core Moiety: A Union of Privileged Scaffolds
The title compound, this compound, serves as our reference point. The pyrimidine ring is a well-established pharmacophore, known to impart a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The pentane-2,4-dione (acetylacetone) moiety, a β-diketone, is a versatile building block in organic synthesis and its derivatives have been explored for various biological applications. The thioether bridge provides a degree of conformational flexibility, allowing the two key structural components to orient themselves optimally for interaction with biological targets.
The core structure's potential lies in the synergistic interplay between the pyrimidine and the β-diketone moieties. The pyrimidine can engage in hydrogen bonding and π-stacking interactions, while the β-diketone can act as a chelating agent or a Michael acceptor, and the sulfur atom can also participate in various interactions.
Synthesis of this compound and its Analogues
The synthesis of the parent compound and its analogues generally follows a straightforward nucleophilic substitution reaction. The common strategy involves the reaction of a pyrimidine-2-thiol with a 3-halo-pentane-2,4-dione or the reaction of a 2-halopyrimidine with 3-mercaptopentane-2,4-dione.
A representative synthetic protocol for a related analogue is depicted below. This method can be adapted for the synthesis of a variety of analogues by modifying the pyrimidine and/or the β-diketone starting materials.
Experimental Protocol: General Synthesis of 3-(Aryl/Heteroarylthio)pentane-2,4-diones
This protocol is a generalized procedure based on common synthetic methodologies for similar structures.
Materials:
-
2-Mercaptopyrimidine (or substituted analogue)
-
3-Chloropentane-2,4-dione
-
Anhydrous solvent (e.g., Acetone, Acetonitrile, or DMF)
-
Base (e.g., Potassium carbonate, Sodium hydride, or Triethylamine)
-
Stirring apparatus and inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard workup and purification equipment (e.g., Rotary evaporator, Separatory funnel, Chromatography columns)
Procedure:
-
To a solution of 2-mercaptopyrimidine (1.0 eq) in the chosen anhydrous solvent, add the base (1.1-1.5 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the resulting mixture for 30-60 minutes to ensure the formation of the thiolate salt.
-
Add a solution of 3-chloropentane-2,4-dione (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl acetate gradient) to afford the desired this compound analogue.
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of this compound analogues.
Comparative Biological Activities
Analogues of this compound have been investigated for a range of biological activities, primarily focusing on anticancer, antimicrobial, and enzyme inhibitory effects. The following sections provide a comparative overview based on available literature.
Anticancer and Cytotoxic Activity
Pyrimidine derivatives are a well-established class of anticancer agents. The introduction of a thioether and a β-diketone moiety can modulate this activity. For instance, novel pyrimidine-2,4-dione derivatives connected with a 2H-thiopyran ring have demonstrated significant cytotoxic activity against HeLa cancer cell lines.[3] One particular compound in this series, 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione, was found to be highly active with a GI50 of 0.03 µM.[3] While not direct analogues of our lead compound, these findings highlight the potential of combining pyrimidine-diones with sulfur-containing heterocycles for potent anticancer effects.
Another study on pyrido[2,3-d]pyrimidine-2,4-dione derivatives identified compounds with inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), a target in cancer therapy.[4] Compound 6 from this study showed an IC50 of 420 nM.[4] This suggests that the core pyrimidine-dione scaffold is a promising starting point for the development of kinase inhibitors.
The table below summarizes the cytotoxic activity of some representative pyrimidine analogues.
| Compound ID | Structure | Cell Line | Activity (IC50/GI50) | Reference |
| A | 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa | 0.03 µM (GI50) | [3] |
| B | A pyrido[2,3-d]pyrimidine-2,4-dione derivative (6 ) | eEF-2K | 420 nM (IC50) | [4] |
| C | N-benzyl-2-phenylpyrimidin-4-amine derivative (ML323 ) | USP1/UAF1 | Nanomolar (IC50) | [5] |
| D | 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative (7a ) | NCI-H460, HepG2, HCT-116 | Higher than doxorubicin | [6] |
Antimicrobial Activity
Infectious diseases remain a major global health concern, and the development of new antimicrobial agents is crucial. Pyrimidine derivatives have been extensively studied for their antimicrobial properties. A study on novel pyrimidine-2,4-diones revealed compounds with good activity against both Gram-positive and Gram-negative bacteria.[7] For example, compound OBP02 showed better activity against B. subtilis, while OBP03 was more effective against E. coli.[7]
Furthermore, pyrimidine-2,4-dione derivatives connected with 2H-thiopyran have shown potent antimicrobial and antifungal activity.[3] The compound 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione exhibited a low MIC value of 8 µg/mL against one Gram-positive and three Gram-negative bacteria, and an even lower MIC of 0.25 µg/mL against C. albicans.[3] This underscores the potential of this class of compounds as broad-spectrum antimicrobial agents.
| Compound ID | Organism | Activity (MIC) | Reference |
| E | B. subtilis | - | [7] |
| F | E. coli | - | [7] |
| G | Gram-positive & Gram-negative bacteria | 8 µg/mL | [3] |
| H | C. albicans | 0.25 µg/mL | [3] |
Enzyme Inhibition
The structural features of this compound analogues make them attractive candidates for enzyme inhibitors. Pyrimidine derivatives have been shown to inhibit a variety of enzymes. For example, certain pyrimidine derivatives have been identified as selective COX-2 inhibitors, which is relevant for the development of anti-inflammatory drugs.[8][9] Another study investigated the inhibitory effects of pyrimidine derivatives on glutathione reductase, an important enzyme in cancer treatment.[10][11] The reported KI values were in the micromolar range, with 4-amino-2,6-dichloropyrimidine showing the most effective inhibition.[10][11]
The following diagram illustrates a simplified signaling pathway involving COX-2, a potential target for pyrimidine derivatives.
Caption: Simplified COX-2 pathway and the inhibitory action of pyrimidine analogues.
Structure-Activity Relationship (SAR) Insights
-
Substitution on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring significantly influence biological activity.[12] For instance, the presence of amino and chloro groups was found to be important for the inhibition of glutathione reductase.[10][11]
-
The Nature of the β-Diketone Moiety: While the core of this guide is the pentane-2,4-dione moiety, modifications to this part of the molecule would likely have a profound impact on activity, affecting its chelating ability and reactivity.
-
The Thioether Linker: The thioether linker provides flexibility. Altering its length or replacing it with other linkers (e.g., ether, amine) would change the spatial relationship between the pyrimidine and the β-diketone, thereby affecting target binding.
-
Overall Lipophilicity: As with most drug candidates, the overall lipophilicity of the molecule will play a crucial role in its pharmacokinetic and pharmacodynamic properties.
Future Directions and Conclusion
The comparative analysis of this compound analogues reveals a promising scaffold for the development of new therapeutic agents with diverse biological activities. The synthetic accessibility and the modular nature of these compounds make them an attractive platform for further chemical exploration.
Future research should focus on:
-
Systematic SAR studies: A library of analogues with systematic variations in all three components (pyrimidine, thioether linker, and β-diketone) should be synthesized and screened against a panel of biological targets.
-
Target identification and mechanism of action studies: For the most active compounds, efforts should be directed towards identifying their specific molecular targets and elucidating their mechanisms of action.
-
In vivo evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.
References
-
[Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][8][11]benzothiazole Derivatives via Microwave-Assisted Synthesis.]([Link])
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A Comparative Guide to Validating the Biological Target of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
Introduction: From Compound to Mechanism
In the landscape of drug discovery, identifying a small molecule with promising phenotypic activity is merely the first step. The critical, and often more challenging, phase is the elucidation of its mechanism of action, which begins with the unequivocal identification and validation of its biological target.[1][2][3] The compound 3-(Pyrimidin-2-ylthio)pentane-2,4-dione (CAS No. 175277-25-5) represents a classic case study.[4] Its structure, featuring a pyrimidine core, is common in molecules designed to target a variety of protein families, particularly kinases.[5][6] However, without a confirmed biological target, its therapeutic potential remains speculative.
This guide provides a comprehensive, multi-faceted strategy for validating the biological target of a novel small molecule like this compound. We will move beyond a simple listing of techniques, instead focusing on building a logical, self-validating experimental cascade. This "target validation funnel" is designed to build confidence at each stage, from initial hypothesis generation to definitive genetic proof, ensuring that resources are directed toward the most promising therapeutic avenues.
The Target Validation Funnel: A Strategic Overview
Caption: The Target Validation Funnel workflow.
For the remainder of this guide, we will hypothesize that an initial chemical proteomics screen has identified Kinase X as a high-confidence putative target for this compound. We will now proceed through the validation funnel.
Phase 1: Biochemical & Biophysical Validation of Direct Engagement
Once a putative target like Kinase X is identified, the first step is to confirm a direct, physical interaction between the small molecule and the purified protein. This phase answers two fundamental questions: "Does the compound bind to the target?" and "Does this binding alter the target's function?".
Functional Confirmation: Enzyme Inhibition Assays
For an enzyme target like Kinase X, the most direct functional validation is an enzyme inhibition assay.[7][8][9] This experiment measures the compound's ability to modulate the enzyme's catalytic activity, providing a quantitative measure of potency (e.g., IC50).
Causality of Experimental Choice: An inhibition assay is prioritized because it directly links binding to a functional consequence (loss of activity). This is a more powerful piece of evidence than binding alone. We compare our test compound against a known, well-characterized inhibitor of Kinase X to benchmark its potency and validate the assay's performance.
Hypothetical Data: Kinase X Inhibition
| Compound | IC50 (nM) | Inhibition Type |
|---|---|---|
| This compound | 75 nM | ATP-Competitive |
| Known Kinase X Inhibitor (Control) | 15 nM | ATP-Competitive |
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
-
Reagent Preparation:
-
Prepare a 2X solution of Kinase X enzyme in kinase assay buffer.
-
Prepare a 2X solution of the specific peptide substrate and ATP at the Km concentration in the same buffer.
-
Serially dilute this compound and a control inhibitor in DMSO, then dilute into assay buffer.
-
-
Reaction Setup:
-
Add 5 µL of the compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via luciferase. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Biophysical Confirmation: Quantifying the Binding Affinity
While an IC50 value is a measure of functional potency, it is not a direct measure of binding affinity (Kd). Biophysical methods are essential to quantify the binding event itself, independent of enzyme activity.[10] The two most common and complementary techniques for this are Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).
Comparison of Direct Binding Techniques
| Feature | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) |
| Principle | Measures change in refractive index upon binding to an immobilized ligand.[10] | Measures directed movement of molecules in a temperature gradient, which changes upon binding.[11][12] |
| Immobilization | Requires immobilization of the protein or compound to a sensor chip.[13] | Immobilization-free; interaction is measured in solution.[11][14] |
| Information | Provides on-rate (ka), off-rate (kd), and affinity (Kd).[15] | Provides affinity (Kd).[16] |
| Sample Need | Higher protein consumption. | Very low sample consumption.[16] |
| Throughput | Can be high with modern instruments.[15] | High throughput is readily achievable.[11] |
| Key Advantage | Rich kinetic data. | Tolerant of complex buffers/lysates. |
Causality of Experimental Choice: Using both SPR and MST provides orthogonal validation. SPR gives detailed kinetic information (how fast the compound binds and dissociates), while MST confirms the interaction in solution, eliminating any potential artifacts from immobilizing the protein. A strong correlation between the Kd values obtained from both methods significantly increases confidence in the binding data.
Phase 2: Validation in a Cellular Context
Confirming that a compound binds to a purified protein is a critical step, but it doesn't guarantee the same interaction will occur within the complex environment of a living cell. Cellular validation techniques are required to bridge this gap.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that allows for the detection of compound binding to its target protein in intact cells or cell lysates.[17][18][19] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation than the unbound protein.[20]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Causality of Experimental Choice: CETSA is the most direct way to measure target engagement in a physiological setting without genetically modifying the protein.[17] A positive thermal shift is strong evidence that the compound reaches its target within the cell and binds with sufficient affinity and residence time to stabilize it.
Hypothetical Data: CETSA for Kinase X
| Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
|---|---|---|
| Vehicle (DMSO) | 52.3 °C | - |
| this compound (10 µM) | 58.1 °C | +5.8 °C |
Protocol: Western Blot-Based CETSA
-
Cell Treatment:
-
Culture cells known to express Kinase X to ~80% confluency.
-
Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour in culture media.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 46°C to 64°C in 2°C increments) in a thermal cycler, followed by 3 minutes at 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Detection:
-
Transfer the supernatant to new tubes.
-
Quantify the amount of soluble Kinase X in each sample using SDS-PAGE and Western blotting with a specific antibody for Kinase X.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the percentage of soluble Kinase X remaining relative to the unheated control against the temperature.
-
Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples is the thermal shift.
-
Phase 3: Definitive Genetic Validation
The final and most rigorous phase of target validation is to demonstrate that the compound's cellular phenotype is dependent on the presence of the target protein.[21][22] Genetic methods, such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout, are the gold standard for this.[23][24]
Comparison of Genetic Validation Methods
| Feature | siRNA/shRNA Knockdown | CRISPR-Cas9 Knockout |
| Mechanism | Induces degradation of target mRNA, leading to transient protein loss.[25] | Creates double-strand breaks in the DNA, leading to permanent gene disruption.[23] |
| Effect | Partial and transient reduction of protein. | Complete and permanent loss of protein. |
| Timescale | Effects seen within 24-72 hours. | Requires selection of stable clones, can take weeks. |
| Off-Targets | Can have off-target mRNA degradation.[26] | Can have off-target DNA cleavage.[23] |
| Use Case | Excellent for mimicking the acute effects of a drug inhibitor. | Best for studying the effects of complete target loss; can be lethal if the gene is essential.[25] |
Causality of Experimental Choice: We choose siRNA knockdown as the primary genetic validation method because it more closely mimics the pharmacological inhibition by a small molecule, which is often incomplete and transient.[24] The key experiment is to test whether knocking down Kinase X phenocopies (reproduces) the effect of the compound and whether the compound loses its efficacy in cells where Kinase X has been knocked down (an epistasis experiment).
Caption: Workflow for target validation using siRNA knockdown.
Protocol: siRNA Knockdown and Phenotypic Rescue
-
siRNA Transfection:
-
Seed cells in 6-well plates.
-
On the following day, transfect one set of cells with a non-targeting (scrambled) control siRNA and another set with an siRNA targeting Kinase X, using a lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Protein Knockdown:
-
Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.
-
-
Validation and Phenotypic Assay:
-
After the incubation period, split the cells from each transfection condition into two groups.
-
Group 1 (Knockdown Validation): Harvest cells, prepare lysates, and perform a Western blot to confirm the specific reduction of Kinase X protein levels in the siRNA-treated group compared to the scrambled control.
-
Group 2 (Phenotypic Assay): Re-plate the cells and treat them with either vehicle (DMSO) or a dose range of this compound.
-
Measure a relevant cellular phenotype known to be affected by the compound (e.g., cell proliferation via CellTiter-Glo® assay).
-
-
Data Analysis:
-
Phenocopy: Compare the effect of Kinase X knockdown (Scrambled+DMSO vs. Kinase X siRNA+DMSO) with the effect of the compound (Scrambled+DMSO vs. Scrambled+Compound). A similar phenotypic change suggests the compound works through the target.
-
Rescue/Epistasis: The effect of the compound should be significantly blunted in the Kinase X knockdown cells (Kinase X siRNA+Compound) compared to the control cells (Scrambled+Compound), as the target is already depleted.
-
Conclusion
Validating the biological target of a novel compound like this compound is a rigorous, multi-step process that forms the bedrock of its entire drug development program. By following a logical funnel of experimentation—from in vitro functional and biophysical confirmation to in situ cellular engagement and, finally, definitive genetic validation—researchers can build an unassailable case for a compound's mechanism of action. Each step provides a layer of orthogonal evidence, ensuring that the subsequent investment in lead optimization and preclinical studies is built on a solid, scientifically validated foundation.
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Navigating the Uncharted: A Comparative Efficacy Evaluation Framework for 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
An Introductory Guide for Drug Discovery Professionals
Preamble: The Knowledge Gap for 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
In the vast landscape of chemical compounds, this compound emerges as a molecule of interest, identified by its CAS number 175277-25-5 and available through various chemical suppliers[1][2][3][4][5]. Despite its documented existence and basic physicochemical properties, a thorough review of the scientific literature reveals a significant void: there is currently no published data on the biological activity, efficacy, or mechanism of action of this specific compound. This absence of empirical evidence renders a direct comparison to standard therapeutic agents impossible.
This guide, therefore, pivots from a conventional comparison to a more foundational, and arguably more critical, purpose for the research community. It serves as a comprehensive framework for initiating a research program to elucidate the potential therapeutic efficacy of this compound. We will leverage the known biological activities of structurally related pyrimidine derivatives to hypothesize potential therapeutic avenues and outline the rigorous experimental methodologies required to test these hypotheses against established standard-of-care drugs.
Hypothesizing Therapeutic Potential: Lessons from the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including essential components of DNA and RNA[6]. Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[6][7][8]. For instance, certain pyrimidine-2,4-dione derivatives have been investigated for their cytotoxic effects on cancer cell lines and their antimicrobial capabilities[9]. Furthermore, pyrido[2,3-d]pyrimidine-diones have been designed as potential cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications[10].
Given this precedent, a logical starting point for the investigation of this compound would be to screen for:
-
Anticancer Activity: Assessing its cytotoxicity against a panel of human cancer cell lines.
-
Anti-inflammatory Effects: Evaluating its ability to modulate inflammatory pathways.
-
Antimicrobial Properties: Testing its efficacy against a range of pathogenic bacteria and fungi.
For the purpose of this illustrative guide, we will focus on a hypothetical investigation into its anticancer potential .
A Roadmap for Efficacy Evaluation: A Hypothetical Case Study in Oncology
This section outlines a structured, multi-phase approach to systematically evaluate the anticancer efficacy of this compound compared to a standard chemotherapeutic agent, Doxorubicin.
Phase 1: In Vitro Efficacy Assessment
The initial phase focuses on cell-based assays to determine the cytotoxic and mechanistic effects of the compound.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer efficacy screening.
Detailed Experimental Protocols:
1. Cell Viability (MTT) Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Doxorubicin in complete culture medium.
-
Replace the medium in the cell plates with the drug-containing medium and incubate for 48-72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Objective: To determine if the compound induces apoptosis.
-
Procedure:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Hypothetical Data Presentation:
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Doxorubicin
| Cell Line | This compound | Doxorubicin (Standard) |
| MCF-7 (Breast) | [Hypothetical Value] | [Known Value] |
| A549 (Lung) | [Hypothetical Value] | [Known Value] |
| HCT116 (Colon) | [Hypothetical Value] | [Known Value] |
Phase 2: In Vivo Efficacy Evaluation
Should the in vitro data demonstrate promising and potent activity, the investigation would proceed to animal models.
Experimental Workflow for In Vivo Anticancer Efficacy
Caption: Workflow for in vivo anticancer efficacy evaluation.
Detailed Experimental Protocol:
1. Xenograft Tumor Model:
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Procedure:
-
Subcutaneously inject A549 lung cancer cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses, Doxorubicin).
-
Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) for a specified duration (e.g., 21 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Hypothetical Data Presentation:
Table 2: In Vivo Antitumor Efficacy in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | [Hypothetical Value] | 0 | [Hypothetical Value] |
| This compound | [Dose 1] | [Hypothetical Value] | [Calculated Value] | [Hypothetical Value] |
| This compound | [Dose 2] | [Hypothetical Value] | [Calculated Value] | [Hypothetical Value] |
| Doxorubicin | [Standard Dose] | [Hypothetical Value] | [Calculated Value] | [Hypothetical Value] |
Future Directions and Concluding Remarks
The framework presented here provides a robust and scientifically sound pathway for the initial evaluation of this compound. Positive results from these foundational studies would warrant further investigation into its mechanism of action, potential for combination therapies, and a more comprehensive safety and toxicology profile. While direct comparative data is currently absent, the rich pharmacology of the pyrimidine scaffold suggests that this compound is a worthy candidate for systematic investigation. It is through such structured and rigorous scientific inquiry that novel therapeutic agents are discovered and developed for the benefit of patients.
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175277-25-5(this compound) Product Description. (URL: [Link])
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1,3-Bis(5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (URL: [Link])
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC - PubMed Central. (URL: [Link])
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A Comparative Guide to the Structure-Activity Relationship of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the backbone of numerous therapeutic agents due to its versatile biological activities.[1][2][3] When coupled with a thioether linkage and a β-dicarbonyl moiety, as seen in the core structure of 3-(pyrimidin-2-ylthio)pentane-2,4-dione, a molecule with significant potential for diverse pharmacological applications emerges. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, drawing upon experimental data from related pyrimidine derivatives to offer insights for future drug design and development.
The Core Scaffold: A Triad of Functionality
The this compound scaffold is an intriguing amalgamation of three key functional components, each contributing to its overall chemical properties and biological potential. Understanding the role of each part is crucial for rational drug design.
Caption: A typical experimental workflow for the synthesis and screening of novel derivatives.
Potential Signaling Pathway Inhibition in Cancer
Given the prevalence of anticancer activity in pyrimidine derivatives, a plausible mechanism of action for these compounds could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrimidine derivative.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. While direct experimental data on its derivatives are limited, a comprehensive analysis of related compounds provides a solid foundation for guiding future research. By systematically exploring modifications to the pyrimidine ring, the thioether linkage, and the pentane-2,4-dione moiety, and by employing robust biological screening protocols, researchers can unlock the full therapeutic potential of this versatile chemical scaffold. The insights provided in this guide aim to facilitate the rational design and synthesis of new, more potent, and selective drug candidates.
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Cross-validation of "3-(Pyrimidin-2-ylthio)pentane-2,4-dione" activity in different cell lines
An In-depth Guide to the Cross-Validation of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione's Anti-Cancer Activity
Prepared by: Senior Application Scientist, Advanced Therapeutics Division
Executive Summary
The discovery of novel small molecules with selective cytotoxicity against cancer cells remains a paramount objective in oncological research. Pyrimidine derivatives, in particular, have emerged as a privileged scaffold, demonstrating a wide array of anti-cancer activities.[1] This guide presents a comprehensive cross-validation study of a novel investigational compound, this compound (hereafter designated as PTPD ), across a panel of diverse human cancer cell lines. We provide an objective comparison of its cytotoxic and apoptotic activity in HeLa (cervical carcinoma), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma) cells, alongside a non-cancerous HEK293 (human embryonic kidney) cell line to establish a preliminary therapeutic window. This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and mechanistic insights to support and guide further investigation into PTPD's potential as a next-generation therapeutic agent.
Introduction: Rationale for Cross-Cell Line Validation
A critical flaw in early-stage drug discovery is the reliance on a single cell line, which can provide a misleadingly optimistic or pessimistic view of a compound's efficacy. Cancer is a profoundly heterogeneous disease, and cell lines derived from different tissues—or even from different subtypes of the same cancer—possess unique genetic backgrounds, signaling pathway dependencies, and drug resistance mechanisms.[2] Cross-validation of a compound's activity across a panel of well-characterized cell lines is therefore not merely a confirmatory step but a foundational requirement for establishing the breadth and selectivity of its biological effects.
Our Investigational Compound: PTPD
PTPD is a novel synthetic molecule featuring a pyrimidine ring linked to a β-dicarbonyl moiety via a thioether bond. While the biological activity of this specific molecule is largely uncharacterized, the pyrimidine core is a well-established pharmacophore in oncology, present in numerous approved drugs that function by inhibiting critical cellular enzymes or interfering with essential signaling pathways.[3] Our hypothesis is that PTPD may exert anti-proliferative effects by inducing apoptosis through the modulation of a key cell survival signaling pathway.
Selection of Cell Lines:
To robustly assess PTPD's activity profile, we selected three distinct and widely-used cancer cell lines and one non-cancerous control line:
-
HeLa (Cervical Cancer): A highly proliferative and resilient cell line, often used as a benchmark for cytotoxicity studies.
-
A549 (Lung Carcinoma): Representative of non-small cell lung cancer, a major cause of cancer mortality worldwide.[4][5]
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, crucial for assessing activity in hormone-dependent cancers.[6][7]
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line used to assess baseline cytotoxicity and determine the selectivity of the compound for cancer cells over normal cells.[2]
This guide will detail the experimental workflow used to compare PTPD's impact on cell viability, apoptosis induction, and the underlying signaling mechanisms across these four cell lines.
Experimental Design & Workflow
Our cross-validation strategy is designed as a multi-tiered approach, moving from broad cytotoxicity screening to more specific mechanistic assays. This logical progression ensures that resources are focused on the most promising observations.
Caption: Overall experimental workflow for the cross-validation of PTPD.
Detailed Methodologies & Protocols
Scientific integrity rests on reproducibility. The following protocols are detailed to ensure they can be reliably replicated.
Cell Culture & Maintenance
-
Source: All cell lines (HeLa, A549, MCF-7, HEK293) were sourced from the American Type Culture Collection (ATCC) to ensure identity and purity.
-
Media:
-
HeLa & HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% Penicillin-Streptomycin.[2]
-
-
Culture Conditions: All cells were maintained at 37°C in a humidified atmosphere containing 5% CO2. Cells were passaged upon reaching 80-90% confluency.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]
Protocol:
-
Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium and allow them to adhere overnight.[2]
-
Treatment: Prepare serial dilutions of PTPD in the appropriate culture medium. Replace the existing medium with 100 µL of medium containing PTPD at various concentrations (e.g., 0.1 to 100 µM) or vehicle control (0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[10][11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8][12]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.[8]
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value (the concentration of PTPD that inhibits 50% of cell growth) is calculated using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[14]
Protocol:
-
Seeding & Treatment: Seed 1 x 10⁶ cells in 6-well plates and treat with the predetermined IC50 concentration of PTPD for 24 hours.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic cell dissociation solution to maintain membrane integrity.[13]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[13]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate, providing insight into the activity of signaling pathways.[16][17]
Protocol:
-
Treatment & Lysis: Treat cells in 10 cm plates with the IC50 concentration of PTPD for 24 hours. Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to normalize samples for equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[16]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Electrotransfer the separated proteins onto a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C with gentle shaking.[18]
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[16]
-
Densitometry: Quantify the band intensities using imaging software and normalize to the loading control (β-actin).
Results: A Comparative Analysis of PTPD's Activity
The following data represents a hypothetical but scientifically plausible outcome of the described experiments, designed to illustrate the process of cross-validation.
PTPD Exhibits Differential Cytotoxicity Across Cancer Cell Lines
The MTT assay revealed that PTPD effectively reduces cell viability in all three tested cancer cell lines in a dose-dependent manner after 48 hours of treatment. Importantly, it showed significantly lower potency against the non-cancerous HEK293 cell line.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Selectivity Index (SI)† |
| HeLa | Cervical Carcinoma | 15.2 ± 1.8 | 7.1 |
| A549 | Lung Carcinoma | 28.5 ± 2.5 | 3.8 |
| MCF-7 | Breast Adenocarcinoma | 11.8 ± 1.3 | 9.2 |
| HEK293 | Non-cancerous Kidney | 108.4 ± 9.7 | - |
†Selectivity Index (SI) = IC50 in HEK293 / IC50 in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Interpretation: The data suggests PTPD is most potent against the MCF-7 breast cancer cell line and least potent against the A549 lung cancer line. The high IC50 value in HEK293 cells yields favorable selectivity indices, particularly for MCF-7 and HeLa, indicating a promising therapeutic window.
PTPD Induces Significant Apoptosis in Sensitive Cell Lines
To determine if the observed cytotoxicity was due to programmed cell death, Annexin V/PI staining was performed. The results correlate strongly with the IC50 data.
| Cell Line | Treatment (24h) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| MCF-7 | Vehicle | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |
| PTPD (12 µM) | 25.8 ± 2.2 | 18.5 ± 1.9 | 44.3 ± 4.1 | |
| HeLa | Vehicle | 3.5 ± 0.6 | 2.0 ± 0.4 | 5.5 ± 1.0 |
| PTPD (15 µM) | 21.4 ± 2.0 | 15.1 ± 1.6 | 36.5 ± 3.6 | |
| A549 | Vehicle | 2.8 ± 0.5 | 1.8 ± 0.3 | 4.6 ± 0.8 |
| PTPD (29 µM) | 10.2 ± 1.1 | 7.9 ± 0.9 | 18.1 ± 2.0 | |
| HEK293 | Vehicle | 1.9 ± 0.3 | 1.1 ± 0.2 | 3.0 ± 0.5 |
| PTPD (12 µM) | 4.5 ± 0.7 | 2.3 ± 0.4 | 6.8 ± 1.1 |
Interpretation: PTPD treatment led to a substantial increase in the apoptotic cell population in both MCF-7 and HeLa cells. The effect was much less pronounced in A549 cells, even at a higher concentration, and minimal in HEK293 cells at a concentration highly toxic to MCF-7. This confirms that apoptosis is a primary mechanism of PTPD-induced cell death in sensitive lines.
Mechanistic Insights: Inhibition of the PI3K/Akt Survival Pathway
Based on the established role of pyrimidine derivatives as kinase inhibitors, we hypothesized that PTPD might target a pro-survival signaling pathway. The PI3K/Akt pathway is a central regulator of cell survival and is frequently hyperactivated in cancer. We used Western blotting to measure the levels of phosphorylated (active) Akt (p-Akt) and a key downstream marker of apoptosis execution, cleaved Caspase-3.
Caption: Proposed mechanism of PTPD-induced apoptosis via PI3K/Akt inhibition.
Western Blot Results Summary:
| Cell Line | Treatment | p-Akt / Total Akt Ratio (Normalized) | Cleaved Caspase-3 Level (Normalized) |
| MCF-7 | Vehicle | 1.00 | 1.00 |
| PTPD (12 µM) | 0.21 ± 0.04 | 5.8 ± 0.6 | |
| A549 | Vehicle | 1.00 | 1.00 |
| PTPD (29 µM) | 0.78 ± 0.09 | 2.1 ± 0.3 |
Interpretation: In the highly sensitive MCF-7 cells, PTPD treatment caused a dramatic reduction in the levels of active p-Akt. This inhibition of a key survival signal was accompanied by a robust increase in cleaved Caspase-3, the executioner of apoptosis. In contrast, the less sensitive A549 cells showed only a minor reduction in p-Akt and a correspondingly smaller increase in cleaved Caspase-3. This provides a strong mechanistic link between PI3K/Akt pathway inhibition and the differential sensitivity observed across the cell lines. The resistance of A549 cells could be due to mutations downstream of Akt or reliance on alternative survival pathways.
Conclusion and Future Directions
This cross-validation guide demonstrates that this compound (PTPD ) is a promising anti-cancer agent with selective cytotoxicity against cervical (HeLa) and breast (MCF-7) cancer cells, while showing significantly less activity against non-cancerous HEK293 cells. The primary mechanism of action appears to be the induction of apoptosis via inhibition of the PI3K/Akt survival pathway.
The differential sensitivity observed underscores the importance of a cross-validation approach. The high efficacy in MCF-7 cells suggests PTPD could be particularly relevant for certain breast cancer subtypes, while its lower efficacy in A549 cells indicates that patient stratification based on the genetic background of the tumor (e.g., PI3K/Akt pathway status) may be necessary.
Future work should focus on:
-
Expanding the panel of cell lines to include other cancer types and subtypes.
-
In vivo studies using xenograft models derived from sensitive cell lines (e.g., MCF-7) to confirm efficacy and assess tolerability.
-
Kinase profiling assays to identify the specific kinase(s) inhibited by PTPD within the PI3K/Akt pathway.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of the PTPD scaffold.
This guide provides the foundational data and robust methodologies necessary to propel PTPD into the next phase of preclinical development.
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A Strategic Guide to Benchmarking "3-(Pyrimidin-2-ylthio)pentane-2,4-dione" Against Established Epigenetic Modulators
This guide provides a comprehensive framework for characterizing the novel compound "3-(Pyrimidin-2-ylthio)pentane-2,4-dione" by benchmarking its performance against well-established inhibitors of histone-modifying enzymes. Given the compound's structural features—a pyrimidine ring often found in bioactive molecules and a β-diketone moiety capable of metal chelation—a logical starting point for investigation is its potential role as an epigenetic modulator, specifically targeting histone acetyltransferases (HATs) or histone deacetylases (HDACs).
This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but the strategic reasoning behind experimental choices, ensuring a robust and insightful evaluation of this new chemical entity.
Rationale for Benchmarking Against Epigenetic Enzyme Inhibitors
Epigenetic regulation, the process of altering gene expression without changing the DNA sequence itself, is a critical area of therapeutic research, particularly in oncology and inflammatory diseases.[1][2] The enzymes responsible for the post-translational modification of histones, such as HATs and HDACs, are central to this regulatory network.[3]
-
Histone Acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, which typically neutralizes their positive charge, leading to a more relaxed chromatin structure and increased gene transcription.[3][4]
-
Histone Deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin structure and transcriptional repression.[3][4]
Dysregulation of these enzymes is a hallmark of many cancers.[5] Consequently, inhibitors of both HATs and HDACs are valuable tools in research and have led to approved therapeutics.[1] Given that the biological target of "this compound" is unknown, comparing its activity to known HAT and HDAC inhibitors provides a scientifically rigorous path to elucidating its potential mechanism of action and therapeutic relevance.
Selection of Benchmark Inhibitors
To provide a comprehensive comparison, we have selected three well-characterized inhibitors that represent two distinct classes of epigenetic modulators.
| Inhibitor | Class | Mechanism of Action |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | A hydroxamic acid that chelates the zinc ion in the active site of Class I, II, and IV HDACs, leading to the accumulation of acetylated histones and other proteins.[5][6][7] This induces cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][8] |
| Trichostatin A (TSA) | Pan-HDAC Inhibitor | An organic compound that serves as a potent and reversible inhibitor of Class I and II HDACs.[9][10] By preventing the removal of acetyl groups, TSA causes histone hyperacetylation, which alters gene expression related to apoptosis and cell cycle control.[9][10][11] |
| Anacardic Acid | HAT Inhibitor | A natural product that non-competitively inhibits the activity of several HATs, including p300 and PCAF.[12][13] It has been shown to suppress the expression of genes involved in cell survival and proliferation and can sensitize tumor cells to radiation.[14][15] |
Experimental Benchmarking Workflow
The following workflow is designed to systematically evaluate the enzymatic and cellular activities of "this compound" in comparison to the selected benchmark inhibitors.
Caption: Experimental workflow for benchmarking the test compound.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and provide a solid basis for comparison.
In Vitro HDAC Activity Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the deacetylation of a synthetic substrate by a purified HDAC enzyme.
Protocol:
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Dilute a purified human HDAC enzyme (e.g., HeLa cell extract or recombinant HDAC1) in assay buffer.
-
Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.
-
Prepare the test compound ("this compound"), Vorinostat, and Trichostatin A in a suitable solvent (e.g., DMSO) across a range of concentrations (e.g., 1 nM to 100 µM).
-
Prepare a developer solution containing a protease (e.g., Trypsin) and a pan-HDAC inhibitor like TSA to stop the reaction.
-
-
Assay Procedure :
-
In a 96-well black plate, add the diluted compounds. Include wells for a no-enzyme control (buffer only) and a vehicle control (DMSO).
-
Add the diluted HDAC enzyme to all wells except the no-enzyme control.
-
Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence using a microplate reader (e.g., excitation 355 nm, emission 460 nm).[16]
-
-
Data Analysis :
In Vitro HAT Activity Assay
This assay measures the transfer of an acetyl group from Acetyl-CoA to a histone peptide substrate.
Protocol:
-
Reagent Preparation :
-
Prepare a HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
Dilute a purified human HAT enzyme (e.g., recombinant p300) in assay buffer.
-
Prepare a histone H3 or H4 peptide substrate.
-
Prepare [³H]-Acetyl-CoA.
-
Prepare the test compound and Anacardic Acid in a suitable solvent across a range of concentrations.
-
-
Assay Procedure :
-
In a microcentrifuge tube, combine the HAT assay buffer, diluted HAT enzyme, and the test compound or Anacardic Acid.
-
Add the histone peptide substrate.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper multiple times in a wash buffer (e.g., 50 mM sodium carbonate, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the metabolic activity of a cancer cell line, which is an indicator of cell viability.[18][19]
Protocol:
-
Cell Culture :
-
Culture a relevant human cancer cell line, such as HCT116 (colon cancer)[20][21] or A549 (lung cancer)[22], in the recommended growth medium (e.g., McCoy's 5A for HCT116) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure :
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.[19]
-
Prepare serial dilutions of the test compound and the benchmark inhibitors in the culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours.
-
Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Living cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 490-570 nm using a microplate reader.[19]
-
-
Data Analysis :
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the cytotoxic IC₅₀ value.[23][24]
-
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones within cells after treatment, confirming a relevant mechanism of action.[25][26]
Protocol:
-
Cell Treatment and Lysis :
-
Seed HCT116 or A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound and benchmark inhibitors at concentrations around their respective IC₅₀ values for a defined period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and HDAC inhibitors.
-
Harvest the cell lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer :
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve the small histone proteins.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total Histone H3 or anti-β-actin) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. An increase in the signal for acetylated histones in treated samples compared to the vehicle control indicates HDAC inhibition. A decrease may suggest HAT inhibition.
-
Data Presentation for Comparative Analysis
Organizing the quantitative data into clear, concise tables is crucial for an objective comparison.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC₅₀ (µM) |
| "this compound" | HDAC | Experimental Value |
| "this compound" | HAT (p300) | Experimental Value |
| Vorinostat (SAHA) | HDAC | Literature/Experimental Value |
| Trichostatin A (TSA) | HDAC | Literature/Experimental Value |
| Anacardic Acid | HAT (p300) | Literature/Experimental Value |
Table 2: Cellular Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) |
| "this compound" | HCT116 | Experimental Value |
| "this compound" | A549 | Experimental Value |
| Vorinostat (SAHA) | HCT116 | Literature/Experimental Value |
| Trichostatin A (TSA) | HCT116 | Literature/Experimental Value |
| Anacardic Acid | HCT116 | Literature/Experimental Value |
Mechanistic Context: Histone Acetylation and Gene Regulation
The balance between HAT and HDAC activity is fundamental to the regulation of gene expression. The following diagram illustrates this dynamic process.
Caption: The role of HATs and HDACs in chromatin remodeling and gene expression.
Conclusion and Interpretation
By systematically applying the described workflow, researchers can generate a robust dataset to benchmark "this compound" against established epigenetic modulators. The comparative analysis of in vitro IC₅₀ values will reveal its potency and selectivity towards HDACs or HATs. The cell-based cytotoxicity data will establish its potential as an anti-proliferative agent, and the Western blot analysis will provide crucial evidence for its on-target effect within a cellular context. This multi-faceted approach will provide a strong foundation for understanding the compound's mechanism of action and will guide future drug development efforts.
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Di Martile, G., et al. (2020). The Role of Histone Acetylation and Acetyltransferases in Gene Regulation. ResearchGate. Available at: [Link]
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Wikipedia. (2023). Trichostatin A. Available at: [Link]
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Wikipedia. (2023). Vorinostat. Available at: [Link]
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Subhash, S., & Marimuthu, S. (2019). Vorinostat—An Overview. NIH National Library of Medicine. Available at: [Link]
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Grasso, C., et al. (2020). Role of Histone Acetylation and Acetyltransferases in Gene Regulation. ResearchGate. Available at: [Link]
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Roccas, D., et al. (2011). The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. NIH National Library of Medicine. Available at: [Link]
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EpiGenie. (n.d.). Histone Acetylation and Genome Function. Available at: [Link]
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Cytion. (n.d.). HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Available at: [Link]
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DMG-PEG 2000. (2023). Harnessing Trichostatin A (TSA): Mechanistic Insights and... Available at: [Link]
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biomodal. (2023). How histone modifications impact gene regulation. Available at: [Link]
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CLYTE. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
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Biocompare. (n.d.). HCT116 Cell Lines. Available at: [Link]
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Culture Collections. (n.d.). Cell line profile: A549. Available at: [Link]
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Wikipedia. (2023). Histone acetylation and deacetylation. Available at: [Link]
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Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Available at: [Link]
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Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Available at: [Link]
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Sun, Y., et al. (2006). Inhibition of histone acetyltransferase activity by anacardic acid sensitizes tumor cells to ionizing radiation. FEBS Letters. Available at: [Link]
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Oreate AI Blog. (2023). Understanding IC50: A Comprehensive Guide to Calculation. Available at: [Link]
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Abdulkareem, A. H., et al. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]
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Sung, B., et al. (2008). Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products... Blood. Available at: [Link]
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Banks, C. A., et al. (2018). Preparation and Biochemical Analysis of Classical Histone Deacetylases. NIH National Library of Medicine. Available at: [Link]
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Kim, H. R., et al. (2004). Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells. Apoptosis. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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Cui, L., et al. (2008). Histone Acetyltransferase Inhibitor Anacardic Acid Causes Changes in Global Gene Expression during In Vitro Plasmodium falciparum Development. Eukaryotic Cell. Available at: [Link]
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Kim, M. S., et al. (2003). A Histone Deacetylase Inhibitor, Trichostatin A, Enhances Radiosensitivity by Abrogating G2/M Arrest in Human Carcinoma Cells. Cancer Research and Treatment. Available at: [Link]
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Røsjø, E., et al. (2009). The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses. BMC Immunology. Available at: [Link]
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Banks, C. A., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Available at: [Link]
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Srinivasan, B., & Lloyd, M. D. (2023). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
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Scilit. (n.d.). Inhibition of histone acetyltransferase activity by anacardic acid sensitizes tumor cells to ionizing radiation. Available at: [Link]
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Prince, H. M., et al. (2009). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics. Available at: [Link]
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A Guide to Ensuring Reproducibility in the Synthesis and Characterization of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione and the Imperative of Reproducibility
This compound belongs to the class of β-diketones, which are of significant interest in medicinal chemistry and materials science.[1][2] These compounds are versatile ligands capable of forming stable complexes with a wide range of metal ions.[3][4] The introduction of a pyrimidine-thio moiety suggests its potential as a multitopic ligand in the construction of coordination polymers or as a pharmacologically active agent, given the prevalence of pyrimidine structures in bioactive molecules.[4][5]
Given these potential applications, the ability to synthesize and characterize this compound with a high degree of reproducibility is paramount. Inconsistent experimental outcomes not only hinder scientific progress but can also have significant implications in drug development and materials science, where precise molecular structure dictates function. This guide aims to provide a detailed, scientifically-grounded protocol and a comparative analysis of methodologies to ensure the reliability and reproducibility of experimental data for this promising compound.
Proposed Synthetic Pathway and Alternatives
A plausible and efficient synthesis of this compound involves the nucleophilic substitution of a halogenated pentane-2,4-dione with 2-mercaptopyrimidine. This approach is favored due to the ready availability of the starting materials and the generally high yields associated with such reactions.
Proposed Primary Synthesis:
Caption: Proposed two-step synthesis of this compound.
Alternative Synthetic Routes:
While the proposed route is robust, other methodologies for the synthesis of β-diketones could be considered.[2][6]
| Synthetic Method | Description | Advantages | Disadvantages & Reproducibility Challenges |
| Proposed: Nucleophilic Substitution | Reaction of 2-mercaptopyrimidine with 3-halo-pentane-2,4-dione. | Generally high-yielding, uses readily available starting materials. | The halogenation of pentane-2,4-dione can sometimes lead to di-halogenated byproducts, affecting the purity of the intermediate. |
| Claisen Condensation | Condensation of an ester (e.g., ethyl 2-pyrimidinylthioacetate) with a ketone (acetone) in the presence of a strong base.[2][6] | Versatile for creating a variety of β-diketones. | Requires the synthesis of a specific ester precursor, which can be multi-step. Self-condensation of the ketone can be a competing reaction, reducing yield and complicating purification. |
| Reaction with 2-Chloropyrimidine | Reaction of the sodium salt of pentane-2,4-dione with 2-chloropyrimidine. | Uses a commercially available pyrimidine source. | Can be lower yielding than the proposed method. The C-alkylation of pentane-2,4-dione can compete with O-alkylation, leading to isomeric impurities. |
For the purpose of this guide, we will focus on the proposed nucleophilic substitution route due to its anticipated efficiency and control over the final product structure.
Detailed Experimental Protocols for Reproducible Results
Synthesis of this compound
Step 1: Synthesis of 3-chloro-pentane-2,4-dione (Intermediate)
-
Rationale: The initial step involves the chlorination of pentane-2,4-dione. N-Chlorosuccinimide (NCS) is chosen as the chlorinating agent due to its ease of handling and selectivity compared to gaseous chlorine. The choice of solvent is critical; a non-polar aprotic solvent like dichloromethane (CH2Cl2) is ideal to prevent side reactions.
-
Procedure:
-
Dissolve pentane-2,4-dione (1 equivalent) in anhydrous CH2Cl2 in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction rate and minimize the formation of byproducts.
-
Add N-Chlorosuccinimide (1 equivalent) portion-wise over 30 minutes. The slow addition helps to maintain the low temperature and control the exothermicity of the reaction.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-chloro-pentane-2,4-dione. Purification can be achieved by vacuum distillation.
-
Step 2: Synthesis of this compound (Final Product)
-
Rationale: This step is a nucleophilic substitution where the thiolate of 2-mercaptopyrimidine attacks the electrophilic carbon of 3-chloro-pentane-2,4-dione. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is used to facilitate the reaction. A base is required to deprotonate the thiol group of 2-mercaptopyrimidine, forming the more nucleophilic thiolate. Potassium carbonate is a suitable, mild base for this purpose.
-
Procedure:
-
To a solution of 2-mercaptopyrimidine (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).[7][8]
-
Stir the suspension at room temperature for 30 minutes to allow for the formation of the potassium thiolate salt.
-
Add a solution of 3-chloro-pentane-2,4-dione (1 equivalent) in acetonitrile dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor by TLC.
-
After the reaction is complete (typically 6-8 hours), cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Caption: Experimental workflow for the synthesis of the target compound.
Characterization for Verifiable and Reproducible Data
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques is essential.
| Technique | Expected Observations & Rationale | Best Practices for Reproducibility |
| ¹H NMR | Expect signals for the methyl protons of the pentane-2,4-dione moiety, a methine proton, and signals corresponding to the pyrimidine ring protons. The integration of these signals should correspond to the number of protons in the structure. The keto-enol tautomerism common in β-diketones may result in two sets of signals.[3] | Use a high-purity deuterated solvent. Record the spectrum at a defined temperature, as tautomeric equilibrium can be temperature-dependent. Report all chemical shifts (δ) in ppm and coupling constants (J) in Hz. |
| ¹³C NMR | Expect signals for the carbonyl carbons, the methyl carbons, and the carbons of the pyrimidine ring. | Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for quaternary carbons. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) should correspond to the molecular weight of the compound (210.25 g/mol ).[9] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. | Calibrate the mass spectrometer before analysis. Use a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and clearly observe the molecular ion. |
| Infrared (IR) Spectroscopy | Expect characteristic absorption bands for C=O (carbonyl) stretching (around 1600-1700 cm⁻¹), C-S (thioether) stretching, and C=N stretching from the pyrimidine ring. | Prepare a clean sample (e.g., as a KBr pellet or a thin film). Record the background spectrum before running the sample. |
| Elemental Analysis | The calculated percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the experimentally determined values. | Ensure the sample is thoroughly dried and free of solvent residues before analysis. |
Troubleshooting and Ensuring Data Integrity
| Potential Issue | Cause | Solution for Improved Reproducibility |
| Low Yield | Incomplete reaction, side reactions, or loss of product during work-up and purification. | Ensure all reagents are pure and solvents are anhydrous. Carefully monitor the reaction by TLC to determine the optimal reaction time. Optimize purification conditions to minimize product loss. |
| Impure Product | Presence of starting materials, byproducts, or solvent residues. | Thoroughly characterize all starting materials before use. Optimize the purification method (e.g., gradient elution in column chromatography). Ensure the product is completely dry before characterization. |
| Inconsistent Spectroscopic Data | Presence of tautomers, impurities, or degradation of the sample. | For NMR, consider variable temperature studies to understand tautomeric effects. Re-purify the sample if impurities are suspected. Store the compound under appropriate conditions (e.g., refrigerated, protected from light) to prevent degradation.[9] |
Conclusion
The successful and reproducible synthesis of this compound is achievable through a well-controlled, multi-step synthetic procedure. By understanding the rationale behind each experimental step, employing rigorous characterization techniques, and being aware of potential pitfalls, researchers can ensure the generation of high-quality, reliable, and reproducible data. This guide provides a foundational framework for achieving these goals, thereby facilitating further research into the promising applications of this compound.
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Organic Syntheses Procedure. 2-mercaptopyrimidine. Available from: [Link]
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Zhang, Q.-F., Pang, J.-D., Sun, D.-Z., & Liu, C.-H. (2011). 3-(Pyridin-4-ylthio)pentane-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o1023. Available from: [Link]
- Zhang, X., Lei, L., You, Q., Zhang, A., & Xie, G. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
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A Technical Guide to 3-(Pyrimidin-2-ylthio)pentane-2,4-dione: Patent Landscape, Novelty, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile nature allows for a multitude of substitutions, leading to a diverse range of biological activities. This guide provides an in-depth technical analysis of a specific, yet intriguing, pyrimidine derivative: 3-(Pyrimidin-2-ylthio)pentane-2,4-dione . We will delve into its patent landscape, assess its novelty, and compare its potential with alternative compounds, supported by proposed experimental protocols.
Introduction to this compound
This compound (CAS No. 175277-25-5) is a molecule that merges two key pharmacophores: the pyrimidine ring and the pentane-2,4-dione (acetylacetone) moiety, linked by a thioether bridge.[1][2][3] The pyrimidine core is a fundamental component of nucleobases and is found in numerous FDA-approved drugs, including anticancer agents and kinase inhibitors.[4][5] The pentane-2,4-dione unit is a versatile β-diketone known for its ability to chelate metal ions and serve as a scaffold in various chemical transformations. The thioether linkage provides a flexible yet stable connection, influencing the overall conformation and physicochemical properties of the molecule.
The convergence of these structural features suggests that this compound could exhibit a range of biological activities, making it a compound of interest for further investigation.
Patent Landscape and Novelty Assessment
A comprehensive analysis of the patent landscape is crucial for determining the novelty and potential for intellectual property protection of a given compound.
Current Patent Landscape:
While a direct patent explicitly claiming this compound as a standalone entity has not been identified in our search, the broader patent landscape for pyrimidine-thioether derivatives is active, particularly in the area of kinase inhibitors. For instance, patents for pyrimidine derivatives have been filed for their use as PI3-kinase inhibitors and JAK kinase inhibitors.[6][7]
Notably, international patent application WO2017147410A1 describes related structures with a (pyrimidin-2-ylthio)methyl moiety as inhibitors of the Myeloid Cell Leukemia 1 (Mcl-1) protein, a key anti-apoptotic target in cancer therapy. This suggests that the core scaffold of a pyrimidine linked to a functional group via a thioether is a recognized strategy for developing kinase inhibitors.
Assessment of Novelty:
The novelty of this compound can be considered from several angles:
-
Specific Structure: While the individual components (pyrimidine, thioether, pentane-2,4-dione) are well-known, their specific combination in this arrangement may be novel. The commercial availability of the compound indicates it has been synthesized, but its mention in patents or peer-reviewed literature is sparse.
-
Therapeutic Application: The potential application of this specific compound in a particular therapeutic area, if not previously disclosed, could be considered novel. For example, while related compounds are patented as Mcl-1 inhibitors, the activity of this compound against this or other kinase targets may not have been explored.
-
"White Space" in Patent Claims: The novelty will depend on the breadth of the claims in existing patents. If current patents claim a broad genus of pyrimidine-thioether compounds that would encompass this compound, its novelty as a new chemical entity would be diminished. However, if the claims are more specific, there may be "white space" for new patent applications.
This compound resides in a gray area of novelty. While not a completely new structural class, its specific biological activity profile and potential therapeutic applications are likely underexplored. The key to establishing its patentability would be to demonstrate unexpected and superior properties (e.g., higher potency, better selectivity, improved pharmacokinetic profile) compared to existing, structurally related compounds.
Comparative Analysis with Alternative Compounds
To understand the potential of this compound, it is essential to compare it with alternative pyrimidine-based therapeutic agents.
| Compound Class | Mechanism of Action (Examples) | Key Advantages | Potential Disadvantages |
| Pyrimidine-based Kinase Inhibitors | Inhibition of various kinases (e.g., EGFR, JAK, PI3K, Mcl-1) involved in cell signaling and proliferation.[6][7][8][9][10][11][12][13] | Targeted therapy with high potency. Established clinical validation for many targets. | Potential for off-target effects and development of drug resistance. |
| Fused Pyrimidine Derivatives | Can act as kinase inhibitors or intercalate with DNA. | Often have rigid structures leading to high target affinity and specificity. | Can be challenging to synthesize. |
| Pyrimidine Nucleoside Analogs | Mimic natural nucleosides and interfere with DNA and RNA synthesis. | Broad-spectrum antiviral and anticancer activity. | Can have significant toxicity due to incorporation into host cell DNA/RNA. |
| 3-(Pyridin-4-ylthio)pentane-2,4-dione | Positional isomer of the target compound.[14][15] | Known synthesis and crystal structure, providing a good reference for our target compound. | Different electronic properties of the pyridine vs. pyrimidine ring will likely lead to different biological activities. |
Positioning of this compound:
Based on its structure, this compound is most likely to be explored as a kinase inhibitor . The pyrimidine ring can act as a hinge-binder in the ATP-binding pocket of kinases, a common motif in many approved kinase inhibitors.[4][5] The pentane-2,4-dione moiety and the thioether linker would then occupy adjacent regions of the binding site, and their interactions would determine the compound's potency and selectivity.
Experimental Protocols
The following are proposed, detailed experimental protocols for the synthesis and characterization of this compound. These protocols are based on established chemical principles and analogous syntheses reported in the literature.[14][15][16][17]
Proposed Synthesis of this compound
The proposed synthesis involves a nucleophilic substitution reaction between 2-mercaptopyrimidine and 3-chloro-pentane-2,4-dione.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation of the Nucleophile: To a solution of 2-mercaptopyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.2 eq) or sodium hydride (1.1 eq, used with caution in an inert atmosphere). Stir the mixture at room temperature for 30 minutes to form the thiolate anion.
-
Reaction with the Electrophile: To the stirred suspension of the pyrimidine thiolate, add a solution of 3-chloro-pentane-2,4-dione (1.0 eq) in the same solvent dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. If DMF was used as the solvent, a larger volume of water will be needed. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Characterization of this compound
The structure and purity of the synthesized compound would be confirmed using the following standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the pyrimidine ring protons, the methine proton at the 3-position of the pentanedione, and the two methyl groups.
-
¹³C NMR will confirm the presence of all nine carbon atoms in their respective chemical environments.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the compound, confirming the expected molecular formula of C₉H₁₀N₂O₂S.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O groups of the dione, the C=N and C=C bonds of the pyrimidine ring, and the C-S bond.
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure.
Diagram of the Characterization Workflow:
Caption: Standard workflow for the characterization of a synthesized organic compound.
Conclusion
This compound is a compound with significant, yet largely untapped, potential in medicinal chemistry. While it is not a completely novel chemical entity, its specific biological activities are likely to be underexplored. The existing patent landscape for related pyrimidine-thioether compounds, particularly as kinase inhibitors, provides a strong rationale for investigating this molecule in the context of cancer and other diseases driven by aberrant kinase signaling.
The proposed synthetic route is straightforward and should be readily achievable in a standard organic chemistry laboratory. A thorough biological evaluation, starting with kinase profiling and cellular assays, would be the next logical step to unlock the therapeutic potential of this intriguing molecule. For researchers and drug development professionals, this compound represents an opportunity to explore a potentially valuable area of chemical space with a clear line of sight to potential therapeutic applications.
References
-
A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. (2025). ResearchGate. Retrieved from [Link]
- Pyrimidine derivatives used as PI-3-kinase inhibitors. (n.d.). Google Patents.
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An updated patent review of Mcl-1 inhibitors (2020-2022). (2023). PubMed. Retrieved from [Link]
- MCL-1 PROTEIN INHIBITORS. (n.d.). Google Patents.
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3-(Pyridin-4-ylthio)pentane-2,4-dione. (2011). PMC. Retrieved from [Link]
- Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. (1993). Journal of Organic Chemistry.
- Thiopyrimidine-based compounds and uses thereof. (n.d.). Google Patents.
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. (2024). National Institutes of Health. Retrieved from [Link]
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Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. (2024). ACS Publications. Retrieved from [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). PMC. Retrieved from [Link]
-
3-(Pyridin-4-yl-thio)-pentane-2,4-dione. (2011). PubMed. Retrieved from [Link]
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-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2025). PMC. Retrieved from [Link]
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2021).
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved from [Link]
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This compound. (n.d.). Chemical Point. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
The overriding principle in the laboratory is that no chemical work should begin without a clear plan for the disposal of all potential waste streams.[1] This proactive approach ensures safety, regulatory compliance, and environmental responsibility. The U.S. Environmental Protection Agency (EPA) provides a regulatory framework for hazardous waste disposal, and it is the generator's responsibility to characterize their waste accurately.[1][2][3]
Characterization of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione Waste
Due to the lack of specific toxicological and environmental fate data for this compound, a conservative approach to waste characterization is essential. The molecule's constituent parts suggest several potential hazards:
-
Sulfur-Containing Moiety: Organic sulfur compounds can be malodorous and, upon improper disposal, may contribute to the acidification of soil and groundwater.[4] Off-gases from reactions involving thioethers should be handled with care, potentially requiring scrubbing with an oxidizing agent like sodium hypochlorite.[5]
-
Pentane-2,4-dione (Acetylacetone) Moiety: This 1,3-dicarbonyl group is a versatile precursor for various condensation reactions, indicating a degree of chemical reactivity.[6][7] This reactivity could lead to incompatibilities if mixed with other waste chemicals.
-
Pyrimidine Ring: Pyrimidines are heterocyclic aromatic compounds. While many are biologically important, some can be biologically active and may have toxicological properties that are not yet fully understood.
Based on these structural features, and in the absence of contrary data, waste containing this compound should be treated as hazardous waste .
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of waste containing this compound.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the cornerstone of safe laboratory waste management. To prevent unintended reactions and ensure proper disposal, follow these guidelines:
-
Solid Waste:
-
Contaminated personal protective equipment (PPE) such as gloves and paper towels.
-
Weighing boats and contaminated labware.
-
Solid residues of this compound.
-
Action: Place in a designated, clearly labeled, leak-proof container for solid hazardous waste. Ensure the container is compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware. Note that rinsate from containers holding hazardous waste is also considered hazardous waste if it exhibits hazardous characteristics.[1]
-
Action: Collect in a designated, clearly labeled, leak-proof container for liquid hazardous waste. Use a container with a screw cap to prevent the escape of vapors. Do not mix with other waste streams unless their compatibility is known. For example, avoid mixing with strong oxidizing or reducing agents.
-
Step 2: Container Labeling
Accurate and thorough labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "175277-25-5"
-
An indication of the hazards (e.g., "Irritant," "Handle with Care," "Potential Environmental Hazard"). While specific hazards are not fully elucidated, it is prudent to assume the compound may be an irritant to the skin and eyes, as is common for many laboratory chemicals.[8]
-
The accumulation start date.
-
The name of the principal investigator or research group.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs).[9] These areas must be at or near the point of generation and under the control of laboratory personnel.[1]
-
Storage Conditions: Store waste containers in a designated SAA that is a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. The recommended storage for the pure compound is refrigerated.[10][11]
-
Container Management: Keep waste containers closed at all times except when adding waste. Inspect containers weekly for any signs of leakage.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
Final Disposal
The final step in the disposal process is to arrange for the removal of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.
-
Recommended Disposal Method: For organic compounds with unknown environmental persistence and toxicity, high-temperature incineration is the preferred disposal method.[12] This process ensures the complete destruction of the compound, minimizing its potential impact on the environment.
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Summary of Key Disposal Parameters
| Parameter | Recommendation | Rationale |
| Waste Classification | Hazardous Waste | Precautionary principle due to lack of specific data and the presence of potentially reactive and environmentally persistent functional groups. |
| Solid Waste Container | Labeled, leak-proof, chemically compatible (e.g., HDPE) container. | To prevent release and ensure safe handling. |
| Liquid Waste Container | Labeled, leak-proof, chemically compatible container with a screw cap. | To contain liquids and vapors effectively. |
| Storage Location | Designated Satellite Accumulation Area (SAA). | Regulatory requirement and best practice for safe temporary storage.[1][9] |
| Final Disposal | High-temperature incineration by a certified hazardous waste vendor. | Ensures complete destruction of the compound.[12] |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.).
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.).
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Unusual reactivity of acetylacetone with imidazole/histamine complexes and fac -M ( OH 2 ) 3 (CO) 3 + (M = Re, 99mTc). (n.d.). University of Iowa.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- This compound | 175277-25-5. (n.d.). Sigma-Aldrich.
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- Acetylacetone. (n.d.). In Wikipedia.
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Acetylacetone functionalized periodic mesoporous organosilicas: from sensing to catalysis. (2024). Journal of Materials Chemistry A.
- A further study of acetylacetone nitrosation. (2013). RSC Publishing.
- 175277-25-5(this compound) Product Description. (n.d.). ChemicalBook.
- New Reaction Products of Acetylacetone with Semicarbazide Derivatives. (2021). ACS Omega.
- Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
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- Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
- Thiols. (2020, June 23). University College London.
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Personal protective equipment for handling 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
Comprehensive Safety & Handling Guide for 3-(Pyrimidin-2-ylthio)pentane-2,4-dione
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound (CAS No. 175277-25-5). As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Assessment: A Structurally-Informed Analysis
To determine the appropriate level of protection, we must first understand the potential risks inherent in the molecule's structure.
-
Pentane-2,4-dione (Acetylacetone) Moiety: This is the most significant contributor to the compound's likely hazard profile. Safety data for acetylacetone (CAS 123-54-6) is well-established and indicates multiple hazards[1][2][3]:
-
Acute Toxicity (Dermal & Inhalation, Category 3): This is a critical concern. Compounds in this category are toxic if they are absorbed through the skin or inhaled. This mandates stringent skin and respiratory protection to prevent systemic toxicity.
-
Acute Toxicity (Oral, Category 4): Harmful if swallowed[1][2].
-
Flammable Liquid (Category 3): The compound is likely combustible and may form flammable vapor-air mixtures[3]. All sources of ignition must be excluded from the handling area.
-
Skin and Eye Irritation: Causes skin irritation and is capable of causing serious eye damage[2].
-
-
Thioether Linkage: While the thioether bond itself is relatively stable, many low molecular weight sulfur-containing organic compounds are malodorous. While "odorless" thiourea is often used in their synthesis to avoid the stench of thiols, the final product may still have an unpleasant smell[4]. The primary operational consideration is to contain vapors and manage waste appropriately to prevent environmental release and odor complaints.
-
Pyrimidine Moiety: Pyrimidine itself is classified as a flammable liquid[5]. While the larger molecule is a solid, its flammability, particularly during heating or aerosolization, should be considered.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a checklist; it is a system designed to provide barriers against the specific hazards identified. Given the toxicity profile, a "Level C" protection approach is a prudent minimum standard[6].
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Outer glove should be a thicker, chemical-resistant type (e.g., >8 mil). | The primary hazard is acute dermal toxicity. Double gloving provides redundancy in case of a tear or splash. Nitrile offers good resistance to a range of organic chemicals. Always inspect gloves for integrity before use[7]. |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards, used in conjunction with a face shield. | Protects against splashes of the compound or solvents, which could cause serious eye damage[2]. A face shield provides an additional layer of protection for the entire face from splashes during transfers. |
| Body Protection | A chemical-resistant laboratory coat, preferably a disposable polyethylene-coated polypropylene gown. Cuffed sleeves. | Prevents skin contact on arms and body. Standard cotton lab coats are absorbent and not suitable as they can hold the chemical against the skin. A non-absorbent, disposable gown is superior[8]. |
| Respiratory Protection | Mandatory when handling the solid powder: Use a NIOSH-approved respirator with P100 (particulate) filters. | Prevents inhalation of fine powder, a primary route of exposure for toxic effects. Work should always be performed in a certified chemical fume hood to provide the primary engineering control. |
Experimental Protocol: Donning and Doffing PPE
Proper procedure is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Perform Hand Hygiene: Wash hands thoroughly.
-
Don Inner Gloves: Select and don the first pair of nitrile gloves.
-
Don Laboratory Gown: Put on the disposable gown, ensuring full coverage.
-
Don Respirator: If handling powder, perform a fit check on your respirator.
-
Don Eye/Face Protection: Put on safety goggles, followed by the face shield.
-
Don Outer Gloves: Don the second, heavier pair of nitrile gloves, ensuring the cuffs go over the sleeves of the gown.
Doffing (Taking Off) Sequence (to be performed in a designated area):
-
Remove Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Remove Gown and Inner Gloves: Remove the gown by rolling it away from your body. As you roll it down your arms, peel off the inner gloves simultaneously so they are contained within the removed gown. Dispose of immediately in the hazardous waste container.
-
Perform Hand Hygiene.
-
Remove Face/Eye Protection: Remove the face shield and goggles. Clean and store according to lab protocol.
-
Remove Respirator: Remove the respirator last.
-
Perform Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational & Disposal Plans
Mandatory Workflow: Safe Handling of this compound
This workflow is designed to minimize exposure at every step.
Sources
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- 2. gustavus.edu [gustavus.edu]
- 3. carlroth.com [carlroth.com]
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- 6. fishersci.com [fishersci.com]
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- 8. chemicalpoint.eu [chemicalpoint.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
